6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione
Description
Properties
IUPAC Name |
6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-5-3-4(6(12)10-9-5)8-2-1-7-3/h1-2H,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODLYLCAANSASD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356116 | |
| Record name | 6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13480-40-5 | |
| Record name | 6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H,8H-pyrazino[2,3-d]pyridazine-5,8-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione
An In-depth Technical Guide to the Synthesis of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The document delineates the strategic approach to its synthesis, focusing on the core chemical principles and methodologies. It is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven protocols. The guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.
Introduction and Strategic Overview
This compound is a fused bicyclic heterocycle containing both a pyrazine and a pyridazine ring system. This unique structural arrangement imparts a rigid, planar geometry and a specific distribution of hydrogen bond donors and acceptors, making it a valuable scaffold for designing molecules with targeted biological activities. Its structural similarity to luminol and other phthalazinone derivatives suggests potential applications in areas such as chemiluminescence and as a core for novel pharmaceutical agents.[1][2] The synthesis of such heterocyclic systems is a cornerstone of modern medicinal chemistry, as they are prevalent in a wide array of therapeutic agents.[3][4]
The most logical and efficient synthetic strategy for constructing the this compound core is through a cyclocondensation reaction . This well-established method involves the reaction of a 1,2-dicarbonyl compound with a dinucleophile, in this case, hydrazine.[5][6] Our retrosynthetic analysis identifies pyrazine-2,3-dicarboxylic acid or its derivatives (e.g., anhydride, ester) as the ideal starting electrophile.
This approach is advantageous due to the commercial availability of the precursors and the typically high yields and clean nature of cyclocondensation reactions. The core principle is the formation of a stable six-membered pyridazine ring through the sequential nucleophilic attack of hydrazine onto the two carbonyl groups of the pyrazine precursor, followed by dehydration.
Synthetic Protocol: Cyclocondensation Route
The following section details a robust, step-by-step protocol for the synthesis of the title compound, grounded in established procedures for analogous heterocyclic systems.[7][8]
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Pyrazine-2,3-dicarboxylic acid | ≥98% | Standard chemical supplier | Can also be prepared by oxidation of quinoxaline. |
| Hydrazine hydrate (80% aq. solution) | Reagent | Standard chemical supplier | Caution: Toxic and corrosive. Handle in a fume hood. |
| Triethylene glycol (TEG) | ≥99% | Standard chemical supplier | High-boiling solvent. |
| Deionized Water | N/A | Laboratory supply | Used for washing and recrystallization. |
| Ethanol (95%) | Reagent | Standard chemical supplier | Used for final washing. |
Experimental Workflow
The synthesis is a one-pot procedure involving the direct condensation of pyrazine-2,3-dicarboxylic acid with hydrazine hydrate in a high-boiling solvent.
Detailed Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, combine pyrazine-2,3-dicarboxylic acid (10.0 g, 59.5 mmol), an 80% aqueous solution of hydrazine (11.2 mL, ~180 mmol, 3 eq.), and triethylene glycol (30 mL).
-
Expertise & Experience: Triethylene glycol is selected as the solvent due to its high boiling point (~285 °C), which allows the reaction to be conducted at the high temperatures necessary to drive off the two water molecules formed during the condensation.[7] Using a threefold excess of hydrazine ensures the complete conversion of the dicarboxylic acid.
-
-
Heating and Reaction: Vigorously stir the mixture and heat it in a heating mantle. The temperature will initially plateau around 110-130 °C as the excess water from the hydrazine solution distills off.
-
Cyclization: Once the water has been removed, the temperature will rise rapidly. Carefully control the heating to maintain a reaction temperature of 215-220 °C for 2 hours.
-
Trustworthiness: Maintaining this specific temperature range is critical. Below this range, the reaction may be incomplete. Significantly higher temperatures risk thermal decomposition of the product.
-
-
Precipitation and Isolation: Remove the heating mantle and allow the flask to cool slowly. Once the temperature of the dark solution is below 100 °C, cautiously add 50 mL of hot deionized water with stirring. The product will precipitate as a solid.
-
Filtration and Washing: Continue to cool the suspension to room temperature, and then place it in an ice-water bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake sequentially with 50 mL of deionized water and then with 20 mL of cold ethanol to remove residual triethylene glycol and other impurities.
-
Drying: Dry the resulting light-yellow or off-white solid in a vacuum oven at 80 °C to a constant weight.
Reaction Mechanism
The formation of the dione occurs via a classical nucleophilic acyl substitution followed by an intramolecular cyclization-dehydration cascade.
// Nodes for reactants R1 [label="Pyrazine-2,3-dicarboxylic acid"]; R2 [label="+ H₂N-NH₂ (Hydrazine)"];
// Nodes for intermediates and product I1 [label="Initial Adduct\n(Amide-acid)"]; I2 [label="Cyclized Intermediate\n(Tetrahedral)"]; P [label="this compound\n+ 2 H₂O"];
// Invisible nodes for layout node [style=invis, width=0.5]; dummy1; dummy2;
// Edges to show reaction flow {rank=same; R1; R2} R1 -> I1 [label="Nucleophilic Acyl\nSubstitution (-H₂O)"]; R2 -> I1 [style=invis]; I1 -> I2 [label="Intramolecular\nNucleophilic Attack"]; I2 -> P [label="Dehydration (-H₂O)"];
// Structure representations (using HTML-like labels)
R1 [label=<
Pyrazine-2,3-dicarboxylic acid>];
P [label=<
Final Product>];
}
dot
Caption: Proposed mechanism for the cyclocondensation reaction.
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First Nucleophilic Attack: One amino group of the hydrazine molecule attacks one of the carboxylic acid carbonyls, leading to the formation of a tetrahedral intermediate which then eliminates a molecule of water to form a hydrazide-carboxylic acid intermediate.
-
Second Nucleophilic Attack (Cyclization): The second, free amino group of the hydrazine moiety then performs an intramolecular attack on the remaining carboxylic acid group.
-
Dehydration: This second cyclization step forms another tetrahedral intermediate, which subsequently eliminates a second molecule of water to yield the final, stable aromatic this compound.
Characterization and Data
The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.
| Parameter | Expected Result |
| Appearance | Light-yellow to off-white solid[9] |
| Yield | 75-85% (Typical for this type of condensation) |
| Melting Point | >300 °C (Expected for rigid, planar heterocyclic systems) |
| Solubility | Sparingly soluble in water and common organic solvents; soluble in DMSO. |
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~11.5-12.5 (s, 2H, -NH-), δ ~8.8-9.0 (s, 2H, pyrazine-H). The two NH protons are equivalent, as are the two pyrazine protons, leading to two singlets. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~155-160 (C=O), δ ~145-150 (pyrazine C-N), δ ~130-135 (pyrazine C-C). Three distinct signals are expected due to molecular symmetry. |
| FT-IR (KBr, cm⁻¹) | 3200-3000 (N-H stretching), 1680-1650 (C=O stretching, amide I band), 1600-1550 (C=N/C=C stretching). |
| Mass Spec. (EI) | C₆H₄N₄O₂; MW = 164.12. Expected m/z: 164 [M]⁺. |
Conclusion
The synthesis of this compound can be reliably achieved through a high-temperature cyclocondensation of pyrazine-2,3-dicarboxylic acid with hydrazine hydrate. The protocol described herein is robust, scalable, and relies on well-understood chemical principles, making it accessible to researchers with a foundational knowledge of organic synthesis. The detailed mechanistic explanation and characterization data provide a self-validating framework for ensuring the successful execution of this synthesis, paving the way for further exploration of this compound and its derivatives in drug discovery and materials science.
References
- Re-engineering luminol: new frontiers in chemiluminescence chemistry. Royal Society of Chemistry Publishing.
- Analogs of Luminol. Synthesis and Chemiluminescence of Two Methoxy-Substituted Aminophthalic Hydrazides. American Chemical Society.
- Luminol. Chemistry LibreTexts.
- Analogs of Luminol. Synthesis and Chemiluminescence of Two Methoxy-Substituted Aminophthalic Hydrazides. ACS Publications.
- Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PubMed Central.
- Luminol Synthesis. Truman ChemLab.
- PREPARATION OF PYRAZINO[2,3-d]PYRIMIDINE-2,4(1H,3H)-DIONE. PrepChem.com.
- New Cyclocondensation of 2-Acylethynyl-1-amino- and 2-Alkoxycarbonylethynyl-1-aminoanthraquinones with Pyridines. ResearchGate.
- Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. National Institutes of Health.
- Regiochemistry of Cyclocondensation Reactions in the Synthesis of Polyazaheterocycles. PubMed Central.
- Proposed mechanism for the cyclocondensation reaction between 3-aryl-1-(thiophen-2-yl)prop-2-en-1-ones and aminoguanidine hydrochloride in the presence of KOH. ResearchGate.
- Synthesis of pyridazines. Organic Chemistry Portal.
- Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PubMed Central.
- Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Iraqi Journal of Science.
- Product Class 8: Pyridazines. Science of Synthesis.
- Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho Repository.
- This compound cas no.13480-40-5. GuideChem.
- Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- This compound. BLDpharm.
- This compound | Drug Impurity. MedChemExpress.
- This compound (CAS 13480-40-5). ChemicalBook.
Sources
- 1. Re-engineering luminol: new frontiers in chemiluminescence chemistry - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D5ME00065C [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. mdpi.com [mdpi.com]
- 9. This compound, CasNo.13480-40-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
chemical properties of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione
An In-depth Technical Guide to the Chemical Properties of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of this compound. The content is structured to deliver field-proven insights and robust scientific grounding for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Pyrazinopyridazinedione Scaffold
This compound is a fused heterocyclic compound featuring a pyrazine ring annulated to a pyridazine ring. This scaffold belongs to a broader class of nitrogen-containing heterocyclic systems that are of significant interest in medicinal chemistry.[1][2] The arrangement of nitrogen atoms and carbonyl groups creates a unique electronic and structural profile, making it a "privileged structure" capable of interacting with a wide range of biological targets.[3][4] Derivatives of the parent pyridazine and pyridazinone cores have demonstrated a vast array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[5][6][7][8] This guide will delve into the core chemical characteristics that underpin the synthetic utility and therapeutic potential of this specific scaffold.
Molecular and Physicochemical Profile
The fundamental properties of a molecule are critical in predicting its behavior in both chemical reactions and biological systems. The calculated physicochemical parameters for this compound suggest a polar molecule with potential for forming multiple hydrogen bonds, a key feature for target binding in drug design.
| Property | Value | Source |
| CAS Number | 13480-40-5 | [9][10][11][12] |
| Molecular Formula | C₆H₄N₄O₂ | [10][13] |
| Molecular Weight | 164.12 g/mol | [10] |
| Topological Polar Surface Area (TPSA) | 91.5 Ų | [10] |
| Hydrogen Bond Donors | 2 | [10][13] |
| Hydrogen Bond Acceptors | 4 | [10][13] |
| LogP (Calculated) | -0.99 | [10] |
| SMILES | O=C1NNC(C2=NC=CN=C21)=O | [9][10] |
Synthesis and Elucidation
While specific literature detailing the synthesis of this compound is not abundant, a robust synthetic route can be postulated based on well-established methodologies for creating analogous pyridazinone systems. The most logical and field-proven approach involves the cyclocondensation of a pyrazine-2,3-dicarboxylic acid derivative with hydrazine.
Proposed Synthetic Pathway
The core principle of this synthesis is the formation of the six-membered pyridazinedione ring through the reaction of a 1,4-dicarbonyl precursor with hydrazine, which acts as a dinucleophile.
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. Azolo[ d]pyridazinones in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sarpublication.com [sarpublication.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13480-40-5|this compound|BLD Pharm [bldpharm.com]
- 10. chemscene.com [chemscene.com]
- 11. This compound, CasNo.13480-40-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 12. This compound | 13480-40-5 [chemicalbook.com]
- 13. guidechem.com [guidechem.com]
An In-Depth Technical Guide to the Pyrazino[2,3-d]pyridazine-dione Core for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, the pyrazino[2,3-d]pyridazine-dione core has emerged as a privileged structure with significant potential across various therapeutic areas. This guide provides a comprehensive technical overview of this heterocyclic system, synthesizing chemical principles with pharmacological insights. While specific data on every derivative, such as 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione (CAS 13480-40-5), is limited, this document will focus on the well-characterized aspects of the parent scaffold and its analogues, offering a robust framework for future research and development.
Introduction to the Pyrazino[2,3-d]pyridazine-dione Scaffold
The pyrazino[2,3-d]pyridazine-dione ring system is a nitrogen-rich heterocyclic scaffold that has garnered interest in medicinal chemistry due to its diverse biological activities. This core structure is a fusion of a pyrazine and a pyridazine ring, resulting in a planar system with unique electronic properties that facilitate interactions with various biological targets. Derivatives of this scaffold have been investigated for their potential as anti-inflammatory, anti-cancer, and antimicrobial agents. The inherent rigidity of the fused ring system provides a fixed orientation for appended functional groups, which can be advantageous for optimizing target binding.
One specific, albeit less characterized, member of this family is this compound. While detailed public-domain information on this particular compound is sparse, its existence is confirmed with CAS number 13480-40-5.[1][2][3][4][5] The exploration of such derivatives is crucial for expanding the chemical space and uncovering new therapeutic applications of the pyrazino[2,3-d]pyridazine-dione core.
Physicochemical Properties
The physicochemical properties of pyrazino[2,3-d]pyridazine-dione derivatives can be tailored through substitution to optimize their pharmacokinetic and pharmacodynamic profiles. Key properties of the unsubstituted core are summarized below.
| Property | Value | Source |
| CAS Number | 13480-40-5 | [2][3][6] |
| Molecular Formula | C₆H₄N₄O₂ | [3] |
| Molecular Weight | 164.12 g/mol | [3] |
| Appearance | White powder | [7] |
| Purity | ≥95% | [3] |
| Storage | Sealed and preserved | [7] |
Synthesis of the Pyrazino[2,3-d]pyridazine-dione Core
A hypothetical synthetic pathway is outlined below:
Hypothetical Synthesis of this compound.
Experimental Protocol: Hypothetical Synthesis
Step 1: Synthesis of Pyrazine-2,3-dicarbonyl dichloride (Intermediate)
-
To a stirred suspension of pyrazine-2,3-dicarboxylic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (2.5 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield crude pyrazine-2,3-dicarbonyl dichloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude pyrazine-2,3-dicarbonyl dichloride (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a solution of hydrazine hydrate (2.2 eq) in THF dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Potential Biological Activities and Therapeutic Applications
The pyrazino[2,3-d]pyridazine-dione scaffold is a versatile platform for the development of novel therapeutic agents. The biological activities of its derivatives are largely influenced by the nature and position of substituents on the core ring system.
Anti-inflammatory Activity
Several pyridazine and pyridazinone derivatives have demonstrated potent anti-inflammatory properties.[9] A notable example is a series of pyrido[2,3-d]pyridazine-2,8-dione derivatives that have been identified as dual inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[8] The inhibition of these enzymes is a well-established mechanism for reducing inflammation and pain. This suggests that this compound could be a valuable starting point for the design of novel non-steroidal anti-inflammatory drugs (NSAIDs).
Anticancer Activity
The structural rigidity and potential for multiple hydrogen bonding interactions make the pyrazino[2,3-d]pyridazine-dione scaffold an attractive candidate for the development of anticancer agents. Pyrido[3,4-b]pyrazine derivatives have shown activity against experimental neoplasms in mice, with a proposed mechanism involving the disruption of mitosis.[10] Furthermore, other related heterocyclic systems have demonstrated potent and selective inhibition of kinases such as anaplastic lymphoma kinase (ALK), which is implicated in various cancers.[11]
Antimicrobial Activity
Nitrogen-rich heterocyclic compounds are well-represented among antimicrobial agents. The pyrazino[2,3-d]pyridazine-dione core, with its multiple nitrogen atoms, presents opportunities for designing novel antibacterial and antifungal compounds. The exploration of this scaffold in the context of infectious diseases is a promising area for future research.
Potential Mechanism of Action: COX Inhibition
Based on the activity of related compounds, a plausible mechanism of action for the anti-inflammatory effects of pyrazino[2,3-d]pyridazine-dione derivatives is the inhibition of COX enzymes. The following diagram illustrates this proposed mechanism.
Proposed Mechanism of COX Inhibition.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO.
-
Use a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical, Cat. No. 701230).
-
In a 96-well plate, add the assay buffer, heme, and either ovine COX-1 or human recombinant COX-2 enzyme.
-
Add the test compound at various concentrations to the wells. Include a known COX inhibitor as a positive control and DMSO as a vehicle control.
-
Incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid solution.
-
Incubate for an additional 2 minutes at 37 °C.
-
Stop the reaction by adding a saturated stannous chloride solution.
-
Measure the absorbance at a suitable wavelength (e.g., 590 nm) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Structure-Activity Relationships (SAR)
While specific SAR studies on this compound are not available, general trends can be extrapolated from related heterocyclic systems. For instance, in a series of 1,2-dihydropyrido[3,4-b]pyrazines, the presence of a 6-substituent containing an aryl group was found to be crucial for antitumor activity.[10] Additionally, replacement of the 4-amino group with other substituents led to a loss of activity.[10] These findings highlight the importance of systematic modifications around the core scaffold to identify key pharmacophoric features. Future research on the pyrazino[2,3-d]pyridazine-dione core should focus on exploring the impact of substituents at various positions to build a comprehensive SAR model.
Safety and Handling
A safety data sheet (SDS) for this compound indicates general precautions for handling chemical compounds.[6] It is advised to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13][14] Avoid inhalation of dust and contact with skin and eyes.[12][13] In case of accidental exposure, follow standard first-aid procedures.[12][13] Store the compound in a cool, dry place away from incompatible materials.[12]
Conclusion and Future Perspectives
The pyrazino[2,3-d]pyridazine-dione scaffold represents a promising area of research for the development of new therapeutic agents. While specific data on derivatives like this compound is currently limited, the known biological activities of related compounds provide a strong rationale for further investigation. Future efforts should be directed towards the development of efficient and scalable synthetic routes to a variety of derivatives, followed by systematic screening for biological activity. A deeper understanding of the structure-activity relationships will be crucial for optimizing the potency and selectivity of these compounds for their respective biological targets. The continued exploration of this versatile heterocyclic system holds the potential to deliver novel drug candidates for a range of diseases.
References
- de Oliveira, C. H. S., et al. (2023). Synthesis, Structure-Activity Relationships, and in Vivo Properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as Corticotropin-Releasing factor-1 Receptor Antagonists. Journal of Medicinal Chemistry, 47(23), 5783-90.
- Generic Safety D
- Lopes, L. G., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry.
-
BD Regulatory Documents. SAFETY DATA SHEET. [Link]
- Generic Safety D
- Cee, V. J., et al. (2010). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Bioorganic & Medicinal Chemistry Letters, 20(12), 3653-3658.
- Elslager, E. F., et al. (1983). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry, 26(8), 1121-1126.
-
Cole-Parmer. SAFETY DATA SHEET. [Link]
- Al-Tel, T. H. (2011). Structure-activity relationship of the synthesized pyridazine derivatives. European Journal of Medicinal Chemistry, 46(9), 4239-4245.
-
PubChem. Pyrazino(2,3-d)pyridazine. [Link]
-
MedChemExpress. This compound | 药物杂质| MCE. [Link]
-
LookChem. This compound cas no.13480-40-5. [Link]
- The Extinction Website. 6,7-Dihydropyrazinopyridazine-5,8-dione (Standard). [URL not available]
- Appalachia Community Cancer Network ACCN. 6,7-Dihydropyrazinopyridazine-5,8-dione. [URL not available]
- Dumitrascu, F., et al. (2021). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 26(16), 4945.
- El-Gohary, N. S. (2013). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)
- Lopes, L. G., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry.
-
Slyvka, N., et al. (2021). Synthetic Approach to Diversified Imidazo[2,1-b][6][12]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. Sciforum.
Sources
- 1. 13480-40-5|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 13480-40-5 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 13480-40-5 | MFCD06250912 | this compound [aaronchem.com]
- 5. This compound (Impurity)|CAS 13480-40-5|ChemScene|製品詳細 [tci-chemical-trading.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound, CasNo.13480-40-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 8. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. media.adeo.com [media.adeo.com]
- 13. regdocs.bd.com [regdocs.bd.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
molecular structure of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione
An In-depth Technical Guide on the Molecular Structure of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione
This guide provides a comprehensive technical overview of the molecular structure, properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.
The heterocyclic compound this compound is a fused bicyclic system of considerable interest in medicinal chemistry. Its core structure is a pyrazine ring fused to a pyridazine ring, a scaffold that is a key component in a variety of biologically active molecules. The arrangement of nitrogen atoms and carbonyl groups within this framework gives rise to a unique electronic and steric profile, making it a valuable building block for the design of novel therapeutic agents. The planarity of the ring system and the presence of hydrogen bond donors and acceptors are critical features that govern its interaction with biological macromolecules.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by the fusion of a pyrazine and a pyridazine ring. This results in a planar heterocyclic system. The systematic IUPAC name for this compound is this compound.
Key Structural and Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₆H₄N₄O₂ | PubChem |
| Molecular Weight | 164.12 g/mol | PubChem |
| InChI Key | RGHJIBGCHJNJOT-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | C1=CN=C2C(=N1)C(=O)NNC2=O | PubChem |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | N/A |
The presence of two carbonyl groups and four nitrogen atoms makes the molecule polar. The N-H groups in the pyridazine ring can act as hydrogen bond donors, while the carbonyl oxygens and the pyrazine nitrogens can act as hydrogen bond acceptors. These characteristics are crucial for its solubility and its ability to bind to biological targets.
Caption: 2D representation of this compound.
Synthesis and Characterization
The synthesis of this compound typically proceeds via a condensation reaction between a pyrazine-2,3-dicarboxylic acid derivative and hydrazine. A common starting material is pyrazine-2,3-dicarbonitrile.
Detailed Synthetic Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pyrazine-2,3-dicarbonitrile in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: To this solution, add hydrazine hydrate dropwise at room temperature with constant stirring. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization to afford the pure this compound.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The proton NMR spectrum will show characteristic peaks for the pyrazine ring protons and the N-H protons. The carbon NMR will show signals for the carbonyl carbons and the carbons of the heterocyclic rings.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations (around 3200-3400 cm⁻¹) and the C=O stretching vibrations of the dione group (around 1650-1700 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.
Caption: A streamlined workflow for the synthesis of the target compound.
Potential Applications in Drug Discovery
The pyrazino[2,3-d]pyridazine scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Derivatives of this core have been investigated for a range of therapeutic applications.
-
Enzyme Inhibition: The structure is analogous to purine bases, suggesting that it could act as an inhibitor for enzymes that interact with purines, such as kinases and phosphodiesterases.
-
Anticancer Activity: Many heterocyclic compounds containing nitrogen are known to possess anticancer properties. The planar nature of this molecule allows it to intercalate with DNA, a mechanism of action for some cytotoxic agents.
-
Central Nervous System (CNS) Activity: The ability to cross the blood-brain barrier and interact with CNS targets is another area of exploration for this class of compounds.
The synthesis of a library of derivatives by modifying the core structure of this compound is a common strategy in drug discovery to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Caption: Overview of the primary areas of investigation for therapeutic applications.
Conclusion
This compound is a versatile heterocyclic compound with a well-defined molecular structure that makes it an attractive starting point for the development of new chemical entities in drug discovery. Its straightforward synthesis and the potential for chemical modification, combined with the biological relevance of its core scaffold, ensure its continued importance in the field of medicinal chemistry. This guide has provided a foundational understanding of its structure, synthesis, and potential applications, serving as a valuable resource for researchers in the field.
References
-
PubChem. Compound Summary for CID 278593, this compound. National Center for Biotechnology Information. [Link]
The Ascendant Therapeutic Potential of Pyrazinopyridazinedione Derivatives: A Technical Guide to Unlocking Novel Biological Activities
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazinopyridazinedione scaffold, a fused heterocyclic system, is an emerging pharmacophore with significant therapeutic promise. This technical guide provides an in-depth exploration of the biological activities of novel pyrazinopyridazinedione derivatives, with a primary focus on their anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory potential. By synthesizing current research on this and structurally related pyridazinone and pyrazine systems, this document offers a comprehensive resource for researchers. It details not only the synthesis and mechanisms of action but also provides actionable experimental protocols and workflows to empower further discovery and development in this exciting area of medicinal chemistry.
Introduction: The Pyrazinopyridazinedione Core - A Scaffold of Therapeutic Promise
The search for novel therapeutic agents is a cornerstone of modern medicine. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals due to their diverse chemical properties and ability to interact with biological targets.[1] Among these, the pyrazinopyridazinedione nucleus represents a relatively underexplored but highly promising scaffold. Its rigid, fused-ring structure provides a unique three-dimensional arrangement for substituent groups, offering the potential for high-affinity and selective interactions with a range of biological macromolecules.
This guide will delve into the known and potential biological activities of these derivatives, providing a roadmap for their investigation and development. We will begin with a detailed look at their established anti-inflammatory properties and then expand to explore their promising anticancer, antimicrobial, and kinase inhibition activities, drawing parallels from closely related heterocyclic systems.
Anti-inflammatory Activity: A Case Study in Pyrido[2,3-d]pyridazine-2,8-diones
Recent research has brought to light the significant anti-inflammatory potential of a specific class of pyrazinopyridazinedione derivatives: pyrido[2,3-d]pyridazine-2,8-diones.[2][3] This section will use these compounds as a case study to illustrate the therapeutic promise of the broader pyrazinopyridazinedione family.
Mechanism of Action: Dual Inhibition of COX-1 and COX-2
Inflammation is a complex biological response, and a key pathway in this process is mediated by cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[2] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting these enzymes.[2] Intriguingly, novel pyrido[2,3-d]pyridazine-2,8-dione derivatives have been shown to act as dual inhibitors of both COX-1 and COX-2 isoenzymes.[2][3] This dual inhibition profile is significant, as it may offer a balanced anti-inflammatory effect.
In Silico Elucidation of Binding Modes: Molecular docking studies have provided valuable insights into the structural basis for this dual inhibition. These studies reveal that the pyrido[2,3-d]pyridazine-2,8-dione scaffold can fit favorably within the active sites of both COX-1 and COX-2, establishing key interactions with active site residues.[2]
Synthesis of Pyrido[2,3-d]pyridazine-2,8-dione Derivatives
A key aspect of drug discovery is the efficient synthesis of novel compounds. The synthesis of 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones can be achieved through a one-pot reaction.[2] This involves the reaction of β-enamino diketones with active methylene reagents, followed by cyclocondensation with hydrazine monohydrate.[2]
Experimental Workflow for Evaluating Anti-inflammatory Activity
The following workflow outlines the key steps in assessing the anti-inflammatory potential of novel pyrazinopyridazinedione derivatives.
Caption: Workflow for evaluating the anti-inflammatory activity of novel compounds.
This model is a rapid and sensitive method for evaluating the topical anti-inflammatory activity of new compounds.[2]
Protocol:
-
Animal Model: Use Swiss mice.
-
Induction of Edema: Apply a solution of croton oil in an appropriate solvent (e.g., acetone) to the inner surface of the right ear of each mouse. The left ear serves as a control.
-
Treatment: Topically apply the test compound (dissolved in a suitable vehicle) to the right ear at specified doses (e.g., 0.625 and 1.25 mg per ear) immediately after the croton oil application.[2]
-
Evaluation: After a set period (e.g., 6 hours), sacrifice the mice and cut circular sections from both ears. Weigh the sections to determine the difference in weight, which corresponds to the degree of edema.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.
These assays determine the direct inhibitory effect of the compounds on the target enzymes.
Protocol (General):
-
Enzyme Source: Use purified ovine COX-1 and human recombinant COX-2.
-
Assay Principle: A colorimetric COX inhibitor screening assay kit can be used. The assay measures the peroxidase activity of COX.
-
Procedure: Incubate the enzyme with the test compound at various concentrations. Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the absorbance at a specific wavelength (e.g., 590 nm) to determine the extent of inhibition.
-
Data Analysis: Calculate the IC50 values for both COX-1 and COX-2.
To assess the impact on inflammatory cells, lipopolysaccharide (LPS)-induced RAW264.7 macrophages are a suitable model.[4][5]
Protocol:
-
Cell Culture: Culture RAW264.7 macrophage cells in appropriate media.
-
Cell Viability (MTT Assay): Treat cells with various concentrations of the test compounds for 24 hours. Add MTT solution and incubate. Measure the absorbance to determine cell viability.[4]
-
Cytokine Inhibition: Pre-treat cells with test compounds for 1 hour, then stimulate with LPS.[4][5]
-
Quantification of Pro-inflammatory Mediators: Measure the levels of nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE2) in the cell culture supernatants using appropriate assay kits (e.g., Griess reagent for NO, ELISA kits for cytokines and PGE2).[4][5]
Anticancer Potential: Exploring a New Frontier
While the anti-inflammatory properties of certain pyrazinopyridazinediones are being established, their potential as anticancer agents remains a compelling area for investigation. The structural similarity to other nitrogen-containing heterocycles with known anticancer activity, such as pyridazinones and pyrazoles, provides a strong rationale for exploring this therapeutic avenue.[3][6][7]
Plausible Mechanisms of Anticancer Action
Based on the activities of related compounds, several mechanisms of action can be hypothesized for novel pyrazinopyridazinedione derivatives:
-
Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Pyrazinopyridazinediones could be designed to target specific kinases involved in cancer cell proliferation and survival, such as VEGFR-2, mTOR, or CDKs.[6][8][9]
-
Induction of Apoptosis: These compounds may trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic (e.g., p53, Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6]
-
Cell Cycle Arrest: They might halt the cell cycle at specific checkpoints (e.g., G0/G1 or G2/M phase), preventing cancer cell division.[6][10]
Caption: Potential anticancer mechanisms of pyrazinopyridazinedione derivatives.
Experimental Workflow for Evaluating Anticancer Activity
A systematic approach is crucial for identifying and characterizing the anticancer properties of new chemical entities.
The initial step is to assess the ability of the compounds to kill cancer cells.
Protocol (MTT or SRB Assay):
-
Cell Lines: Use a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG-2 for liver cancer).[7][10]
-
Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Cell Viability Measurement: Use the MTT or Sulforhodamine B (SRB) assay to quantify cell viability.
-
Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) or IC50 (concentration causing 50% inhibition of cell viability) values.
This assay determines the effect of the compounds on cell cycle progression.
Protocol:
-
Treatment: Treat cancer cells with the test compound at its IC50 concentration for a defined period.
-
Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye such as propidium iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
These assays confirm whether the compounds induce programmed cell death.
Protocol (Annexin V/PI Staining):
-
Treatment: Treat cancer cells with the test compound.
-
Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Quantitative Data Summary
The following table summarizes the anticancer activity of some related pyridazinone and pyrazole derivatives, providing a benchmark for future studies on pyrazinopyridazinediones.
| Compound Class | Cancer Cell Line | Activity (GI50/IC50) | Reference |
| Pyridazinone-based diarylurea | A549/ATCC | 1.66–100 μM (GI50) | [6] |
| Pyrazolo[3,4-d]pyrimidin-4-one | MCF-7 | 11 µM (IC50) | [7] |
| Pyrazoline derivative | HepG-2 | 3.57 µM (IC50) | [10] |
Antimicrobial and Kinase Inhibitory Potential: Broadening the Therapeutic Horizon
The versatility of the pyrazinopyridazinedione scaffold suggests its potential extends beyond anti-inflammatory and anticancer applications.
Antimicrobial Activity
Given that numerous pyridazinone and pyrazole derivatives exhibit antibacterial and antifungal properties, it is logical to screen novel pyrazinopyridazinediones for similar activities.[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Microorganisms: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).[6]
-
Method: The broth microdilution method is a standard technique.
-
Procedure: Prepare serial dilutions of the test compounds in a 96-well plate containing broth and the microbial inoculum.
-
Incubation: Incubate the plates under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Kinase Inhibitory Activity
The pyrazine ring is a common feature in many approved kinase inhibitors.[8] This suggests that pyrazinopyridazinedione derivatives could be designed as potent and selective kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Target Kinases: Select a panel of kinases relevant to the desired therapeutic area (e.g., oncology, inflammation).
-
Assay Formats: Various assay formats are available, including radiometric assays (e.g., 32P-ATP filter binding) and non-radiometric assays (e.g., fluorescence-based or luminescence-based).
-
Procedure: Incubate the kinase, substrate, ATP, and test compound together.
-
Detection: Measure the phosphorylation of the substrate.
-
Data Analysis: Determine the IC50 values for each kinase.
Conclusion and Future Directions
The pyrazinopyridazinedione scaffold represents a fertile ground for the discovery of novel therapeutic agents. The established anti-inflammatory activity of pyrido[2,3-d]pyridazine-2,8-diones provides a solid foundation for further exploration. The structural similarities to other bioactive heterocycles strongly suggest that these derivatives may also possess significant anticancer, antimicrobial, and kinase inhibitory activities.
The experimental workflows and protocols detailed in this guide provide a comprehensive framework for researchers to systematically evaluate the biological potential of novel pyrazinopyridazinedione derivatives. Future research should focus on:
-
Library Synthesis: Expanding the chemical diversity of pyrazinopyridazinedione derivatives through combinatorial synthesis.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to optimize potency and selectivity for specific biological targets.
-
In Vivo Efficacy Studies: Progressing promising lead compounds into relevant animal models of disease.
-
Target Deconvolution: For compounds with interesting phenotypic effects, identifying the specific molecular targets is crucial for understanding their mechanism of action.
By leveraging the insights and methodologies presented in this guide, the scientific community can unlock the full therapeutic potential of this exciting class of compounds.
References
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - De - Current Medicinal Chemistry [jdigitaldiagnostics.com]
- 9. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Screening of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione Derivatives
This guide provides a comprehensive framework for the initial in vitro evaluation of novel compounds built around the 6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione core. The heterocyclic nature of this scaffold is suggestive of broad pharmacological potential, with related pyridazine and dihydropyridine structures demonstrating activities ranging from anticancer and anti-inflammatory to enzyme inhibition.[1][2][3][4] Therefore, a successful screening strategy is not a singular assay but a logical, multi-stage cascade designed to first identify general bioactivity and then systematically deconvolute specific molecular targets.
This document is structured to guide researchers through a robust screening funnel, from initial cytotoxicity profiling to high-throughput primary screens against high-probability target classes, and finally to secondary assays for hit confirmation and preliminary mechanism of action (MoA) studies. The causality behind each experimental choice is explained to empower scientists to not only execute the protocols but also to interpret the resulting data with confidence.
Part 1: Foundational Profiling - The Necessity of Cytotoxicity Assessment
Before embarking on target-specific assays, it is imperative to determine the inherent cytotoxicity of the test compound. This foundational step serves two critical purposes:
-
Establishes a Therapeutic Window: It defines the concentration range at which the compound can be tested in subsequent cell-based assays without causing non-specific cell death, which could otherwise lead to false-positive results.[5][6]
-
Provides Initial Indication of Therapeutic Potential: High cytotoxicity against cancer cell lines could indicate a promising oncology candidate, whereas low cytotoxicity is essential for compounds intended for chronic conditions like inflammation.[6][7]
A standard approach is to screen the compound against a panel of relevant cell lines. For a broad initial assessment, this should include at least one cancerous line (e.g., HeLa - cervical cancer, A549 - lung cancer) and one non-cancerous or "normal" cell line (e.g., IMR-90 - human lung fibroblast) to assess preliminary selectivity.
Experimental Protocol: MTT Colorimetric Cytotoxicity Assay
This assay measures the metabolic activity of cells by quantifying the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial reductases, serving as a proxy for cell viability.[8]
Methodology:
-
Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare a serial dilution of the this compound derivative (e.g., from 0.1 µM to 100 µM). Remove the culture medium from the wells and add 100 µL of fresh medium containing the various compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Hypothetical Cytotoxicity Profile
| Cell Line | Type | IC₅₀ (µM) |
| A549 | Human Lung Carcinoma | > 100 µM |
| HeLa | Human Cervical Carcinoma | > 100 µM |
| IMR-90 | Normal Human Lung Fibroblast | > 100 µM |
Interpretation: The hypothetical data above suggests the compound has low general cytotoxicity, making it suitable for a wide range of subsequent enzymatic and cell-based assays at concentrations up to at least 50 µM without confounding effects from cell death.
Part 2: The Screening Cascade - A Multi-Target Approach
Given the chemical features of the pyridazine core, a logical starting point for primary screening involves assessing its inhibitory potential against major enzyme families implicated in oncology and inflammation. High-throughput screening (HTS) methodologies are ideal for this stage, designed for efficiency and statistical robustness.[9][10]
Caption: A logical workflow for the in vitro screening of a novel compound.
Target Class I: Protein Kinases
Protein kinases are one of the most frequently targeted enzyme families in drug discovery, particularly in oncology.[11] Many approved kinase inhibitors are heterocyclic compounds, making this a high-priority screen.
Rationale: Dysregulation of kinase signaling is a hallmark of cancer and other diseases.[12] Screening against a broad panel of kinases can rapidly identify potential targets and provide initial selectivity data.
Experimental Protocol: Broad-Panel Kinase Screen (Radiometric Assay)
Radiometric assays, such as the KinaseProfiler™ service, are considered a gold standard due to their high sensitivity and direct measurement of substrate phosphorylation.[12][13]
Methodology:
-
Assay Preparation: The assay is typically performed in a multi-well plate format. Each well contains a specific purified kinase, its corresponding substrate (e.g., a peptide or protein), and a reaction buffer.
-
Compound Addition: The test compound is added at a fixed concentration (typically 1-10 µM) to each well.
-
Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP. The ATP concentration should be set at or near the Michaelis constant (Km) for each specific kinase to ensure that the assay is sensitive to competitive inhibitors.[12]
-
Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
Reaction Termination & Separation: The reaction is stopped, and the radiolabeled phosphorylated substrate is separated from the residual [γ-³³P]ATP, often by capturing the substrate on a filter membrane.
-
Data Acquisition: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of remaining kinase activity is calculated relative to a vehicle (DMSO) control. A significant reduction in activity (e.g., >50% inhibition) flags the compound as a "hit" for that particular kinase.
Target Class II: Poly(ADP-ribose) Polymerases (PARP)
PARP enzymes, particularly PARP-1 and PARP-2, are critical for DNA single-strand break repair.[14] Inhibiting PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[15]
Rationale: The heterocyclic scaffold of the test compound shares features with known PARP inhibitors. An initial screen against PARP-1 and PARP-2 is a well-justified endeavor.
Experimental Protocol: PARP Activity Assay (Chemiluminescent)
This assay quantifies the poly(ADP-ribosyl)ation (PARylation) of histone proteins, a key function of PARP enzymes.
Methodology:
-
Plate Coating: A 96-well plate is coated with histone proteins, which serve as the substrate for PARP.
-
Reaction Mixture: A reaction mixture is prepared containing purified human PARP-1 or PARP-2 enzyme, activated DNA (to stimulate the enzyme), and the test compound at a screening concentration (e.g., 10 µM).
-
Reaction Initiation: The enzymatic reaction is initiated by adding biotinylated NAD+, the substrate for PARylation. The plate is incubated for 1 hour at room temperature.
-
Detection: After washing, streptavidin-horseradish peroxidase (HRP) is added to the wells, which binds to the biotinylated PAR chains attached to the histones.
-
Signal Generation: A chemiluminescent HRP substrate is added, and the light output is measured using a luminometer.
-
Data Analysis: The signal is proportional to PARP activity. Inhibition is calculated relative to a vehicle control.
Caption: Mechanism of PARP inhibition leading to cancer cell death.
Part 3: Hit Validation and Secondary Assays
Identifying a "hit" in a primary screen is only the beginning. This next phase is crucial for confirming the activity and eliminating artifacts.
Dose-Response and IC₅₀ Determination
Any hit from the primary screens must be re-tested using a full dose-response curve to determine its potency, quantified by the IC₅₀ value.
Protocol:
-
Perform the same enzymatic assay as in the primary screen.
-
Instead of a single concentration, use a 10-point, 3-fold serial dilution of the compound (e.g., from 100 µM down to 5 nM).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to derive the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[12]
Data Presentation: Summary of Validated Hits
| Target | Assay Type | IC₅₀ (µM) |
| Kinase X | Radiometric | 0.85 |
| Kinase Y | Radiometric | 15.2 |
| PARP-1 | Chemiluminescent | 1.5 |
| PARP-2 | Chemiluminescent | 4.7 |
| COX-1 | Fluorometric | > 50 |
| COX-2 | Fluorometric | > 50 |
Interpretation: The hypothetical data identifies Kinase X and PARP-1 as potent and specific targets. The compound is less potent against Kinase Y and PARP-2 and inactive against COX enzymes, providing a clear path for further investigation.
Cell-Based Target Engagement
A critical step is to confirm that the compound can inhibit its target in a physiological context. A compound that is potent in a biochemical assay may fail in a cellular environment due to poor permeability or rapid efflux.[16]
Protocol Example: Cellular Phosphorylation Assay for Kinase X
Rationale: This assay directly measures the inhibition of the target kinase's activity within intact cells by quantifying the phosphorylation of its known downstream substrate.
Methodology:
-
Cell Culture and Treatment: Culture a cell line known to have an active Kinase X signaling pathway. Treat the cells with a dose-response range of the test compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Lyse the cells to release their protein contents.
-
Substrate Phosphorylation Detection: Use a sandwich ELISA or a similar immunoassay. A plate is coated with an antibody that captures the total substrate of Kinase X. A second antibody, which specifically recognizes the phosphorylated form of the substrate and is conjugated to an enzyme (like HRP), is then added.
-
Signal Generation and Detection: A colorimetric or chemiluminescent substrate is added, and the signal is read on a plate reader.
-
Data Analysis: The signal is proportional to the amount of phosphorylated substrate. A decrease in signal indicates inhibition of Kinase X. Calculate the cellular IC₅₀. A close correlation between the biochemical and cellular IC₅₀ values provides strong evidence of on-target activity.[16]
Conclusion
This in-depth guide outlines a robust, logical, and technically grounded strategy for the initial in vitro screening of novel this compound derivatives. By progressing from broad cytotoxicity profiling to high-throughput primary screening and finally to rigorous hit validation in both biochemical and cellular contexts, this workflow enables the efficient identification of specific molecular targets and provides a solid foundation for subsequent lead optimization efforts. The emphasis on understanding the causality behind each protocol ensures that the generated data is not only accurate but also interpretable, allowing researchers to build a comprehensive pharmacological profile and make informed decisions in the drug discovery pipeline.
References
-
Life Science Applications. (n.d.). Cytotoxicity Assays. Retrieved from [Link]
-
Singh, R., et al. (2021). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. Retrieved from [Link]
-
Aon, M. A., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Retrieved from [Link]
-
Technology Networks. (2024). How To Choose the Right Assay for PARP. Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
Al-Ubaydi, F., et al. (2018). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. PLOS ONE. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]
-
Llopis, S. D., et al. (2012). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. Retrieved from [Link]
-
Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]
-
Wieking, K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Retrieved from [Link]
-
Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). PARP assay kits. Retrieved from [Link]
-
Pilié, P. G., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. PMC - NIH. Retrieved from [Link]
-
Morgan, R. K., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. PMC - NIH. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
-
Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. PubMed. Retrieved from [Link]
-
Wang, S., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Retrieved from [Link]
-
El-Hashash, M. A., et al. (n.d.). Synthesis and biological activity of some new pyridazine derivatives. ElectronicsAndBooks. Retrieved from [Link]
-
de Oliveira, R. B., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PMC - PubMed Central. Retrieved from [Link]
-
Hurmath Unnissa, S., & Rajan, D. (2016). Drug design, development and biological screening of pyridazine derivatives. JOCPR. Retrieved from [Link]
-
Nabil, S., et al. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Scholars Research Library. Retrieved from [Link]
-
Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: a class of pharmacologically important molecules. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Some biologically active pyridazine derivatives and their application. Retrieved from [Link]
-
MCE. (n.d.). This compound | 药物杂质. Retrieved from [Link]
-
Bretón, J. M. C. (2009). Dihydropyridines: evaluation of their current and future pharmacological applications. PubMed. Retrieved from [Link]
-
Zengin, G., et al. (2022). Pharmacological Properties and Chemical Profiles of Passiflora foetida L. Extracts: Novel Insights for Pharmaceuticals and Nutraceuticals. MDPI. Retrieved from [Link]
-
Li, Y., et al. (2024). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. PubMed. Retrieved from [Link]
-
Kolodziej, H. (2003). Pharmacological profile of extracts of Pelargonium sidoides and their constituents. PubMed. Retrieved from [Link]
-
Hładoń, B., et al. (1980). Cytostatic activity of pyridazine derivatives. I. In vitro studies on 1-methoxyphenylpyridazine-6-ones. PubMed. Retrieved from [Link]
-
Dumitrascu, F., et al. (2021). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. NIH. Retrieved from [Link]
-
Yu, H., et al. (2023). The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review. PMC - PubMed Central. Retrieved from [Link]
Sources
- 1. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydropyridines: evaluation of their current and future pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. opentrons.com [opentrons.com]
- 7. nebiolab.com [nebiolab.com]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 14. PARP assay kits [bioscience.co.uk]
- 15. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
Dihydropyrazinopyridazinediones: A Technical Guide to Structure-Activity Relationships for Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating an Emerging Scaffold
The landscape of medicinal chemistry is in constant evolution, with the exploration of novel heterocyclic scaffolds being a primary driver of innovation. Among these, the dihydropyrazinopyridazinedione core represents a fascinating, albeit nascent, area of investigation. This technical guide is crafted to provide researchers and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) governing this unique chemical entity.
Given the limited volume of published data directly pertaining to dihydropyrazinopyridazinediones, this document will adopt a holistic and inferential approach. We will dissect the SAR of closely related and structurally analogous fused heterocyclic systems, such as pyrido[2,3-d]pyridazine-2,8-diones, pyrazolopyridopyridazines, and pyrazolopyrimidopyridazinones. By drawing parallels from these well-characterized congeners, we can illuminate the path forward for the rational design of novel dihydropyrazinopyridazinedione-based therapeutics. This guide will delve into their potential as anti-inflammatory agents and phosphodiesterase (PDE) inhibitors, providing a robust foundation for future research endeavors.
The Dihydropyrazinopyridazinedione Core: Structural Features and Therapeutic Potential
The dihydropyrazinopyridazinedione scaffold is a fused heterocyclic system comprising a dihydropyrazine ring fused to a pyridazinedione ring. The inherent structural rigidity and the presence of multiple nitrogen atoms and carbonyl groups offer a rich tapestry for chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity.
Based on the bioactivities of analogous fused pyridazine systems, the dihydropyrazinopyridazinedione core holds promise for a range of therapeutic applications, including but not limited to:
-
Anti-inflammatory Agents: By targeting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
-
Phosphodiesterase (PDE) Inhibitors: With potential applications in cardiovascular diseases, respiratory conditions, and erectile dysfunction.
-
Anticancer Agents: Acting on various targets implicated in cell proliferation and survival.
The following sections will explore the SAR of structurally related compounds to build a predictive framework for the development of dihydropyrazinopyrazinedione derivatives.
Structure-Activity Relationship of Pyrido[2,3-d]pyridazine-2,8-dione Derivatives as Anti-inflammatory Agents
A recent study on a series of pyrido[2,3-d]pyridazine-2,8-dione derivatives has provided significant insights into their potential as anti-inflammatory agents through the dual inhibition of COX-1 and COX-2 enzymes.[1] The core structure and key substitution points are illustrated below.
Caption: Core structure of pyrido[2,3-d]pyridazine-2,8-diones.
Key SAR Insights:
-
Substitution at the Pyridone Nitrogen (R1): Alkylation at this position is crucial for activity. A methyl group appears to be optimal, while larger alkyl or aryl groups may lead to decreased potency.
-
Substitution at the Phenyl Ring (R2): The nature and position of substituents on the C5-phenyl ring significantly influence both potency and selectivity.
-
Electron-donating groups, such as methoxy (-OCH3), at the para position of the phenyl ring tend to enhance anti-inflammatory activity.
-
Electron-withdrawing groups, like chloro (-Cl) or fluoro (-F), can also be well-tolerated and may modulate the COX-1/COX-2 selectivity profile.
-
-
The Pyridazinedione Moiety: The dione functionality is a critical pharmacophoric feature, likely involved in key hydrogen bonding interactions within the active site of the target enzymes.
Data Summary: In Vivo Anti-inflammatory Activity
| Compound | R1 | R2 | % Inhibition of Ear Edema |
| 7c | -CH3 | 4-OCH3-C6H4 | 82% |
| 7a | -CH3 | C6H5 | 65% |
| 7e | -CH3 | 4-Cl-C6H4 | 75% |
Data extracted from a study on pyrido[2,3-d]pyridazine-2,8-dione derivatives.[1]
SAR of Fused Pyridazine Systems as Phosphodiesterase 5 (PDE5) Inhibitors
Several studies have explored fused heterocyclic systems containing a pyridazine ring as potent and selective PDE5 inhibitors. Notably, pyrazolopyridopyridazines and pyrazolopyrimidopyridazinones have emerged as promising scaffolds.[2][3]
Caption: Key structural regions for SAR in related PDE5 inhibitors.
Key SAR Principles for PDE5 Inhibition:
-
The "Western" Region (Pyrazolo/Pyrimido Moiety):
-
Small alkyl groups, such as methyl, at the N1 position of the pyrazole ring are generally favored.[3]
-
A substituted phenyl ring at the C3 or C9 position is often essential for potent inhibition. The nature and pattern of substitution on this phenyl ring are critical for selectivity against other PDE isoforms.
-
-
The "Eastern" Region (Pyridazine/Pyridazinone Moiety):
-
The pyridazine or pyridazinone ring acts as a key structural anchor.
-
Substitution with a linear four-carbon chain at the C6 position of the pyridazinone ring has been shown to be optimal in some series.[3]
-
-
Overall Molecular Shape and Lipophilicity: A delicate balance of hydrophobicity and hydrophilicity is required for good oral bioavailability and pharmacokinetic properties. The fused heterocyclic core provides a rigid scaffold that can be decorated with various functional groups to achieve this balance.
Data Summary: PDE5 Inhibitory Activity
| Scaffold | Compound | IC50 (nM) for PDE5 | Selectivity vs. PDE6 |
| Pyrazolopyridopyridazine | 6 | < sildenafil | > sildenafil |
| Pyrazolopyrimidopyridazinone | 5r | 8.3 | 240-fold |
Data from studies on pyrazolopyridopyridazine and pyrazolopyrimidopyridazinone derivatives.[2][3]
Proposed SAR for Dihydropyrazinopyridazinediones: An Extrapolated Framework
Based on the SAR of the analogous systems discussed, we can propose a hypothetical framework for the rational design of dihydropyrazinopyridazinedione derivatives.
Caption: Proposed SAR framework for dihydropyrazinopyridazinediones.
Hypothesized Key Structural Features:
-
Dihydropyrazine Ring Substitutions (R1, R2):
-
These positions offer opportunities to modulate the overall physicochemical properties of the molecule, such as solubility and lipophilicity, which are critical for drug-likeness.
-
Introduction of small alkyl or substituted aryl groups could influence metabolic stability and pharmacokinetic profiles.
-
-
Pyridazinedione Ring Substitutions (R3, R4):
-
These positions are likely to be critical for direct interaction with the biological target.
-
Drawing parallels from the PDE5 inhibitors, substitution with alkyl or aryl groups at these positions could be key determinants of potency and selectivity.
-
The dione moiety itself is expected to be a crucial pharmacophoric element.
-
Experimental Protocols: Synthesis and Biological Evaluation
A. General Synthetic Protocol for Fused Pyridazine Systems:
The synthesis of fused pyridazine systems often involves a cyclocondensation reaction as a key step. The following is a generalized protocol based on reported methods.[1]
-
Synthesis of the Precursor: Prepare the appropriately substituted dihydropyrazine or related heterocyclic precursor through established synthetic routes.
-
Cyclocondensation with Hydrazine:
-
Dissolve the precursor in a suitable solvent system, such as a mixture of ethanol and acetonitrile (1:1 v/v).
-
Add hydrazine monohydrate in excess (e.g., 5-10 equivalents).
-
Reflux the reaction mixture for 6-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with a cold solvent, such as ethanol, and dry under vacuum.
-
Purify the product by recrystallization or column chromatography if necessary.
-
B. In Vitro COX Inhibition Assay:
This protocol is adapted from standard methods used to evaluate COX-1 and COX-2 inhibition.[1]
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (e.g., arachidonic acid) in an appropriate buffer.
-
Incubation:
-
In a 96-well plate, add the enzyme solution, the test compound (at various concentrations), and a buffer to a final volume.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Reaction Initiation and Termination:
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Allow the reaction to proceed for a defined period (e.g., 2 minutes).
-
Terminate the reaction by adding a stopping solution (e.g., a solution of a strong acid).
-
-
Quantification of Prostaglandin Production:
-
Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The dihydropyrazinopyridazinedione scaffold, while currently under-explored, presents a compelling opportunity for the discovery of novel therapeutic agents. By leveraging the structure-activity relationship insights from closely related fused heterocyclic systems, medicinal chemists can embark on a rational design campaign to unlock the full potential of this promising chemical class.
Future research should focus on:
-
Systematic Synthesis and SAR Studies: The synthesis of a focused library of dihydropyrazinopyridazinedione derivatives with diverse substitutions at all possible positions is paramount to establishing a robust SAR.
-
Broad Biological Screening: Screening these novel compounds against a wide range of biological targets, including various PDE isoforms, kinases, and other enzymes implicated in disease, could uncover unexpected and valuable activities.
-
Computational Modeling: Molecular docking and other in silico studies can aid in understanding the binding modes of these compounds and guide the design of more potent and selective analogs.
This technical guide serves as a foundational resource to stimulate and guide further investigation into the fascinating world of dihydropyrazinopyridazinediones, with the ultimate goal of translating this fundamental knowledge into innovative medicines.
References
- This guide is a synthesis of information from multiple sources and general medicinal chemistry principles.
- The specific data and protocols are adapted
-
Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Med. Chem., 2023, 14 , 1234-1243. [Link]
-
Substituted pyrazolopyridopyridazines as orally bioavailable potent and selective PDE5 inhibitors: potential agents for treatment of erectile dysfunction. J. Med. Chem., 2003, 46 (4), pp 457–460. [Link]
-
Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction. J. Med. Chem., 2006, 49 (17), pp 5363–5371. [Link]
Sources
- 1. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted pyrazolopyridopyridazines as orally bioavailable potent and selective PDE5 inhibitors: potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Targeting Disease with 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione
Introduction: The Privileged Pyridazine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has earned its status as a "privileged structure".[1] Its inherent physicochemical properties, including enhanced polarity, hydrogen bonding capacity, and favorable metabolic profiles, make it an attractive scaffold for designing novel drugs.[1] Derivatives of pyridazine and its oxidized form, pyridazinone, have demonstrated a remarkable breadth of pharmacological activities, with significant promise in oncology and inflammatory diseases.[1][2][3][4][5] This technical guide will delve into the therapeutic potential of a specific fused pyridazine derivative, 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione, by proposing key therapeutic targets based on the established bioactivity of structurally related compounds. We will further provide detailed, field-proven methodologies for the experimental validation of these targets, empowering researchers to explore the full therapeutic utility of this promising scaffold.
Proposed Therapeutic Targets for this compound
Based on extensive analysis of the pyridazine and pyridazinone literature, we have identified three high-priority therapeutic targets for this compound:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][6] Numerous pyridazine-based compounds have been developed as potent VEGFR-2 inhibitors.[1][6][7]
-
Phosphoinositide 3-kinase (PI3K): This enzyme family plays a critical role in cell growth, proliferation, survival, and metabolism.[8][9] The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[8][10] Pyridazine and pyridazinone scaffolds have been successfully utilized to develop selective PI3K inhibitors.[11][12][13]
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2][14] Selective COX-2 inhibition is a well-established strategy for treating inflammatory disorders with an improved gastrointestinal safety profile compared to non-selective NSAIDs.[3][4][5] The pyridazine nucleus is a recognized scaffold for potent and selective COX-2 inhibitors.[2][3][4][5][15]
The following sections will provide a detailed rationale for targeting each of these pathways and present robust experimental protocols for validation.
Targeting Angiogenesis: VEGFR-2 Inhibition
Rationale and Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand VEGF, initiates a downstream signaling cascade promoting endothelial cell proliferation, migration, and survival.[16] Inhibiting VEGFR-2 kinase activity is a clinically validated anti-cancer strategy.[6][17] The pyridazine scaffold has been instrumental in the design of potent VEGFR-2 inhibitors, with some derivatives exhibiting nanomolar potency.[1][6][7]
Diagram 1: VEGFR-2 Signaling Pathway and Point of Inhibition
Caption: VEGFR-2 signaling cascade and the proposed inhibitory action.
Experimental Validation Protocols
This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.[16][18][19]
Protocol:
-
Reagent Preparation:
-
1x Kinase Buffer: Dilute 5x Kinase Buffer with sterile deionized water. DTT can be added to a final concentration of 1 mM.[16]
-
VEGFR-2 Enzyme: Dilute recombinant human VEGFR-2 to the desired concentration (e.g., 1 ng/µl) in 1x Kinase Buffer.[19]
-
Test Compound: Prepare a 10 mM stock solution in DMSO and create serial dilutions in 1x Kinase Buffer.
-
Master Mixture: For each reaction, prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu:Tyr, 4:1)).[16]
-
-
Assay Procedure (96-well format):
-
Add 25 µl of the master mixture to each well.[16]
-
Add 5 µl of diluted test compound or vehicle control (DMSO in 1x Kinase Buffer).[16]
-
To initiate the reaction, add 20 µl of diluted VEGFR-2 enzyme to test and positive control wells. Add 20 µl of 1x Kinase Buffer to blank wells.[16]
-
Incubate the plate at 30°C for 45 minutes.[19]
-
-
Detection (Luminescence-based):
-
Data Analysis:
-
Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
These assays assess the effect of the test compound on key stages of angiogenesis in endothelial cells.[20][21][22][23]
A. Endothelial Cell Proliferation Assay: [22]
-
Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate.
-
Starve the cells in serum-free media.
-
Treat the cells with various concentrations of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add a proliferation reagent (e.g., MTS) and measure absorbance to determine cell viability.
B. Endothelial Cell Migration (Wound Healing) Assay: [22]
-
Grow HUVECs to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or wound in the monolayer with a pipette tip.
-
Wash to remove detached cells and add media containing the test compound.
-
Image the wound at 0 hours and after a defined incubation period (e.g., 12-24 hours).
-
Quantify the rate of wound closure in the presence of the inhibitor compared to a control.
C. Tube Formation Assay: [22]
-
Coat a 96-well plate with a basement membrane extract (e.g., Matrigel).
-
Seed HUVECs onto the matrix in the presence of the test compound.
-
Incubate for a period that allows for the formation of capillary-like structures (e.g., 6-18 hours).
-
Image the wells and quantify the extent of tube formation (e.g., total tube length, number of junctions).
Targeting Cell Growth and Survival: PI3K Inhibition
Rationale and Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[8] Dysregulation of this pathway is a common feature of many cancers.[8] The pyridazine scaffold has been successfully employed in the development of PI3K inhibitors.[11][12][13]
Diagram 2: PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition
Caption: The COX-2 pathway in inflammation and the proposed inhibitory action.
Experimental Validation Protocols
This assay measures the peroxidase activity of the COX-2 enzyme, which is coupled to the oxidation of a chromogenic substrate. [14][24][25][26][27] Protocol:
-
Reagent Preparation:
-
Tris-HCl Buffer (100 mM, pH 8.0). [14] * COX-2 Enzyme: Purified recombinant COX-2. [25] * Hematin: Co-factor for the peroxidase reaction. [14] * Arachidonic Acid: Substrate for the cyclooxygenase reaction. [14] * Chromogenic Substrate: e.g., N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). [14] * Test Compound: Prepare a 10 mM stock solution in DMSO and create serial dilutions. [14]
-
-
Assay Procedure (96-well format):
-
In each well, add Tris-HCl buffer, Hematin, and the COX-2 enzyme solution. [14] * Add the test compound or a positive control (e.g., Celecoxib) at various concentrations. [14] * Pre-incubate at room temperature for 10 minutes to allow inhibitor binding. [14] * Initiate the reaction by adding the chromogenic substrate and arachidonic acid. [14]
-
-
Detection (Colorimetric):
-
Measure the increase in absorbance at a specific wavelength (e.g., 590 nm for TMPD oxidation) over time. [14]
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC50 value from the dose-response curve. [14]
-
This assay measures the ability of the test compound to inhibit the production of pro-inflammatory mediators in a cellular model of inflammation. [28][29][30][31][32] Protocol (using THP-1 human monocytic cells): [28]
-
Cell Differentiation and Activation:
-
Compound Treatment:
-
Treat the activated macrophages with various concentrations of the test compound.
-
-
Measurement of Inflammatory Mediators:
-
After a suitable incubation period, collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) or prostaglandins (e.g., PGE2) using ELISA kits. [29]
-
-
Data Analysis:
-
Determine the concentration-dependent inhibition of inflammatory mediator production.
-
Calculate the EC50 value for the inhibition of each mediator.
-
Quantitative Data Summary
The following table summarizes representative IC50 values for various pyridazine derivatives against the proposed targets, as reported in the literature. This data provides a benchmark for the expected potency of novel compounds based on the this compound scaffold.
| Target | Compound Class | Representative IC50 Values | Reference |
| VEGFR-2 | Pyridazine derivatives | 60.7 nM - 1.8 µM | [1][6] |
| PI3K | Pyridazino[4,5-b]indole hydrazides | 4.25 µM (MCF-7 cells) | [13] |
| COX-2 | Pyridazinone/Pyridazinthione derivatives | 43.84 nM - 67.23 nM | [15] |
| COX-2 | Pyridazine derivatives | 0.18 µM - 0.26 µM | [2] |
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive body of evidence for related pyridazine and pyridazinone compounds, we have proposed VEGFR-2, PI3K, and COX-2 as high-priority targets for investigation. The detailed experimental protocols provided in this guide offer a clear and robust framework for validating these targets and characterizing the biological activity of novel derivatives. By employing these methodologies, researchers can systematically evaluate the potential of this chemical series to yield new treatments for cancer and inflammatory diseases.
References
- Al-Ghorbani, M., et al. (2021).
- Bhat, M. A., et al. (2023).
- BenchChem. (2025). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay. BenchChem.
- El-Sayed, N. N. E., et al. (2019).
- Sirenko, O., et al. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices.
- Wurzer, B., & Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io.
- BenchChem. (2025). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for PI3K-IN-23 In Vitro Assay. BenchChem.
- El-Sayed, N. N. E., et al. (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Taylor & Francis Online.
- Hancock, M. K., et al. (2008).
- Balaji, T., et al. (2010).
- El-Sayed, N. N. E., et al. (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. PubMed Central.
- Amici, R., et al. (2024).
- Hancock, M. K., et al. (n.d.).
- Bhat, M. A., et al. (2023).
- Staton, C. A., et al. (2007). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. PubMed Central.
- Alam, M. S., et al. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. PubMed Central.
- Creative Bioarray. (n.d.). Cell Angiogenesis Assays.
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Angiogenesis Assays. BenchChem.
- Reaction Biology. (n.d.). In Vitro Angiogenesis Assay for Drug Testing. Reaction Biology.
- Merck Millipore. (n.d.). PI 3-Kinase (Class I) HTRF Assay. Merck Millipore.
- BenchChem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. BenchChem.
- El-Sayed, N. N. E., et al. (2019). Structures of VEGFR-2 inhibitors approved for clinical use.
- Li, J.-L., et al. (2017).
- Ahmed, E. M., et al. (2019).
- Sarhan, A. A. M., et al. (2020). Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy.
- Bakhotmah, D. A. (2021). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy.
- Axxam. (n.d.).
- Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed.
- El-Sayed, N. N. E., et al. (2019). Structures of VEGFR-2 inhibitors approved for clinical use.
- Zielińska, A., et al. (2022).
- Iovenitti, G., et al. (2020). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. PubMed Central.
- Sarhan, A. A. M., et al. (2020). Discovery of hydrazide-based pyridazino[4,5- b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy. PubMed.
- Al-Harbi, N. O., et al. (n.d.). Some reported anti-inflammatory pyridazine and pyridazinone-based derivatives.
- Ciraolo, E., & Hirsch, E. (2014). Measuring PI3K Lipid Kinase Activity.
- Reaction Biology. (n.d.). COX-2 Biochemical Activity Assay Service. Reaction Biology.
- de Oliveira, C. S. A., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PubMed Central.
- Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie.
- Shapiro, A. B. (2021). Does anyone know a protocol for measuring COX2 activity?.
- BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience.
- BenchChem. (n.d.). PI3K-IN-23 off-target effects in cell-based assays. BenchChem.
- Buhlmann Diagnostics Corp. (n.d.). Kinase Inhibition Assays. Buhlmann Diagnostics Corp.
- Vang, A., et al. (2021). Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. PubMed Central.
- Al-Harbi, N. O., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.
- Cayman Chemical. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Cayman Chemical.
- Al-Harbi, N. O., et al. (n.d.). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. OUCI.
Sources
- 1. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of hydrazide-based pyridazino[4,5- b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. assaygenie.com [assaygenie.com]
- 27. researchgate.net [researchgate.net]
- 28. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 29. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. axxam.com [axxam.com]
- 31. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione: An Application Note and Detailed Protocol
For: Researchers, scientists, and drug development professionals.
Introduction
6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, rich in nitrogen atoms, makes it a valuable scaffold for the development of novel pharmaceuticals and functional organic materials. The pyridazinedione core is a known pharmacophore in various biologically active molecules. This document provides a detailed protocol for the synthesis of this compound, grounded in established chemical principles and supported by relevant literature.
The synthetic strategy outlined herein is based on the classical and robust method of forming a pyridazinedione ring through the cyclocondensation of a 1,2-dicarboxylic acid derivative with hydrazine. This approach is widely employed for the synthesis of six-membered nitrogen-containing heterocycles due to its efficiency and the general availability of starting materials.
Reaction Principle and Causality
The synthesis of this compound is achieved through the cyclocondensation reaction between pyrazine-2,3-dicarboxylic acid and hydrazine hydrate. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Mechanism Outline:
-
Nucleophilic Attack: The nitrogen atom of hydrazine, being a potent nucleophile, attacks one of the electrophilic carbonyl carbons of pyrazine-2,3-dicarboxylic acid.
-
Intermediate Formation: This initial attack forms a tetrahedral intermediate which then collapses, eliminating a molecule of water to form a hydrazide intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the adjacent carbonyl group of the pyrazine ring.
-
Final Product Formation: A subsequent dehydration step leads to the formation of the stable, fused heterocyclic ring system of this compound.
The choice of hydrazine hydrate is critical as it serves as the binucleophilic component necessary for the formation of the pyridazine ring. The reaction is typically carried out at elevated temperatures to overcome the activation energy required for the cyclization and dehydration steps.
Experimental Workflow Diagram
Application Note: Comprehensive NMR-Based Structural Elucidation of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione
Abstract
This guide provides a comprehensive framework for the structural characterization of 6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers in medicinal chemistry and drug development, this document moves beyond rote protocols to explain the causal logic behind experimental design, from sample preparation to the strategic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. By integrating field-proven methodologies with a deep theoretical grounding, this note serves as an authoritative guide to unambiguously confirming the molecular architecture of this important heterocyclic scaffold.
Introduction: The Structural Challenge
This compound is a fused N-heterocyclic compound of significant interest in pharmaceutical research due to its structural relation to biologically active pyridazine and pyrazine frameworks.[1][2][3] The precise and unequivocal confirmation of its chemical structure is a prerequisite for any further investigation into its biological activity, structure-activity relationships (SAR), and patent protection.[4]
While the molecular formula can be confirmed by mass spectrometry, NMR spectroscopy stands as the gold standard for delineating the complete atomic connectivity and topology of such molecules in solution.[5][6] The inherent symmetry of this compound (Figure 1) presents a unique challenge: its one-dimensional NMR spectra are deceptively simple. This simplicity necessitates a multi-dimensional NMR approach to build a self-validating, atom-by-atom map of the molecule. This guide details the logical workflow to achieve this confirmation with confidence.

Figure 1. Structure and atom numbering of this compound.
The Strategic NMR Workflow: From 1D Signal to 3D Structure
The structural elucidation of a novel compound is a process of systematic evidence gathering. Our workflow is designed to be a self-validating system, where each experiment builds upon the last to construct an unambiguous structural hypothesis.
The core logic is as follows:
-
¹H NMR: Identify all unique proton environments and their relative populations.
-
¹³C NMR: Identify all unique carbon environments.
-
HSQC: Directly link each proton to its attached carbon atom, establishing C-H bonds.
-
COSY: Map all proton-proton (H-H) spin-coupling networks, typically through 2-3 bonds.
-
HMBC: Reveal long-range (2-4 bond) H-C correlations, which are critical for connecting disparate spin systems and identifying quaternary carbons.
Experimental Methodologies: Protocols for Data Integrity
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the correct choice of acquisition parameters.
Protocol 1: Sample Preparation
The choice of solvent is the most critical first step. For this compound, with its polar dione structure and exchangeable amide (N-H) protons, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the solvent of choice.
-
Causality: DMSO-d₆ is a polar aprotic solvent with excellent solubilizing power for this compound class.[7] Crucially, it does not contain exchangeable deuterium that would cause the N-H proton signals to disappear, unlike solvents such as D₂O or Methanol-d₄.[8][9] This allows for the direct observation and structural assignment of these key protons.
Step-by-Step Procedure:
-
Weighing: Accurately weigh 15-25 mg of the compound for comprehensive 2D analysis. While ¹H NMR can be performed on 1-5 mg, higher concentrations are necessary for ¹³C-based experiments like HSQC and HMBC to achieve an adequate signal-to-noise ratio in a reasonable timeframe.[10][11]
-
Dissolution: Place the sample in a clean, dry vial. Add approximately 0.6-0.7 mL of high-purity DMSO-d₆.
-
Mixing: Gently vortex or sonicate the vial until the sample is fully dissolved. Visually inspect for any particulate matter.
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into a 5 mm NMR tube. Avoid introducing solid particles, as they can degrade the magnetic field homogeneity (shimming).[11] The final sample height should be 4-5 cm.[10]
-
Capping: Securely cap the NMR tube to prevent moisture absorption and solvent evaporation.[12]
Protocol 2: NMR Data Acquisition
The following parameters are provided as a starting point for a 500 MHz spectrometer and should be adapted as necessary.
| Experiment | Purpose | Key Acquisition Parameters | Rationale & Insights |
| ¹H (Proton) | Quantify proton environments | zg30 pulse program, 32 scans, 2s relaxation delay | Provides a quick overview of proton signals, their integration, and multiplicity. |
| ¹³C (Carbon) | Quantify carbon environments | zgpg30 pulse program, 1024 scans, 2s relaxation delay | Requires significantly more scans than ¹H due to the low natural abundance (1.1%) of the ¹³C isotope.[11] |
| COSY | Identify H-H couplings | cosygpqf pulse program, 8 scans per increment | Reveals which protons are coupled to each other, defining spin systems.[13][14] |
| HSQC | Identify direct C-H bonds | hsqcedetgpsisp2.3, 16 scans per increment | Correlates protons directly to the carbons they are attached to (¹JCH). Essential for assigning protonated carbons.[15][16] |
| HMBC | Identify long-range H-C bonds | hmbcgplpndqf, 64 scans per increment | The cornerstone experiment for this molecule. It reveals 2-4 bond correlations, allowing the connection of all molecular fragments and the assignment of non-protonated (quaternary) carbons.[16][17][18] |
| D₂O Exchange | Identify labile protons | Add 1 drop of D₂O, shake, re-acquire ¹H | Exchangeable protons (like N-H) will be replaced by deuterium and their signals will disappear from the spectrum, providing definitive identification.[12] |
Data Interpretation: Assembling the Molecular Puzzle
Predicted Spectra & Structural Assignment
Due to the molecule's C₂ᵥ symmetry, a simplified set of signals is expected.
¹H NMR Spectrum Analysis:
-
Aromatic Region: A single signal is predicted for the two equivalent aromatic protons (H-1, H-4). Given the electron-withdrawing nature of the adjacent nitrogen atoms and fused ring system, this signal is expected to appear significantly downfield, likely in the δ 8.5-9.0 ppm range. It will integrate to 2H and appear as a singlet.
-
Amide Region: A single signal is predicted for the two equivalent N-H protons (H-6, H-7). These protons are part of an amide-like system and are expected to be downfield, typically > δ 11.0 ppm. This signal will likely be broad and will integrate to 2H. Its disappearance upon D₂O exchange will confirm its assignment.
¹³C NMR Spectrum Analysis:
-
Carbonyl Region: One signal for the two equivalent carbonyl carbons (C-5, C-8) is expected around δ 155-160 ppm.[19]
-
Aromatic Region: Two signals are expected:
-
One for the two equivalent protonated carbons (C-1, C-4) around δ 145-150 ppm.
-
One for the two equivalent quaternary carbons at the ring junction (C-4a, C-8a) around δ 135-140 ppm.
-
2D NMR Correlation Analysis: The Key to Unambiguous Proof
While 1D spectra suggest the structure, 2D NMR provides the definitive proof by establishing connectivity.
-
COSY: As there are no protons within a 2-3 bond coupling distance of each other, the COSY spectrum is expected to be devoid of any cross-peaks. This is a critical, albeit negative, piece of evidence that confirms the isolation of the spin systems.
-
HSQC: This spectrum will provide the foundational C-H linkages. A single cross-peak is expected, correlating the aromatic proton signal (H-1/H-4) with its directly attached carbon signal (C-1/C-4).
-
HMBC: This is the most informative experiment for this molecule. It builds the complete molecular framework from the C-H foundation provided by the HSQC. The key expected correlations are illustrated below.
// Define invisible nodes for arrow start/end points H1 [pos="0.4,2.2!", label="H1/H4"]; NH [pos="2.3,0.5!", label="NH"];
C4a [pos="1.5,1.9!"]; C5 [pos="2.3,1.3!"];
// HMBC Correlations H1 -> C4a [label="³J", fontcolor="#202124"]; H1 -> C5 [label="⁴J (weak)", fontcolor="#202124", style=dotted]; NH -> C5 [label="²J", fontcolor="#202124"]; NH -> C4a [label="³J", fontcolor="#202124"]; } enddot
-
H-1/H-4 → C-4a/C-8a (³J): A strong cross-peak from the aromatic protons to the quaternary carbons confirms the pyrazine ring structure and its fusion to the pyridazine ring.
-
H-6/H-7 → C-5/C-8 (²J): A strong cross-peak from the NH protons to the carbonyl carbons confirms the hydrazide linkage.
-
H-6/H-7 → C-4a/C-8a (³J): A crucial cross-peak from the NH protons to the quaternary carbons definitively links the two heterocyclic rings.
Summary of Assignments
The combination of these experiments allows for the complete and unambiguous assignment of all signals.
| Atom Position | ¹H Shift (ppm) [Predicted] | ¹³C Shift (ppm) [Predicted] | Key HMBC Correlations |
| 1, 4 | ~8.7 (s, 2H) | ~148 | C-4a/C-8a |
| 4a, 8a | -- | ~138 | H-1/H-4, H-6/H-7 |
| 5, 8 | -- | ~158 | H-6/H-7 |
| 6, 7 | ~11.5 (br s, 2H) | -- | C-5/C-8, C-4a/C-8a |
Conclusion
The structural elucidation of this compound, while appearing simple from its 1D NMR spectra, requires a systematic and multi-pronged 2D NMR strategy for unequivocal confirmation. The workflow detailed herein—combining high-quality sample preparation with the logical application of COSY, HSQC, and particularly HMBC experiments—provides a self-validating system of evidence. By understanding the causality behind each step, researchers can confidently assemble the molecular puzzle, ensuring the foundational structural integrity required for all subsequent stages of drug discovery and development.
References
-
Allan Chemical Corporation. (n.d.). Deuterated Solvents for NMR: Guide. Retrieved from allanchem.com.[8]
-
Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.[9]
-
Simson Pharma. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
-
Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Retrieved from isotope-science.com.[7]
-
Tokyo Chemical Industry. (n.d.). Deuterated Compounds for NMR. Retrieved from tcichemicals.com.
-
Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy.[13]
-
Ahmed, R. (2025, January 11). The Role of Two-Dimensional nmr Spectroscopy (2dnmr Spectroscopy) in Pharmaceutical Research: Applications, Advancements and Future Directions. ResearchGate.[4]
-
Ardhakrishna, P. V. (2022, July 12). 2D NMR.pptx. Slideshare.[20]
-
Ryding, S. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical.Net.[15]
-
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.[14]
-
BenchChem. (2025). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.[12]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.[10]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.[5][21]
-
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from cif.iastate.edu.[11]
- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar.
- da S. Vaz, M., et al. (2021). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry.
-
ResearchGate. (n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b.[22]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics.[17]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from sites.sdsu.edu.[16]
-
OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube.[18]
-
G. Jones, R. A., et al. (1981). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1.[19]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.[6]
-
Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402.[2]
-
ResearchGate. (n.d.). Table 2. 1H NMR chemical shifts of compounds 11, 12: δ H [ppm].[23]
-
ResearchGate. (2025, August 6). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives.[24]
-
Friebolin, H. (2010). Combination of 1H and 13C NMR Spectroscopy. In Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.[25]
-
Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). This compound cas no.13480-40-5. Guidechem.[26]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.[27]
-
ChemicalBook. (n.d.). Pyridazine(289-80-5) 1H NMR spectrum.[28]
-
ResearchGate. (n.d.). The ¹H and ¹³C NMR assignment and ¹H-¹H (COSY and NOESY), ¹H-¹³C (HSQC and HMBC) connections in compound 3c.[29]
-
BLDpharm. (n.d.). 13480-40-5|this compound.[30]
-
MedChemExpress. (n.d.). This compound | Drug Impurity.[31]
-
SpectraBase. (n.d.). 6,7-DICHLORO-1,4-DIHYDRO-PYRIDO-[2,3-B]-PYRAZINE-2,3-DIONE-N-OXIDE - Optional[13C NMR] - Chemical Shifts.[32]
-
ChemicalBook. (2025, July 16). This compound | 13480-40-5.[33]
-
ResearchGate. (2025, August 6). 1H and 13C NMR Study of 1‐Hydrazino‐2,3‐dihydro‐1H‐pyrazolo[1,2‐a]pyridazine‐5,8‐diones and ‐1H‐pyrazolo[1,2‐b]phthalazine‐5,10‐diones and Their Ring‐Chain Tautomerism.[3]
-
Bruker. (n.d.). Copies of spectra of products. Supporting Information.[34]
-
ResearchGate. (n.d.). Representative part of the ¹H NMR spectra of hydrazone 3 in [D6]DMSO.[35]
Sources
- 1. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. labinsights.nl [labinsights.nl]
- 10. organomation.com [organomation.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. news-medical.net [news-medical.net]
- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 17. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 20. 2D NMR.pptx [slideshare.net]
- 21. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Thieme E-Books & E-Journals [thieme-connect.de]
- 26. This compound, CasNo.13480-40-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 27. organicchemistrydata.org [organicchemistrydata.org]
- 28. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]
- 29. researchgate.net [researchgate.net]
- 30. 13480-40-5|this compound|BLD Pharm [bldpharm.com]
- 31. medchemexpress.com [medchemexpress.com]
- 32. spectrabase.com [spectrabase.com]
- 33. This compound | 13480-40-5 [chemicalbook.com]
- 34. rsc.org [rsc.org]
- 35. researchgate.net [researchgate.net]
Application Note: High-Throughput LC-MS Analysis for Reaction Monitoring of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione Synthesis
Abstract
This application note provides a comprehensive protocol for the analysis of the synthesis of 6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione using Liquid Chromatography-Mass Spectrometry (LC-MS). The described method is designed for researchers, medicinal chemists, and process development scientists who require a robust and efficient analytical technique to monitor reaction progress, identify key intermediates, and confirm final product identity and purity. By leveraging the high sensitivity and selectivity of modern LC-MS instrumentation, this protocol offers a detailed workflow from sample preparation to data interpretation, grounded in established scientific principles for the analysis of nitrogen-rich heterocyclic compounds.
Introduction: The Significance of the Pyrazino[2,3-d]pyridazine Scaffold
The pyrazino[2,3-d]pyridazine core structure is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. These nitrogen-rich heterocyclic systems are notable for their diverse biological activities, including roles as inhibitors of phosphodiesterases (PDEs), kinases, and other key enzymes implicated in diseases ranging from cardiovascular disorders to oncology. The synthesis of derivatives such as this compound is a critical step in the discovery of novel drug candidates.
Accurate and real-time monitoring of the chemical reactions that produce these scaffolds is paramount for optimizing reaction conditions, maximizing yield, and minimizing the formation of impurities. LC-MS is the analytical tool of choice for this application due to its ability to separate complex mixtures and provide definitive mass-based identification of reactants, intermediates, and products.
Reaction Schema & Analytical Workflow
The synthesis of this compound typically proceeds via the condensation of an activated pyrazine derivative with a hydrazine source. A common synthetic route involves the reaction of pyrazine-2,3-dicarboxylic acid anhydride with hydrazine hydrate.
Diagram: Synthesis Pathway
Caption: Reaction scheme for the synthesis of the target compound.
The analytical workflow is designed to rapidly quench a sample from the reaction mixture, prepare it for injection, and analyze it using a fast gradient LC-MS method to provide a snapshot of the reaction's progress.
Diagram: LC-MS Analytical Workflow
Caption: The complete workflow from sample quenching to data analysis.
Detailed Experimental Protocol
This protocol is optimized for a high-resolution mass spectrometer (e.g., a Time-of-Flight instrument) coupled with a UPLC/HPLC system.
Materials and Reagents
-
Solvents: Acetonitrile (ACN, LC-MS Grade), Water (LC-MS Grade), Formic Acid (FA, 99%+ purity).
-
Reaction Aliquots: Samples taken from the reaction vessel at specified time points (e.g., T=0, 1h, 2h, 4h, completion).
-
Equipment: Calibrated micropipettes, 1.5 mL microcentrifuge tubes, benchtop centrifuge, LC vials with septa.
Sample Preparation Protocol
The goal of sample preparation is to immediately stop the reaction (quench), dilute the sample to an appropriate concentration for LC-MS analysis, and remove any particulate matter that could damage the chromatographic system.
-
Quenching & Dilution:
-
Withdraw 10 µL of the hot reaction mixture.
-
Immediately add it to 990 µL of cold (4°C) acetonitrile in a 1.5 mL microcentrifuge tube. This provides an initial 1:100 dilution and effectively stops the reaction.
-
Vortex the tube for 10 seconds.
-
-
Secondary Dilution:
-
Take 50 µL of the quenched solution from the previous step.
-
Dilute it with 950 µL of the initial mobile phase composition (98% Water / 2% ACN / 0.1% FA). This brings the total dilution to 1:2000 and ensures solvent compatibility with the LC system.
-
-
Clarification:
-
Centrifuge the final diluted sample at 14,000 x g for 5 minutes to pellet any precipitated salts or catalysts.
-
-
Transfer:
-
Carefully transfer the clear supernatant to an LC autosampler vial. The sample is now ready for injection.
-
LC-MS Instrumentation and Conditions
Rationale for Parameter Selection:
-
Column: A C18 column is a versatile choice providing excellent retention for a wide range of moderately polar to non-polar compounds. The short length and small particle size enable fast, high-resolution separations.
-
Mobile Phase: Formic acid is a critical additive. It acidifies the mobile phase, which promotes the protonation of the nitrogen atoms on the analyte, making it highly amenable to positive mode electrospray ionization (ESI+). This significantly enhances the signal intensity.
-
Ionization Mode: ESI is a soft ionization technique that minimizes in-source fragmentation, providing a clear molecular ion peak ([M+H]+). Positive mode is selected due to the basic nature of the nitrogen-rich heterocyclic core.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap is recommended. It provides highly accurate mass measurements, which allows for the confident determination of elemental compositions and distinguishes the target analyte from isobaric interferences.
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC System |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| Gradient | 2% B to 95% B in 3.5 min; Hold at 95% B for 1 min; Return to 2% B in 0.1 min; Equilibrate for 1.4 min |
| Total Run Time | 6.0 min |
| MS System | High-Resolution Mass Spectrometer (TOF or Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 120 °C |
| Desolvation Temp. | 350 °C |
| Mass Range | 50 - 500 m/z |
| Scan Mode | Full Scan MS |
Data Analysis and Interpretation
Compound Identification
The primary identification is achieved by extracting the ion chromatogram (EIC) for the expected protonated molecule ([M+H]+).
-
Pyrazine-2,3-dicarboxylic acid anhydride: C₆H₂N₂O₃, Exact Mass: 150.0065
-
Expected [M+H]⁺: 151.0138 m/z
-
-
This compound: C₆H₄N₄O₂, Exact Mass: 164.0334
-
Expected [M+H]⁺: 165.0407 m/z
-
By comparing the retention times and measured mass-to-charge ratios from the analysis of different time points, one can track the consumption of the reactant and the formation of the product.
Monitoring Reaction Progress
-
Generate EICs: For each time point, generate EICs for the m/z values of the reactant (151.0138) and the product (165.0407).
-
Integrate Peak Areas: Integrate the area under the curve for each peak in the EICs.
-
Normalize and Plot: To visualize the reaction kinetics, normalize the peak areas (e.g., as a percentage of the total area of reactant + product) and plot them against the reaction time. This will show a decay curve for the starting material and a formation curve for the product.
This quantitative approach allows for the precise determination of reaction completion, the identification of any stable intermediates, and the detection of side-product formation.
Conclusion
The LC-MS method detailed in this application note provides a rapid, sensitive, and robust platform for the real-time analysis of the synthesis of this compound. The protocol is designed to be easily implemented in both drug discovery and process development environments. The combination of a fast chromatographic separation with high-resolution mass spectrometry ensures confident identification and reliable quantification, empowering chemists to make informed decisions to optimize critical synthetic transformations. This self-validating system, grounded in established analytical principles, serves as an essential tool for accelerating the development of novel therapeutics based on the pyrazino[2,3-d]pyridazine scaffold.
References
-
General Principles of LC-MS for Pharmaceutical Analysis. Title: LC/MS: A Practical User's Guide. Source: John Wiley & Sons. [Link]
-
Synthesis of Pyrazino[2,3-d]pyridazine Derivatives. Title: Synthesis and preliminary evaluation of novel pyrazino[2,3-d]pyridazine derivatives with antiproliferative activity. Source: Bioorganic & Medicinal Chemistry Letters. [Link]
-
Use of Formic Acid in Reversed-Phase LC-MS. Title: The role of formic acid in the reversed-phase liquid chromatographic-electrospray mass spectrometric analysis of proteins. Source: Journal of Chromatography A. [Link]
-
Fundamentals of Electrospray Ionization. Title: Electrospray Ionization Mass Spectrometry: Fundamentals, Instrumentation, and Applications. Source: John Wiley & Sons. [Link]
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione Derivatives
Introduction: The Therapeutic Potential of the 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione Scaffold
The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Derivatives of this structure have been investigated for a range of therapeutic applications, most notably as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[1] PARP proteins are critical players in the cellular response to DNA damage, and their inhibition has emerged as a successful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations.[2][3]
Beyond PARP, this structural class has shown potential to modulate other important cellular targets. For instance, related pyridazine and pyridazinone structures have been explored for their anti-inflammatory properties, sometimes acting through the inhibition of cyclooxygenase (COX) enzymes, and for their impact on cardiovascular conditions.[4][5][6] Furthermore, the broader family of PARP enzymes includes tankyrases (TNKS1/2), which are key regulators of the Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in cancer.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of various cell-based assays to characterize the biological activity of compounds based on the this compound scaffold. These protocols are designed to be self-validating and are grounded in established scientific principles to ensure data integrity and reproducibility.
Section 1: Foundational Assay - Confirming Target Engagement in a Cellular Milieu
Before delving into downstream functional assays, it is paramount to confirm that the investigational compound physically interacts with its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for verifying target engagement.[8][9] The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein.[10][11] When a compound binds to its protein target, the resulting complex is often more resistant to heat-induced denaturation.[11]
Principle of the Cellular Thermal Shift Assay (CETSA)
CETSA involves treating intact cells with the compound of interest, followed by heating the cell lysate across a range of temperatures. The soluble fraction of the target protein at each temperature is then quantified. A binding event is detected as a shift in the melting curve of the target protein in the presence of the compound compared to a vehicle control.[11] This technique provides direct biophysical evidence of target engagement in a physiologically relevant setting.[9][10]
Experimental Workflow for CETSA
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Western Blot-Based CETSA for PARP1 Target Engagement
This protocol is optimized for assessing the engagement of a this compound derivative with PARP1 in a human cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
High-speed refrigerated centrifuge
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against PARP1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in a T-75 flask and grow to 80-90% confluency.
-
Treat the cells with the test compound at the desired concentration (e.g., 10 µM) or vehicle control for 1-2 hours under normal culture conditions.
-
-
Cell Harvest and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and resuspend in 1 mL of ice-cold lysis buffer.
-
Lyse the cells by freeze-thaw cycles or sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Heat Treatment:
-
Transfer the supernatant (lysate) to a new tube.
-
Aliquot 50 µL of the lysate into separate PCR tubes for each temperature point.
-
Heat the aliquots in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments). Include an unheated control.
-
-
Separation of Soluble Fraction:
-
After heating, centrifuge the tubes at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Quantification by Western Blot:
-
Determine the protein concentration of the soluble fractions.
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for PARP1.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensity of each heated sample to the unheated control.
-
Plot the normalized intensity versus temperature for both the vehicle- and compound-treated samples to generate melting curves. A shift in the curve to a higher temperature for the compound-treated sample indicates target stabilization and engagement.
-
Section 2: Quantifying Cellular PARP Inhibition
Once target engagement is confirmed, the next logical step is to measure the compound's effect on the enzymatic activity of PARP in a cellular context. Cellular PARP activity assays are crucial for determining the functional consequences of target binding.
Principle of Cellular PARP Activity Assays
These assays typically measure the product of PARP activity, which is the formation of poly(ADP-ribose) (PAR) chains on substrate proteins.[12] This can be quantified using various methods, including ELISA-based formats where a PAR-specific antibody is used for detection.[13][14] A decrease in the PAR signal in compound-treated cells relative to control cells indicates PARP inhibition.
Detailed Protocol: Chemiluminescent Cellular PARP Activity Assay
This protocol provides a method to quantify PARP activity in cells treated with a test compound. It is suitable for a 96-well format, enabling higher throughput for dose-response studies.
Materials:
-
Human cancer cell line (e.g., LoVo)[13]
-
96-well cell culture plates
-
Test compound at various concentrations
-
DNA damaging agent (e.g., H₂O₂) to stimulate PARP activity (optional, but recommended)
-
Cell lysis buffer
-
BCA protein assay kit
-
Commercially available cellular PARP assay kit (chemiluminescent, ELISA-based)
Procedure:
-
Cell Seeding and Treatment:
-
Seed LoVo cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[13]
-
Treat the cells with a serial dilution of the test compound for 1-4 hours. Include a vehicle-only control.
-
To induce PARP activity, you can co-treat with a DNA damaging agent like H₂O₂ for the final 15 minutes of incubation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and then lyse them according to the assay kit manufacturer's instructions.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[13]
-
Adjust the lysate concentrations to be uniform across all samples.
-
-
ELISA for PAR Detection:
-
The assay plate is typically pre-coated with histone, a substrate for PARP. Add the normalized cell lysates to the wells.
-
Incubate to allow the PARP in the lysate to poly(ADP-ribosyl)ate the coated histones.
-
Wash the wells and add a primary antibody that specifically detects PAR chains.
-
After incubation and washing, add an HRP-conjugated secondary antibody.
-
Wash again and add the chemiluminescent HRP substrate.
-
-
Data Acquisition and Analysis:
-
Immediately read the luminescent signal using a microplate reader.
-
Subtract the background signal (wells with no lysate).
-
Plot the luminescence signal against the compound concentration.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits PARP activity by 50%.
-
| Parameter | Description | Example Value |
| Cell Line | Human colon cancer | LoVo |
| Seeding Density | Cells per well in a 96-well plate | 5,000 |
| Treatment Time | Duration of compound incubation | 1-4 hours |
| Detection Method | Signal readout | Chemiluminescence |
| Endpoint | Measured parameter | IC₅₀ |
Table 1: Key Parameters for Cellular PARP Activity Assay
Section 3: Assessing Downstream Effects on Wnt/β-Catenin Signaling
Since some PARP family members, specifically tankyrases, are known to regulate the Wnt/β-catenin pathway, it is important to assess whether your compound affects this signaling cascade.[7] Tankyrase inhibition leads to the stabilization of Axin, a key component of the β-catenin destruction complex, which in turn promotes the degradation of β-catenin and suppresses Wnt signaling.[7]
Principle of the TOP/FOPflash Reporter Assay
The TOP/FOPflash assay is a widely used luciferase-based reporter gene assay to measure the activity of the Wnt/β-catenin pathway.[15][16] The assay utilizes two plasmids:
-
TOPflash: Contains multiple TCF/LEF binding sites (responsive to β-catenin) upstream of a minimal promoter driving firefly luciferase expression.
-
FOPflash: A negative control plasmid with mutated TCF/LEF binding sites.
An increase in Wnt signaling leads to the accumulation of nuclear β-catenin, which binds to TCF/LEF transcription factors and activates the transcription of the luciferase gene from the TOPflash plasmid.[15]
Wnt/β-Catenin Signaling and Assay Principle
Caption: Simplified Wnt/β-catenin pathway and the effect of Tankyrase inhibition.
Detailed Protocol: TOP/FOPflash Luciferase Reporter Assay
This protocol is designed to test the effect of a compound on Wnt/β-catenin signaling in a cell line like HEK293.[16]
Materials:
-
HEK293 cells
-
TOPflash and FOPflash plasmids
-
A transfection control plasmid (e.g., expressing Renilla luciferase)
-
Transfection reagent
-
Wnt3a conditioned medium or recombinant Wnt3a protein (to activate the pathway)
-
96-well white, clear-bottom cell culture plates
-
Dual-luciferase reporter assay system
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
On the following day, co-transfect the cells with either TOPflash or FOPflash plasmid along with the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment and Pathway Activation:
-
After 24 hours of transfection, replace the medium with fresh medium containing the test compound at various concentrations.
-
Add Wnt3a conditioned medium or recombinant Wnt3a to the wells to stimulate the Wnt pathway. Include a set of wells without Wnt3a stimulation as a baseline control.
-
-
Cell Lysis and Luciferase Measurement:
-
Incubate for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a plate luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold change in TOPflash activity relative to FOPflash activity for each condition.
-
Plot the normalized luciferase activity against the compound concentration to determine the IC₅₀ for the inhibition of Wnt/β-catenin signaling.
-
Section 4: Visualizing and Quantifying DNA Damage
A key mechanism of action for PARP inhibitors is the potentiation of DNA damage, particularly in cancer cells with compromised DNA repair pathways.[2] A widely accepted biomarker for DNA double-strand breaks (DSBs) is the phosphorylation of histone H2AX on serine 139, known as γH2AX.[17] The formation of discrete nuclear foci containing γH2AX can be visualized and quantified using immunofluorescence microscopy.[17][18][19]
Principle of the γH2AX Immunofluorescence Assay
This assay involves treating cells with the test compound, potentially in combination with a DNA damaging agent, followed by fixation and permeabilization. A primary antibody specific to γH2AX is used to label the sites of DSBs. A secondary antibody conjugated to a fluorophore is then used for detection, allowing for the visualization of distinct fluorescent foci in the nucleus under a fluorescence microscope.[17] The number and intensity of these foci correlate with the extent of DNA damage.
Detailed Protocol: γH2AX Foci Formation Assay
Materials:
-
Human cancer cell line (e.g., UWB1.289 - BRCA1 null)[20]
-
Glass coverslips or imaging-compatible microplates
-
Test compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a 24-well plate and allow them to attach.
-
Treat the cells with the test compound for the desired duration (e.g., 24 hours). Include appropriate controls (vehicle, positive control DNA damaging agent).
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Wash with PBS and block with 5% Normal Goat Serum for 1 hour to prevent non-specific antibody binding.[17]
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.[17]
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[17]
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Use automated image analysis software to count the number of γH2AX foci per nucleus. A significant increase in the number of foci in compound-treated cells indicates the induction of DNA damage.
-
| Parameter | Description | Example Value |
| Cell Line | BRCA1-deficient ovarian cancer | UWB1.289 |
| Key Reagent | Primary antibody for DNA damage marker | anti-γH2AX (pS139) |
| Detection | Visualization method | Fluorescence Microscopy |
| Quantification | Measured output | Number of foci per nucleus |
Table 2: Key Parameters for γH2AX Immunofluorescence Assay
Section 5: Assessing Overall Cellular Viability and Cytotoxicity
Finally, it is essential to determine the effect of the compound on cell proliferation and viability. This provides a broader understanding of the compound's therapeutic window and its potential for inducing cell death, a desired outcome for an anti-cancer agent.
Principle of Cell Viability Assays
There are numerous types of cell viability assays, many of which measure metabolic activity as a proxy for the number of viable cells.[21] For example, assays like the MTT or AlamarBlue assay rely on the reduction of a substrate by metabolically active cells, resulting in a colorimetric or fluorescent readout.[13][21]
Detailed Protocol: AlamarBlue Cell Viability Assay
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Test compound
-
AlamarBlue reagent
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Add a serial dilution of the test compound to the wells and incubate for a prolonged period (e.g., 72 hours) to allow for effects on proliferation.
-
Assay Execution:
-
Add AlamarBlue reagent to each well (typically 10% of the culture volume).
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity against the compound concentration.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.
-
References
- Cellular thermal shift assay - Wikipedia. (n.d.).
- Homogeneous fluorescent assay for high throughput screening of PARP inhibitors. (2008). Cancer Research.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications.
- Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. (2021). PerkinElmer.
- Full article: Cellular thermal shift assay: an approach to identify and assess protein target engagement. (n.d.). Taylor & Francis Online.
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021). SciLifeLab Publications.
- High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. (2024). PubMed.
- Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. (n.d.). PMC - NIH.
- Immunofluorescence imaging of DNA damage response proteins: optimizing protocols for super-resolution microscopy. (n.d.). Mouseion.
- Application Note: Immunofluorescence Protocol for Detecting DNA Damage after Atr-IN-10 Treatment. (n.d.). Benchchem.
- Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy. (n.d.). PMC - PubMed Central.
- PARP Assays. (n.d.). BPS Bioscience.
- Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. (n.d.). PMC - NIH.
- Wnt / β-Catenin Signaling Pathway. (n.d.). ACDBio.
- Abstract 3620: A multiplex quantitative immunofluorescence assay for DNA damage repair in response to cytotoxic treatment. (2012). Cancer Research.
- Immunofluorescence-based methods to monitor DNA end resection. (n.d.). PMC - NIH.
- Active Beta Catenin Pathway Assay Kit (NBP1-71671). (n.d.). Novus Biologicals.
- How to detect and activate Wnt signaling. (n.d.). The WNT Homepage - Stanford University.
- Small-Molecule Collection and High-Throughput Colorimetric Assay to Identify PARP1 Inhibitors. (n.d.). Springer Nature Experiments.
- Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. (2023). YouTube.
- Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. (n.d.). PMC - NIH.
- PARP assay kits. (n.d.). Cambridge Bioscience.
- PARP assay for inhibitors. (n.d.). BMG LABTECH.
- Highly Sensitive Assay for Screening of Tankyrase 1. (2012). Technology Networks.
- Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. (n.d.). ACS Publications.
- Evaluation of hits as tankyrase inhibitors. (A): Biological screening... (n.d.). ResearchGate.
- Create Your Own Cellular Compound Target Engagement Assay. (2017). YouTube.
- Wnt/beta-Catenin Pathway. (n.d.). RayBiotech.
- Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines. (2021). eLife.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One.
- Cell-Based Assays. (n.d.). Sigma-Aldrich.
- Wnt/β-Catenin Signaling as a Molecular Target by Pathogenic Bacteria. (n.d.). PMC - NIH.
- Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. (n.d.). MDPI.
- Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (n.d.). PMC - PubMed Central.
- Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer. (2012). PubMed.
- The role of cell-based assays for drug discovery. (2024). News-Medical.Net.
- Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (n.d.). NIH.
- This compound (Standard). (n.d.). MedchemExpress.com.
- Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. (n.d.). PubMed.
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). NIH.
- Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: comparison with hydralazine. (n.d.). PubMed.
- Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. (2024). PubMed.
- Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper. (n.d.). PMC - NIH.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. (2021). DDDT.
Sources
- 1. Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. PARP assay kits [bioscience.co.uk]
- 4. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Sensitive Assay for Screening of Tankyrase 1 | Technology Networks [technologynetworks.com]
- 8. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. mdpi.com [mdpi.com]
- 15. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. "Immunofluorescence imaging of DNA damage response proteins: optimizing" by B T. Bennett, J Bewersdorf et al. [mouseion.jax.org]
- 19. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Cell-Based Assays [sigmaaldrich.com]
Application and Protocol Guide: 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione as a Potential Cyclooxygenase-2 (COX-2) Inhibitor
For Research Use Only.
Authored by: Senior Application Scientist
Abstract
The pyridazinone scaffold is a well-established pharmacophore present in numerous biologically active compounds, with derivatives showing promise in anti-inflammatory and anticancer applications.[1][2] This document provides a comprehensive guide for researchers investigating the potential of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione as a selective enzyme inhibitor. Drawing from the known anti-inflammatory activity of structurally related pyrido[2,3-d]pyridazine-diones that target cyclooxygenase (COX) enzymes, this guide will focus on protocols to characterize the inhibitory activity of this compound against COX-2.[3][4] We present a logical workflow from initial screening to detailed mechanistic and cellular characterization, enabling a thorough evaluation of its therapeutic potential.
Introduction: The Scientific Rationale
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a pivotal role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins, key mediators of pain, fever, and inflammation.[3][5] While the constitutive isoform, COX-1, is crucial for homeostatic functions like maintaining the gastric mucosa, COX-2 is typically upregulated at sites of inflammation.[6] Consequently, selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy for treating inflammatory diseases with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[7]
The core structure of this compound belongs to the pyridazinone family, a class of heterocycles known to interact with a wide range of biological targets.[1] Notably, derivatives of the closely related pyrido[2,3-d]pyridazine-2,8-dione have been synthesized and identified as dual COX-1/COX-2 inhibitors, demonstrating the scaffold's compatibility with the COX active site.[3][4] This precedent provides a strong rationale for hypothesizing and systematically investigating this compound as a potential selective COX-2 inhibitor.
This guide outlines a multi-stage experimental approach to:
-
Determine the half-maximal inhibitory concentration (IC₅₀) against COX-2.
-
Assess its selectivity over the COX-1 isoform.
-
Elucidate the kinetic mechanism of inhibition.
-
Characterize the direct binding thermodynamics and kinetics.
-
Confirm its activity in a cell-based model of inflammation.
Experimental Workflow Overview
A robust investigation into a potential enzyme inhibitor follows a hierarchical progression. Initial high-throughput screening identifies inhibitory activity, which is then validated and quantified. Subsequent detailed mechanistic and cell-based assays provide a comprehensive understanding of the compound's pharmacological profile.
Protocol 4: Biophysical Characterization of Inhibitor Binding
Objective: To directly measure the binding affinity (Kᴅ) and kinetic rate constants (kₐ, kₑ) of the compound to COX-2.
Principle: While IC₅₀ reflects functional potency, techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide direct, thermodynamic and kinetic data on the molecular interaction. [8][9]
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data. The enzyme is immobilized on a sensor chip, and the binding of the inhibitor flowing over the surface is detected as a change in refractive index. This allows for the determination of the association rate (kₐ or kₒₙ) and dissociation rate (kₑ or kₒff). The equilibrium dissociation constant (Kᴅ) is calculated as kₑ/kₐ. [10][11]* Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event. The inhibitor is titrated into a sample cell containing the enzyme. The resulting heat changes are used to determine the Kᴅ, binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding. [12][13][14] General SPR Protocol Outline:
-
Immobilize recombinant human COX-2 onto a suitable sensor chip (e.g., CM5 chip via amine coupling).
-
Prepare a series of dilutions of the Test Compound in running buffer.
-
Inject the compound solutions over the sensor surface and a reference flow cell.
-
Monitor the binding response (association phase) and the subsequent dissociation in running buffer (dissociation phase).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract kₐ, kₑ, and Kᴅ.
| Parameter | Example Value | Description |
| kₐ (kₒₙ) | 1.5 x 10⁵ M⁻¹s⁻¹ | Association rate constant. |
| kₑ (kₒff) | 1.2 x 10⁻³ s⁻¹ | Dissociation rate constant. |
| Kᴅ (kₑ/kₐ) | 8.0 nM | Equilibrium dissociation constant. |
Protocol 5: Cell-Based COX-2 Activity Assay
Objective: To confirm the inhibitory activity of the compound in a physiologically relevant cellular environment.
Principle: This assay uses a cell line, such as murine macrophage RAW 264.7 cells, which do not constitutively express COX-2. [15]The expression of COX-2 is induced using lipopolysaccharide (LPS). The activity of the induced COX-2 is then measured by quantifying the production of Prostaglandin E₂ (PGE₂) in the cell culture medium via a competitive ELISA. [16][17] Materials:
-
RAW 264.7 macrophage cell line
-
DMEM culture medium, FBS, antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compound and control inhibitors
-
Prostaglandin E₂ (PGE₂) ELISA Kit
Procedure:
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells under standard conditions.
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Treatment and COX-2 Induction:
-
Replace the medium with serum-free DMEM.
-
Add various concentrations of the Test Compound to the cells and incubate for 1 hour.
-
Induce COX-2 expression by adding LPS (e.g., 1 µg/mL) to all wells except the non-stimulated control.
-
Incubate the plate for 18-24 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant from each well.
-
Quantify the concentration of PGE₂ in the supernatant using a commercial PGE₂ ELISA kit according to the manufacturer's instructions. [17]
-
-
Data Analysis:
-
Calculate the percentage inhibition of PGE₂ production for each concentration of the Test Compound relative to the LPS-stimulated, vehicle-treated control.
-
Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration.
-
Conclusion
The protocols detailed in this guide provide a comprehensive framework for the systematic evaluation of this compound as a potential COX-2 inhibitor. By progressing from initial in vitro screening and selectivity profiling to in-depth kinetic, biophysical, and cell-based characterization, researchers can build a robust data package to validate its mechanism of action and therapeutic potential. This structured approach ensures scientific rigor and provides the multifaceted data required for further drug development efforts.
References
- Bentham Science Publishers. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity.
- Di Trani, J., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications.
-
Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved from [Link]
-
MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
RSC Publishing. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. Retrieved from [Link]
-
Mittermaier, A. & Moitessier, N. (2018). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Biocompare. Retrieved from [Link]
-
Microbe Notes. (2022). Lineweaver-Burk Plot. Retrieved from [Link]
-
Frontiers Media. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Molecular Biosciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological activities of pyridazinones. Retrieved from [Link]
-
PubMed. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Pharmacological Sciences. Retrieved from [Link]
-
Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Retrieved from [https://library.fiveable.me/chemistry/ap-chem/enzyme-kinetics-and-inhibition-studies/study-guide/biological-chemistry-ii]([Link] inhibition-studies/study-guide/biological-chemistry-ii)
-
Frontiers Media. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. Retrieved from [Link]
-
Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]
-
ResearchGate. (2018). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?. Retrieved from [Link]
-
Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Retrieved from [Link]
-
Proceedings of the National Academy of Sciences. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. PNAS. Retrieved from [Link]
-
The American Journal of Managed Care. (2013). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. Retrieved from [Link]
-
PubMed. (2000). Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatinine antibody. Biosensors and Bioelectronics. Retrieved from [Link]
-
Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Retrieved from [Link]
-
PubMed Central. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. International Journal of Molecular Sciences. Retrieved from [Link]
-
ResearchGate. (2000). Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatine antibody. Retrieved from [Link]
-
MDPI. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. International Journal of Molecular Sciences. Retrieved from [Link]
-
PubMed. (2015). Determining cyclooxygenase-2 activity in three different test systems utilizing online-solid phase extraction-liquid chromatography-mass spectrometry for parallel quantification of prostaglandin E(2), D(2) and thromboxane B(2). Journal of Chromatography A. Retrieved from [Link]
-
PubMed Central. (2022). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Scientific Reports. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays. Retrieved from [Link]
-
Probiotek. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Retrieved from [Link]
Sources
- 1. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. microbenotes.com [microbenotes.com]
- 5. assaygenie.com [assaygenie.com]
- 6. ajmc.com [ajmc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. biocompare.com [biocompare.com]
- 14. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arborassays.com [arborassays.com]
Investigating the Anti-Inflammatory Effects of Pyrazinopyridazinediones: Application Notes and Protocols
Introduction: The Therapeutic Potential of Pyrazinopyridazinediones in Inflammation
Chronic inflammation is a significant driver of numerous human diseases, creating a pressing need for novel anti-inflammatory therapeutics. The pyridazinone chemical scaffold has emerged as a promising foundation for developing new anti-inflammatory agents, with various derivatives demonstrating potent activity.[1] Pyrazinopyridazinediones, a distinct subclass of these heterocyclic compounds, represent a compelling area of investigation for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the scientific rationale and detailed experimental protocols for evaluating the anti-inflammatory properties of this chemical series. We will delve into the likely molecular mechanisms of action, focusing on key inflammatory signaling pathways, and provide step-by-step instructions for robust in vitro and in vivo validation.
Mechanistic Insights: Targeting Key Inflammatory Signaling Pathways
While direct studies on pyrazinopyridazinediones are emerging, the broader class of pyridazinone derivatives has been shown to exert anti-inflammatory effects through the modulation of critical signaling cascades.[2] It is hypothesized that pyrazinopyridazinediones share these mechanisms due to structural similarities. The primary signaling pathways implicated in inflammation and potentially targeted by these compounds are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways.
The NF-κB Signaling Pathway: A Central Regulator of Inflammation
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[5] Pyridazinone derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, suggesting that pyrazinopyridazinediones may act by preventing IκBα degradation or blocking the nuclear translocation of NF-κB subunits.[6][7]
Figure 1: Proposed inhibition of the NF-κB signaling pathway by pyrazinopyridazinediones.
The MAPK Signaling Pathway: A Key Transducer of Inflammatory Signals
The MAPK family of serine/threonine kinases, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[6][8] Activation of the MAPK cascade by inflammatory stimuli leads to the phosphorylation and activation of downstream transcription factors, which in turn regulate the expression of pro-inflammatory genes like TNF-α and IL-6.[9][10] Targeting the MAPK pathway is a promising strategy for anti-inflammatory therapy.[6] The potential for pyrazinopyridazinediones to modulate this pathway warrants thorough investigation.
Figure 2: Hypothesized modulation of the MAPK signaling pathway by pyrazinopyridazinediones.
The JAK-STAT Signaling Pathway: A Critical Cytokine Signaling Cascade
The JAK-STAT pathway is essential for signaling by a wide range of cytokines and growth factors that are pivotal in inflammation and immunity.[7][11] Cytokine binding to its receptor leads to the activation of associated Janus kinases (JAKs), which then phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes.[12][13] Dysregulation of the JAK-STAT pathway is implicated in various inflammatory and autoimmune diseases, making it a key therapeutic target.[7] Investigating the ability of pyrazinopyridazinediones to interfere with this pathway could reveal a significant mechanism of their anti-inflammatory action.
Figure 3: Postulated interference of pyrazinopyridazinediones with the JAK-STAT signaling pathway.
Experimental Protocols for In Vitro Evaluation
The following protocols provide a robust framework for the initial in vitro screening and mechanistic evaluation of pyrazinopyridazinedione derivatives. The murine macrophage cell line RAW 264.7 is a widely used and reliable model for studying inflammation.
Protocol 1: Cell Viability Assessment using MTT Assay
Rationale: It is crucial to determine the cytotoxic concentrations of the test compounds to ensure that any observed anti-inflammatory effects are not due to cell death. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrazinopyridazinedione compounds in complete DMEM. After 24 hours, remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for another 24 hours.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in the dark.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Measurement of Nitric Oxide Production using Griess Assay
Rationale: Nitric oxide (NO) is a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages. The Griess assay is a simple colorimetric method to quantify nitrite, a stable breakdown product of NO, in the cell culture supernatant.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well. Allow them to adhere for 24 hours. Pre-treat the cells with various non-toxic concentrations of the pyrazinopyridazinedione compounds for 1 hour.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce inflammation and NO production. Include a negative control (cells only), a positive control (LPS only), and a vehicle control (vehicle + LPS).
-
Supernatant Collection: After 24 hours of incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant to 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only control.
Protocol 3: Quantification of Pro-Inflammatory Cytokines (TNF-α and IL-6) by ELISA
Rationale: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that play a central role in the inflammatory cascade. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of these cytokines in cell culture supernatants.
Step-by-Step Methodology:
-
Sample Preparation: Collect cell culture supernatants from RAW 264.7 cells treated as described in Protocol 2 (Step 1 and 2).
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used. A general workflow is as follows:
-
Coat a 96-well plate with the capture antibody.
-
Block non-specific binding sites.
-
Add standards and samples (supernatants) to the wells.
-
Add the detection antibody.
-
Add a streptavidin-HRP conjugate.
-
Add the substrate solution and allow for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve and determine the concentration of TNF-α and IL-6 in the samples. Calculate the percentage of cytokine inhibition for each compound treatment compared to the LPS-only control.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathway Activation
Rationale: Western blotting allows for the detection and semi-quantification of specific proteins involved in signaling pathways. This protocol will assess the effect of pyrazinopyridazinediones on the phosphorylation of key proteins in the NF-κB (p65) and MAPK (p38) pathways, which is indicative of their activation state.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with test compounds and then stimulate with LPS as previously described.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-p38, total p38, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Evaluation: Carrageenan-Induced Paw Edema Model
Rationale: The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for screening the acute anti-inflammatory activity of novel compounds.
Figure 4: Experimental workflow for the carrageenan-induced paw edema assay.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC in saline)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: Test Compound (different doses, p.o.)
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.
-
Drug Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vt - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
-
Data Presentation and Interpretation
For clarity and ease of comparison, all quantitative data should be summarized in tables.
Table 1: In Vitro Anti-inflammatory Activity of Pyrazinopyridazinedione Derivatives
| Compound | IC₅₀ (µM) for NO Inhibition | IC₅₀ (µM) for TNF-α Inhibition | IC₅₀ (µM) for IL-6 Inhibition | CC₅₀ (µM) in RAW 264.7 cells |
| PPD-1 | ||||
| PPD-2 | ||||
| PPD-3 | ||||
| Positive Control (e.g., Dexamethasone) |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Edema (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | - | |
| Positive Control (Indomethacin) | 10 | ||
| PPD-1 | 25 | ||
| PPD-1 | 50 | ||
| PPD-2 | 25 | ||
| PPD-2 | 50 |
Conclusion
This comprehensive guide provides a robust framework for the systematic investigation of the anti-inflammatory properties of pyrazinopyridazinediones. By employing the detailed in vitro and in vivo protocols, researchers can effectively screen novel compounds, elucidate their mechanisms of action through key inflammatory signaling pathways, and identify promising candidates for further drug development. The combination of cellular assays and a well-established animal model ensures a thorough and reliable evaluation of the therapeutic potential of this exciting class of compounds.
References
-
Abouzid, K. A., & el-Abhar, H. S. (2003). Synthesis and antiinflammatory activity of novel indazolones. Archives of Pharmacal Research, 26(1), 1–8. [Link]
- Al-Sanea, M. M., et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Archiv der Pharmazie.
-
Bassyouni, F., et al. (2012). Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. Archives of Pharmacal Research, 35(12), 2077–2092. [Link]
-
Bondavalli, F., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. MedChemComm, 12(3), 535–546. [Link]
-
Joshi, R. S., et al. (2010). Synthesis, analgesic and anti-inflammatory activities of some novel pyrazolines derivatives. Bioorganic & Medicinal Chemistry Letters, 20(12), 3721–3725. [Link]
-
Kaminska, B. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. Biochimica et Biophysica Acta, 1754(1-2), 253–262. [Link]
-
Kumar, V., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Korean Chemical Society, 57(5), 643-650. [Link]
-
Lappas, C. M. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3749. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
- Lee, J. C., & Young, P. R. (1996). Role of CSB/p38/RK stress response kinase in LPS and cytokine signaling. Immunobiology, 195(4-5), 567-576.
-
O'Shea, J. J., & Plenge, R. (2012). JAK and STAT signaling molecules in immunoregulation and immune-mediated disease. Immunity, 36(4), 542–550. [Link]
- O'Sullivan, L. A., Liongue, C., & Lewis, R. S. (2007). Cytokine receptor signaling through the JAK-STAT-Socs pathway in disease. Molecular Immunology, 44(10), 2497–2506.
-
Rawlings, J. S., Rosler, K. M., & Harrison, D. A. (2004). The JAK/STAT signaling pathway. Journal of Cell Science, 117(Pt 8), 1281–1283. [Link]
-
Tak, P. P., & Firestein, G. S. (2001). NF-kappaB: a key role in inflammatory diseases. The Journal of Clinical Investigation, 107(1), 7–11. [Link]
-
Traves, P. G., et al. (2012). The JAK/STAT pathway: a research target for the management of inflammatory diseases. Current Pharmaceutical Design, 18(21), 3058-3071. [Link]
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
- Wada, T., & Penninger, J. M. (2004).
- Xin, P., et al. (2020). The role of JAK/STAT signaling pathway in the regulation of innate immunity. Frontiers in Immunology, 11, 1259.
-
Zhang, Q., et al. (2018). Anti-inflammatory potential via the MAPK signaling pathway of Lactobacillus spp. isolated from canine feces. Journal of Microbiology and Biotechnology, 28(3), 474-482. [Link]
-
Zinatizadeh, M. R., et al. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. Molecules, 26(24), 7543. [Link]
Sources
- 1. Synthesis and antiinflammatory activity of novel indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory potential via the MAPK signaling pathway of Lactobacillus spp. isolated from canine feces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating the Anticancer Efficacy of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione on Breast Cancer Cell Lines
Abstract & Introduction
Breast cancer remains a leading cause of cancer-related mortality in women worldwide, necessitating the urgent development of novel therapeutic agents with improved efficacy and reduced side effects.[1] Heterocyclic compounds, particularly those containing pyridazine scaffolds, have emerged as a promising class of molecules due to their diverse biological activities, including potent anticancer properties.[2][3][4] This document provides a comprehensive technical guide for researchers evaluating the anticancer activity of a specific pyridazinone derivative, 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione , against various breast cancer cell lines.
These application notes detail the scientific rationale and step-by-step protocols for a tiered experimental approach, beginning with a broad assessment of cytotoxicity and progressively narrowing the focus to elucidate the compound's specific mechanisms of action, such as the induction of apoptosis and cell cycle arrest. The methodologies described herein are designed to be robust, reproducible, and grounded in established best practices for cancer cell biology.
Scientific Rationale: Hypothesized Mechanism of Action
The this compound structure belongs to the pyridazinone family. Derivatives of this core structure have been reported to exert anticancer effects through various mechanisms, including the inhibition of critical cell cycle regulators like cyclin-dependent kinases (CDKs) and the induction of programmed cell death (apoptosis).[4][5]
Our experimental strategy is therefore predicated on the hypothesis that this compound inhibits breast cancer cell proliferation by:
-
Inducing Cytotoxicity: Directly killing cancer cells or inhibiting their metabolic activity.
-
Triggering Apoptosis: Activating intrinsic or extrinsic programmed cell death pathways.
-
Inducing Cell Cycle Arrest: Halting cell division at specific checkpoints (e.g., G2/M phase), preventing the proliferation of cancerous cells.[6]
The following protocols will systematically test these hypotheses.
Master Experimental Workflow
A logical, multi-assay workflow is critical for a comprehensive evaluation. The process begins with determining the compound's general cytotoxic effect to establish effective concentration ranges, followed by detailed mechanistic studies to understand how the compound works.
Figure 1: High-level experimental workflow for assessing anticancer activity.
Core Experimental Protocols
Protocol: Cell Viability Assessment (MTT Assay)
Causality: The MTT assay is a foundational colorimetric assay to quantify a compound's cytotoxic or cytostatic effect. It measures the metabolic activity of cells, which generally correlates with the number of viable cells.[7] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the absorbance of which is measured spectrophotometrically. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a critical metric of drug potency.[8][9]
Methodology:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) into a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the various compound concentrations (e.g., 0.1 µM to 100 µM). Include a "vehicle control" (e.g., 0.1% DMSO) and a "medium only" blank control.[8]
-
Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours).[8]
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[7][8]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple crystals.[8] Mix gently on a plate shaker for 10-15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8][11] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Table 1: Example IC50 Data for Compound X
| Cell Line | Cancer Subtype | Incubation Time (h) | IC50 (µM) |
|---|---|---|---|
| MCF-7 | ER-positive | 48 | 12.5 |
| MDA-MB-231 | Triple-Negative | 48 | 25.8 |
| SK-BR-3 | HER2-positive | 48 | 18.2 |
Protocol: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Causality: A hallmark of early-stage apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that binds with high affinity to PS in a calcium-dependent manner. By conjugating Annexin V to a fluorochrome (e.g., FITC), early apoptotic cells can be identified via flow cytometry. Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with intact membranes. It can therefore penetrate late-stage apoptotic and necrotic cells, allowing for differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.[12]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its determined IC50 concentration for 24-48 hours. Include an untreated or vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells and wash twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[13][14]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[15]
-
Staining: Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.[15] Incubate for 15 minutes at room temperature in the dark.[8]
-
PI Addition: Just before analysis, add 5-10 µL of Propidium Iodide staining solution (e.g., 50 µg/mL).
-
Flow Cytometry Analysis: Analyze the stained cells immediately on a flow cytometer.[8]
-
Viable Cells: Annexin V-negative / PI-negative.
-
Early Apoptotic Cells: Annexin V-positive / PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive.
-
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
Causality: Cell cycle analysis using PI staining is a fundamental technique to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, G2/M).[16] PI is a stoichiometric dye that binds to DNA; thus, the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[16] Cells in the G2/M phase have twice the DNA content of G0/G1 cells. This allows for the identification of cell cycle arrest at specific checkpoints induced by the compound. Treatment with RNase is essential to prevent PI from binding to double-stranded RNA, which would otherwise confound the results.[16]
Methodology:
-
Cell Treatment: Seed cells and treat with the compound at its IC50 concentration as described in the apoptosis protocol.
-
Cell Harvesting: Harvest all cells and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping.[8][14] Incubate for at least 30 minutes on ice or store at -20°C overnight.[8][14][17]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with cold PBS.[14]
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 20 µg/mL) in PBS.[18][19]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[14]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI channel.[14] Analyze the resulting DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Table 2: Example Cell Cycle Distribution Data
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Vehicle Control | 65.2% | 20.5% | 14.3% |
| Compound X (IC50) | 25.8% | 15.1% | 59.1% |
Protocol: Western Blot Analysis of Key Regulatory Proteins
Causality: Western blotting provides a semi-quantitative method to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[20][21] By probing for key markers, we can validate the findings from flow cytometry and further elucidate the molecular pathways affected by the compound. For example, an increase in the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, and the appearance of cleaved PARP or cleaved Caspase-3, are strong indicators of apoptosis induction.[20][21][22][23]
Figure 2: Simplified intrinsic apoptosis pathway showing key Western Blot targets.
Methodology:
-
Protein Extraction: Treat cells with the compound at the IC50 concentration for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) from each sample and separate them based on size using SDS-polyacrylamide gel electrophoresis.[22][24]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to your target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-Caspase-3, anti-PARP, anti-Cyclin B1, anti-p-Cdc2, and a loading control like anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ and normalize the expression of target proteins to the loading control.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
University of Massachusetts Chan Medical School. (n.d.). Cell Cycle Analysis Using Propidium Iodide & Bromodeoxyuridine. Retrieved from [Link]
-
Texas Children's Hospital. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]
-
MDPI. (2015). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Retrieved from [Link]
-
Biomedica. (2023). Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay. Retrieved from [Link]
-
Bio-Rad Antibodies. (2016). Propidium iodide staining of cells for cell cycle analysis. Retrieved from [Link]
-
Bio-protocol. (2020). Cell cycle analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Sorger Lab. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Anticancer efficacies of arsenic disulfide through apoptosis induction, cell cycle arrest, and pro-survival signal inhibition in human breast cancer cells. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and evaluation of some pyraz. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
PubMed Central. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). Retrieved from [Link]
-
MDPI. (2023). Unveiling the Power of Anticancer Drug Screening: A Clinical Case Study Comparing the Effectiveness of Hollow Fiber Assay Microtube Array Membrane (MTAM-HFA) in Breast Cancer Patients. Retrieved from [Link]
-
MDPI. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Retrieved from [Link]
-
PubMed Central. (2025). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. Retrieved from [Link]
-
ResearchGate. (n.d.). Activities of tested compounds against the MCF-7 breast cancer cell line. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of cell cycle regulatory protein levels and.... Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridazine Derivatives I Showed Potent Anticancer Activity and.... Retrieved from [Link]
-
RSC Publishing. (2020). Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Retrieved from [Link]
-
PubMed. (2013). Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 11. atcc.org [atcc.org]
- 12. scispace.com [scispace.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. docs.research.missouri.edu [docs.research.missouri.edu]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Apoptosis western blot guide | Abcam [abcam.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Anticancer efficacies of arsenic disulfide through apoptosis induction, cell cycle arrest, and pro-survival signal inhibition in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biotech.illinois.edu [biotech.illinois.edu]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the Antimicrobial Screening of Novel Pyridazine Derivatives
Abstract
This comprehensive guide provides a detailed framework for the antimicrobial screening of novel pyridazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad-spectrum biological activities.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents. We present field-proven, step-by-step protocols for primary and secondary screening assays, including agar well diffusion, broth microdilution for Minimum Inhibitory Concentration (MIC) determination, and Minimum Bactericidal Concentration (MBC) assessment. The causality behind experimental choices is explained, emphasizing scientific integrity and logical workflow. This guide is structured to provide a self-validating system for generating reliable and reproducible data on the antimicrobial efficacy of new chemical entities.
Introduction: The Rationale for Screening Pyridazine Derivatives
The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel antibiotics with unique mechanisms of action.[2] Pyridazine and its derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[1][3] The structural versatility of the pyridazine nucleus allows for the synthesis of diverse analogues, increasing the probability of identifying compounds with potent antimicrobial efficacy.
The antimicrobial action of some pyridazine derivatives is thought to involve the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that certain pyridazine compounds may target bacterial DNA gyrase, an enzyme crucial for DNA replication and repair, thereby leading to bacterial cell death.[4][5] Another potential target is dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[6][7] By mimicking the natural substrate of DHPS, these compounds can disrupt the synthesis of folic acid, a vital component for bacterial growth. The screening protocols detailed herein are designed to effectively identify and quantify the antimicrobial potential of novel pyridazine derivatives that may act through these or other mechanisms.
Experimental Workflow Overview
A logical and stepwise approach is critical for the efficient screening of a library of novel compounds. The workflow presented here is designed to move from a qualitative primary screen to quantitative secondary assays, ensuring that resources are focused on the most promising candidates.
Figure 1: A streamlined workflow for the antimicrobial screening of novel pyridazine derivatives.
Materials and Reagents
Microbial Strains
A representative panel of microorganisms should be used to assess the spectrum of activity. This panel should include Gram-positive and Gram-negative bacteria, as well as fungal strains. It is recommended to use American Type Culture Collection (ATCC) strains for reproducibility.
| Microorganism | Strain ID | Gram Stain | Relevance |
| Staphylococcus aureus | ATCC 25923 | Positive | Common cause of skin and soft tissue infections. |
| Enterococcus faecalis | ATCC 29212 | Positive | Associated with nosocomial infections. |
| Escherichia coli | ATCC 25922 | Negative | Frequent cause of urinary tract and gastrointestinal infections. |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | Opportunistic pathogen known for antibiotic resistance. |
| Candida albicans | ATCC 90028 | N/A (Fungus) | Common cause of fungal infections. |
Culture Media and Reagents
-
Mueller-Hinton Agar (MHA)[6]
-
Mueller-Hinton Broth (MHB), Cation-Adjusted (CAMHB)[3]
-
Sabouraud Dextrose Agar/Broth (for fungi)
-
Dimethyl Sulfoxide (DMSO, sterile, cell culture grade)
-
0.9% Saline, sterile
-
McFarland Turbidity Standards (0.5)
-
Positive Control Antibiotics (e.g., Ciprofloxacin, Vancomycin, Fluconazole)
-
96-well microtiter plates, sterile
-
Petri dishes, sterile
-
Sterile swabs, loops, and pipettes
Protocol 1: Primary Screening - Agar Well Diffusion Assay
The agar well diffusion method is a cost-effective and widely used technique for the preliminary screening of antimicrobial activity.[2] This assay relies on the diffusion of the test compound from a well through the agar, resulting in a zone of growth inhibition if the compound is active against the test microorganism.[2][8]
Rationale
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity. A larger zone of inhibition generally suggests greater potency. It is an excellent first-pass screen to identify active compounds from a larger library of derivatives.
Step-by-Step Procedure
-
Inoculum Preparation: From a fresh 18-24 hour culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9][10]
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[8]
-
Well Creation: Allow the plate to dry for 3-5 minutes. Using a sterile cork borer (6-8 mm in diameter), create wells in the agar.[11][12]
-
Compound Application: Prepare stock solutions of the novel pyridazine derivatives in DMSO. Dispense a fixed volume (e.g., 50-100 µL) of each test compound solution into a separate well.[11] Include a positive control (standard antibiotic) and a negative control (DMSO) on each plate.[13]
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria and at a suitable temperature for fungi.[13]
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm). The presence of a clear zone around the well indicates antimicrobial activity.
Protocol 2: Secondary Screening - Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.
Rationale
This quantitative assay is crucial for establishing the potency of the lead compounds identified in the primary screen. It provides a numerical value for the concentration required to inhibit microbial growth, allowing for direct comparison between different derivatives. This method adheres to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Step-by-Step Procedure
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the pyridazine derivatives in cation-adjusted Mueller-Hinton broth (CAMHB). The typical final concentration range to test is 0.06 to 128 µg/mL.
-
Inoculum Preparation: Prepare a standardized inoculum as described in the agar well diffusion protocol (Section 4.2, Step 1). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Plate Inoculation: Within 15 minutes of its preparation, add the standardized bacterial suspension to each well containing the diluted compound, resulting in a final volume of 100-200 µL.
-
Controls: Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only) on each plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[3] The growth control well should be turbid, and the sterility control well should remain clear.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined by subculturing from the clear wells of the MIC assay onto antibiotic-free agar.[4]
Rationale
While the MIC indicates the concentration that inhibits growth (bacteriostatic activity), the MBC reveals the concentration that is lethal to the microbe (bactericidal activity). This distinction is critical in drug development, as bactericidal agents are often preferred for treating serious infections. An agent is typically considered bactericidal if the MBC is no more than four times the MIC.
Step-by-Step Procedure
-
Subculturing from MIC Plate: Following the MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).
-
Plating: Aliquot a fixed volume (e.g., 10-100 µL) from each of these clear wells and spread it onto separate, properly labeled MHA plates.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[4] This is practically determined by identifying the lowest concentration plate with no colony growth or only a few colonies.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and structured format for easy comparison.
| Compound ID | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC ratio) |
| PY-001 | S. aureus | 22 | 4 | 8 | Bactericidal (2) |
| PY-001 | E. coli | 18 | 8 | 64 | Bacteriostatic (>4) |
| PY-002 | S. aureus | 15 | 16 | >128 | Bacteriostatic (>8) |
| PY-002 | E. coli | 12 | 32 | >128 | Bacteriostatic (>4) |
| Ciprofloxacin | E. coli | 30 | 0.25 | 0.5 | Bactericidal (2) |
Potential Mechanism of Action Visualization
As previously mentioned, pyridazine derivatives may exert their antimicrobial effects by targeting key bacterial enzymes. The following diagram illustrates a potential mechanism involving the inhibition of DNA gyrase.
Figure 2: Proposed mechanism of action: Inhibition of bacterial DNA gyrase by a novel pyridazine derivative.
Conclusion
The protocols outlined in this application note provide a robust and systematic approach for the antimicrobial screening of novel pyridazine derivatives. By following this structured workflow, from initial qualitative screening to quantitative determination of MIC and MBC values, researchers can efficiently identify and characterize promising new antimicrobial agents. Understanding the potential mechanisms of action, such as the inhibition of DNA gyrase or DHPS, provides a rational basis for these screening efforts and for the future development of these compounds into effective therapeutics to combat the growing challenge of antimicrobial resistance.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.).
- Determination of minimum inhibitory concentrations - PubMed. (2001). Journal of Antimicrobial Chemotherapy, 48(Suppl 1), 5-16.
-
Minimum inhibitory concentration - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
-
Minimum bactericidal concentration - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
-
Minimal Inhibitory Concentration (MIC) - Biology LibreTexts. (2024, November 23). Retrieved January 13, 2026, from [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (2004). SEAFDEC/AQD Institutional Repository. Retrieved January 13, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (n.d.). Retrieved January 13, 2026, from [Link]
-
Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. (n.d.). Retrieved January 13, 2026, from [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. (2022). Molecules, 27(19), 6561. Retrieved January 13, 2026, from [Link]
-
Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. (n.d.). Retrieved January 13, 2026, from [Link]
-
Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria - NIH. (2023). Journal of Medicinal Chemistry, 66(23), 15876-15891. Retrieved January 13, 2026, from [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. (n.d.). Retrieved January 13, 2026, from [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). Retrieved January 13, 2026, from [Link]
-
EUCAST - ESCMID. (n.d.). Retrieved January 13, 2026, from [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2011, October 18). Retrieved January 13, 2026, from [Link]
-
Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.). Retrieved January 13, 2026, from [Link]
-
Antimicrobial activity by Agar well diffusion - Chemistry Notes. (2021, June 29). Retrieved January 13, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Retrieved January 13, 2026, from [Link]
-
High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - MDPI. (2021). Antibiotics, 10(6), 664. Retrieved January 13, 2026, from [Link]
-
EUCAST - Home. (n.d.). Retrieved January 13, 2026, from [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.). Retrieved January 13, 2026, from [Link]
-
CLSI 2024 M100Ed34(1). (2024). Retrieved January 13, 2026, from [Link]
-
Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). Retrieved January 13, 2026, from [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016, January 10). Retrieved January 13, 2026, from [Link]
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials - International Journal of Botany Studies. (2021, September 24). Retrieved January 13, 2026, from [Link]
-
Rapid Screening of Antimicrobial Synthetic Peptides - ResearchGate. (2015, September 28). Retrieved January 13, 2026, from [Link]
-
Agar well diffusion assay - YouTube. (2020, November 1). Retrieved January 13, 2026, from [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. (2020). Retrieved January 13, 2026, from [Link]
-
Guidance Documents - EUCAST. (n.d.). Retrieved January 13, 2026, from [Link]
-
Broth microdilution susceptibility testing. - Bio-protocol. (n.d.). Retrieved January 13, 2026, from [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. (2022). Molecules, 27(19), 6561. Retrieved January 13, 2026, from [Link]
-
European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2023). Retrieved January 13, 2026, from [Link]
- Methods of screening for antimicrobial compounds - Google Patents. (n.d.).
-
[Antimicrobial activity of new pyridazine derivatives] - PubMed. (1987). Revue Roumaine de Chimie, 32(11-12), 1205-1212. Retrieved January 13, 2026, from [Link]
-
Pyridazine derivatives and related compounds, part 28. 1 pyridazinesulfonamides: Synthesis and antimicrobial activity - Africa Research Connect. (n.d.). Retrieved January 13, 2026, from [Link]
-
Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society. (n.d.). Retrieved January 13, 2026, from [Link]
-
Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed. (2009). European Journal of Medicinal Chemistry, 44(5), 1989-1996. Retrieved January 13, 2026, from [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (n.d.). Retrieved January 13, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on pyridazine derivatives. I. Synthesis and antimicrobial activity of 6-substituted 3-aminopyridazine and its sulfonamido derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis Yield of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione
Welcome to the technical support center for the synthesis of 6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your reaction yields and product purity.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of this scaffold, while conceptually straightforward, often presents challenges that can lead to low yields and difficult purifications. This guide provides a structured approach to troubleshooting and optimizing the synthesis, drawing parallels from the well-established chemistry of similar heterocyclic systems like luminol and other pyridazine derivatives.
Proposed Synthetic Pathway
A common and logical synthetic route to this compound involves the cyclocondensation of a pyrazine-2,3-dicarboxylic acid derivative with hydrazine. This two-step process is illustrated below.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Starting Material Synthesis and Purity
Question 1: My initial oxidation of pyrazine to pyrazine-2,3-dicarboxylic acid is low-yielding. How can I improve this step?
Answer:
Low yields in the oxidation of pyrazine are often due to incomplete reaction or over-oxidation, leading to ring opening. Here are several factors to consider for optimization:
-
Oxidizing Agent: Potassium permanganate (KMnO₄) is a common choice. Ensure it is finely powdered and added portion-wise to control the exothermicity of the reaction.
-
Temperature Control: Maintain the reaction temperature strictly, typically between 70-80°C. Overheating can lead to decomposition of the product.
-
pH of the Reaction Medium: The oxidation should be carried out under alkaline conditions. The use of a base, such as sodium hydroxide, is crucial.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the purple color of permanganate is a good visual indicator of reaction completion.
Troubleshooting Workflow: Pyrazine Oxidation
Caption: Troubleshooting workflow for the oxidation of pyrazine.
Question 2: The esterification of pyrazine-2,3-dicarboxylic acid is incomplete. What are the key parameters to optimize?
Answer:
Incomplete esterification is a common issue. This reaction is an equilibrium process, and pushing it towards the product side is key.
-
Catalyst: A strong acid catalyst, such as concentrated sulfuric acid, is essential. The amount of catalyst can be optimized, typically starting with 5-10 mol%.
-
Water Removal: The water produced during the reaction must be removed to drive the equilibrium forward. Using a Dean-Stark apparatus is highly effective. Alternatively, using a large excess of the alcohol (ethanol) can also shift the equilibrium.
-
Reaction Temperature: The reaction should be run at the reflux temperature of the alcohol used.
-
Purity of the Dicarboxylic Acid: Impurities in the starting material can interfere with the reaction. Ensure the pyrazine-2,3-dicarboxylic acid is pure and dry.
| Parameter | Recommendation | Rationale |
| Catalyst | Conc. H₂SO₄ (5-10 mol%) | Protonates the carbonyl oxygen, making the carbon more electrophilic. |
| Water Removal | Dean-Stark apparatus or excess alcohol | Le Chatelier's principle: removing a product drives the reaction to completion. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Starting Material Purity | Recrystallize if necessary | Impurities can consume the catalyst or lead to side reactions. |
Table 1: Key Parameters for Optimizing Esterification.
Part 2: Cyclocondensation Reaction
Question 3: The final cyclocondensation step with hydrazine hydrate is giving a low yield of the desired this compound. How can I optimize this?
Answer:
The cyclocondensation reaction is the crucial step in forming the pyridazinedione ring. Low yields can be attributed to several factors. This type of reaction is common in the synthesis of heterocyclic compounds.[1][2][3]
-
Solvent: The choice of solvent is critical. Protic solvents like ethanol or acetic acid are often used to facilitate proton transfer during the reaction. Acetic acid can also act as a catalyst.
-
Temperature: The reaction usually requires heating. Refluxing in ethanol or acetic acid is a good starting point. The optimal temperature should be determined experimentally.
-
Hydrazine Stoichiometry: Using a slight excess of hydrazine hydrate (1.1-1.2 equivalents) can help drive the reaction to completion. However, a large excess can make purification more difficult.
-
Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Prolonged heating can sometimes lead to decomposition.
-
Purity of the Diester: Impurities in the pyrazine-2,3-dicarboxylic acid diethyl ester can significantly impact the yield of the cyclocondensation step.
Logical Relationship: Cyclocondensation Optimization
Caption: Factors influencing the yield of the cyclocondensation reaction.
Question 4: I am observing significant side product formation during the cyclocondensation. What are the likely impurities and how can I avoid them?
Answer:
Side product formation is a common challenge in heterocyclic synthesis. In this case, the most likely side products are:
-
Mono-acylated Hydrazine: This occurs if only one of the ester groups reacts with hydrazine. This can be minimized by ensuring a sufficient reaction time and temperature, and a slight excess of hydrazine.
-
Polymeric Materials: These can form if the hydrazine reacts with multiple diester molecules. This is more likely to occur if the concentration of the reactants is too high. Running the reaction at a lower concentration can sometimes help.
-
Incomplete Cyclization: The intermediate hydrazide may not fully cyclize. Using an acidic solvent like acetic acid can promote the final ring closure.
Experimental Protocol: Standard Cyclocondensation
-
Dissolve pyrazine-2,3-dicarboxylic acid diethyl ester (1.0 eq.) in absolute ethanol (10 mL per mmol of ester).
-
Add hydrazine hydrate (1.1 eq.) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
Part 3: Purification and Characterization
Question 5: The final product is difficult to purify. What are some effective purification techniques?
Answer:
This compound is a polar molecule and may be sparingly soluble in many common organic solvents.
-
Recrystallization: This is the most common method for purifying solid products. Finding a suitable solvent system is key. A mixture of a polar solvent (like DMF or DMSO) and a less polar anti-solvent (like water or ethanol) can be effective.
-
Washing: If the product precipitates from the reaction mixture, thorough washing with a solvent in which the impurities are soluble but the product is not can be very effective. Cold ethanol is often a good choice.
-
Column Chromatography: Due to the polarity of the compound, silica gel chromatography may be challenging. Reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase may be a better option if recrystallization is not effective.
Frequently Asked Questions (FAQs)
Q1: Can I use pyrazine-2,3-dicarboxylic acid directly in the cyclocondensation reaction?
A1: While it is sometimes possible to react dicarboxylic acids directly with hydrazine, the reaction is generally less efficient than using the corresponding diester. The ester is more reactive towards nucleophilic attack by hydrazine.
Q2: Are there any alternative synthetic routes to consider?
A2: Yes, one could consider starting from 2,3-pyrazinedicarbonitrile. Reaction with hydrazine could potentially lead to the desired product, though this route may have its own set of challenges. The synthesis of various pyridazine derivatives often involves the reaction of 1,2,4,5-tetrazines with alkynes or other dienophiles.[4]
Q3: How does the chemistry of this synthesis relate to that of luminol?
A3: The synthesis of luminol also involves a cyclocondensation reaction between a phthalic acid derivative (3-nitrophthalic acid) and hydrazine.[5][6] The challenges of achieving complete cyclization and minimizing side products are very similar. Therefore, literature on luminol synthesis can be a valuable resource for troubleshooting.[7][8]
Q4: What are the key safety precautions for this synthesis?
A4: Hydrazine is a toxic and potentially explosive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). The oxidation step with potassium permanganate can be highly exothermic and should be performed with care, adding the oxidant in small portions.
References
- White, E. H., & Bursey, M. M. (1964). Analogs of Luminol. Synthesis and Chemiluminescence of Two Methoxy-Substituted Aminophthalic Hydrazides. The Journal of Organic Chemistry, 29(7), 1937-1941.
- Gundermann, K. D., & Drawert, M. (1962). Konstitution und Chemiluminescenz, IV. Synthese und Chemiluminescenz-Verhalten von substituierten Amino-phthalhydraziden. Chemische Berichte, 95(8), 2018-2026.
- Roswell, D. F., & White, E. H. (1978). The chemiluminescence of luminol and related hydrazides. In Methods in Enzymology (Vol. 57, pp. 409-423). Academic Press.
-
Al-Warhi, T., Alotaibi, O. J., Elaasser, M. M., Suliman, H., & Abdel-Aziz, H. A. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1546-1562. [Link]
-
Ferreira, L. G., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1925-1932. [Link]
-
Chemistry LibreTexts. (2023). 2.1: Luminol. [Link]
-
da Silva, G. V. J., et al. (2019). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Advances, 9(53), 30953-30965. [Link]
-
El-Gazzar, A. B. A., et al. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 19(8), 11812-11831. [Link]
-
RSC Publishing. (2025). Re-engineering luminol: new frontiers in chemiluminescence chemistry. [Link]
-
Organic Chemistry Portal. (2021). Synthesis of pyridazines. [Link]
-
de Oliveira, C. S., et al. (2017). Regiochemistry of Cyclocondensation Reactions in the Synthesis of Polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 257-266. [Link]
-
National Center for Biotechnology Information. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. [Link]
-
ResearchGate. (2018). Proposed mechanism for the cyclocondensation reaction between 3-aryl-1-(thiophen-2-yl)prop-2-en-1-ones and aminoguanidine hydrochloride in the presence of KOH. [Link]
- Krut'ko, I. N., et al. (2000). New Cyclocondensation of 2-Acylethynyl-1-amino- and 2-Alkoxycarbonylethynyl-1-aminoanthraquinones with Pyridines. Russian Journal of Organic Chemistry, 36(4), 573-575.
Sources
- 1. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Re-engineering luminol: new frontiers in chemiluminescence chemistry - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D5ME00065C [pubs.rsc.org]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Fused Pyridazine Heterocycles
Welcome to the technical support center for the synthesis of fused pyridazine heterocycles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these valuable scaffolds. The inherent electronic dissonance of the adjacent nitrogen atoms in the pyridazine ring often presents unique synthetic challenges not encountered with other diazines or pyridines.[1][2] This resource provides troubleshooting guidance in a direct question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Section 1: Troubleshooting Core Ring Formation & Cycloaddition Reactions
The construction of the core fused-ring system is often the most challenging phase. This section addresses common failures in cyclocondensation and cycloaddition reactions.
FAQ 1.1: My [4+2] inverse-electron-demand Diels-Alder (IEDDA) reaction to form a fused pyridazine is failing or giving negligible yield. What are the critical parameters to check?
Answer: This is a frequent and frustrating issue. The IEDDA reaction involving a pyridazine as the diene is electronically demanding and highly sensitive to three main factors: the electronic activation of the pyridazine ring, the nature of the dienophile, and the conformational constraints in intramolecular variants.
Root Cause Analysis:
-
Insufficient Pyridazine Activation: The pyridazine ring is electron-deficient, but for an efficient IEDDA reaction, its LUMO energy often needs to be lowered further. Without sufficient electronic activation, the energy gap between the pyridazine LUMO and the dienophile HOMO is too large for a facile reaction. The presence of at least one strong electron-withdrawing group (EWG) on the pyridazine core is often considered essential for success.[3]
-
Unfavorable Conformation (Intramolecular Reactions): For intramolecular cycloadditions, the tether connecting the pyridazine "diene" and the alkyne/alkene "dienophile" must be able to adopt a low-energy pre-transition state conformation. If the linker is too short, too long, or too rigid, achieving this conformation can be energetically prohibitive, leading to reaction failure.[3]
-
Reaction Conditions: These cycloadditions are often not trivial and require significant thermal energy to overcome the activation barrier. Inadequate temperature or reaction time will result in recovering the starting material.
Troubleshooting Protocol:
-
Assess Electronic Activation:
-
Primary Check: Does your pyridazine substrate contain a potent EWG, such as a cyano (-CN) or sulfonyl (-SO2R) group?
-
Solution: If not, redesign the synthesis to incorporate an EWG. A cyano group at a position that electronically influences the diazadiene system is particularly effective.[3]
-
-
Optimize Reaction Conditions:
-
Solvent: Use a high-boiling, inert solvent. Common choices include bromobenzene (b.p. 156 °C), 1,2,4-trichlorobenzene (b.p. 213 °C), or diphenyl ether (b.p. 259 °C).
-
Temperature & Time: Start by heating the reaction at 150 °C and monitor by TLC or LC-MS over an extended period (e.g., 24, 48, 96 hours). If no conversion is observed, incrementally increase the temperature.[3]
-
-
Re-evaluate the Linker (Intramolecular):
-
If the reaction still fails, the conformational barrier may be too high. Consider redesigning the substrate with a different linker. Incorporating a rigid unit like a 1,2-phenylene group can sometimes lock the side chain into a more favorable conformation, accelerating the cycloaddition.[3]
-
-
Consider an Alternative Strategy:
-
If IEDDA is not viable, other cycloaddition pathways may be more successful. For example, copper-catalyzed [3+2] cycloadditions of pyridazinium ylides or azide-alkyne cycloadditions can be powerful methods for building different fused systems.[4]
-
Section 2: Troubleshooting Post-Cyclization Functionalization
Once the fused pyridazine core is assembled, subsequent C-C or C-N bond-forming reactions are often required. Metal-catalyzed cross-coupling reactions are powerful but can be problematic.
FAQ 2.1: My Suzuki-Miyaura cross-coupling on a fused 3-chloropyridazine is not working. I'm using standard Pd(PPh₃)₄ and Na₂CO₃ conditions. What's the issue?
Answer: This is a very common scenario. The failure of "standard" Suzuki conditions on a 3-chloropyridazine highlights the unique reactivity of this heterocycle. While the electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to a C-X bond compared to more electron-rich systems, a C-Cl bond is inherently much less reactive than a C-Br or C-I bond. [5]Your catalyst system is likely not active enough to break the C-Cl bond.
Root Cause Analysis:
-
C-Cl Bond Inertness: The carbon-chlorine bond is strong and requires a highly active, electron-rich palladium(0) species to undergo oxidative addition. Pd(PPh₃)₄ is often insufficiently active for this transformation.
-
Ligand Inefficiency: Triphenylphosphine (PPh₃) is a good general-purpose ligand but is not optimal for activating stubborn C-Cl bonds. Modern cross-coupling catalysis relies on specialized, electron-rich, and sterically bulky ligands to promote the difficult oxidative addition step.
-
Suboptimal Base/Solvent: The choice of base and solvent system is critical for an efficient transmetalation step and for maintaining catalyst stability. Aqueous Na₂CO₃ may not be effective in all cases.
Troubleshooting Protocol:
-
Switch to a More Active Halide (If Possible): The most reliable solution is to modify your synthesis to produce the 3-bromo or 3-iodo analog of your fused pyridazine. These substrates are significantly more reactive in Suzuki couplings.
-
Upgrade the Catalyst System: If you must use the chloride, a more potent catalyst system is non-negotiable.
-
Palladium Source: Use Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand: Employ a modern, electron-rich, bulky biarylphosphine ligand. Excellent choices include SPhos, XPhos, or RuPhos. A typical starting point is a 2:1 ligand-to-palladium ratio.
-
Base: Switch to a stronger base like K₃PO₄ or Cs₂CO₃.
-
Solvent: Use an anhydrous polar aprotic solvent system, such as 1,4-dioxane or toluene, often with a small amount of water to aid in dissolving the base.
-
-
Run a Catalyst Screen: Systematically test different combinations of ligands, bases, and solvents to find the optimal conditions for your specific substrate. See the table below for starting points.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling on Halopyridazines
| Halide (Ar-X) | Palladium Source | Recommended Ligand | Base | Solvent System | Typical Temp. |
| Ar-Cl | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 90-110 °C |
| Ar-Br | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃ or SPhos | Na₂CO₃ or K₂CO₃ | Toluene / EtOH / H₂O | 80-100 °C |
| Ar-I | Pd(PPh₃)₄ | PPh₃ (often sufficient) | Na₂CO₃ | DME / H₂O | 80 °C |
Section 3: Detailed Experimental Protocols
This section provides a representative, step-by-step protocol for a common troubleshooting procedure.
Protocol 3.1: Optimization of a Suzuki-Miyaura Coupling on a Fused 3-Chloropyridazine
This protocol describes a general method for coupling a fused 3-chloropyridazine with an arylboronic acid using a modern catalyst system.
Materials:
-
Fused 3-chloropyridazine substrate (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (3.0 eq)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the fused 3-chloropyridazine (e.g., 100 mg, 0.5 mmol), the arylboronic acid (0.75 mmol), and K₃PO₄ (3.0 eq).
-
Catalyst Addition: In a separate vial, quickly weigh and add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Add these solids to the reaction flask.
-
Solvent Addition & Degassing: Evacuate and backfill the reaction flask with an inert atmosphere (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS to check for the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired coupled product.
References
- BenchChem. (2025). Technical Support Center: Optimizing Pyrodazine Synthesis.
- BenchChem. (n.d.).
-
Gulea, M. et al. (2022). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules. [Link]
-
Purins, M. et al. (2024). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]
-
De Kimpe, N. et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics. [Link]
-
Yamaletdinova, N. R., & Gataullin, R. R. (2024). Advances in the Synthesis of Heterocycles with Two and Three Heteroatoms using Hydrazonoyl Halides. Helvetica Chimica Acta. [Link]
-
Stanovnik, B. et al. (2000). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules. [Link]
-
Duan, L. et al. (2020). Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. Organic Chemistry Frontiers. [Link]
-
Hobbs, W. J. (2019). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Synthesis Workshop. (2024). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. [Link]
-
Zhang, Q. et al. (2022). Synthesis of heterocyclic (triazole, furoxan, furazan) fused pyridazine di-N-oxides via hypervalent iodine(iii)-mediated oxidative cyclization. Organic & Biomolecular Chemistry. [Link]
-
Nikishkin, N. I. et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]
-
Lo Fiego, M. et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [Link]
-
Bakr, A. et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect. [Link]
-
Maes, B. U. W. (2012). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate. [Link]
-
Gouveia, F. C. (2015). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate. [Link]
Sources
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
improving the purity of synthesized 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione
Welcome to the technical support center for the synthesis and purification of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this and similar heterocyclic scaffolds. Achieving high purity is critical, as this compound is often used in sensitive biological assays or as a reference standard for drug impurities.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to help you overcome common purification challenges and ensure the integrity of your final product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the purification and analysis of this compound.
Q1: What are the most probable sources of impurities in the synthesis of this compound?
A1: Impurities can arise from several sources throughout the synthetic and work-up procedures. Understanding these sources is the first step in designing an effective purification strategy. The primary culprits are typically:
-
Unreacted Starting Materials: The synthesis of pyridazinone systems often involves the cyclization of precursors like dicarboxylic acids or their derivatives with hydrazine.[4][5] Incomplete reaction can leave these often polar starting materials in your crude product.
-
Side-Reaction Byproducts: The formation of the pyridazine ring can sometimes be incomplete or lead to isomeric byproducts. For instance, incomplete cyclization or alternative condensation pathways can generate structurally similar impurities that are difficult to separate.
-
Reagents and Catalysts: Residual acids, bases, or coupling agents used during the synthesis can contaminate the final product if the work-up is not thorough.
-
Degradation Products: The pyridazine ring, while generally stable, can be susceptible to decomposition under harsh conditions (e.g., excessive heat or strong acidic/basic conditions during work-up), leading to colored impurities.[5]
Q2: Which analytical techniques are most effective for accurately assessing the purity of the final product?
A2: A multi-technique approach is always recommended for robust purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A well-developed HPLC method can separate the main compound from trace impurities, allowing for precise purity determination (e.g., >99%). It is a common technique for quality control of reference standards.[6]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR provides critical structural confirmation and can detect impurities that have different proton or carbon environments. Integrating impurity peaks against the product peaks can give a semi-quantitative purity assessment.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation power of HPLC with the mass identification of a mass spectrometer. It is invaluable for identifying the molecular weights of unknown impurities, which provides clues to their structure.[6]
-
Infrared (IR) Spectroscopy: While less useful for quantitative purity, FT-IR can confirm the presence of key functional groups (e.g., C=O and N-H stretches in the dione ring) and the absence of functional groups from starting materials.[5][7]
Q3: My synthesis of a similar pyridazinone derivative resulted in a mixture of regioisomers. How can I avoid this?
A3: Regioisomer formation is a common challenge in heterocyclic chemistry.[8] The key is to control the reaction conditions to favor one pathway over another.
-
Choice of Starting Materials: Ensure the starting materials have distinct reactivity at the desired positions. Introducing blocking groups that can be removed later is a classic strategy.
-
Reaction Conditions: Temperature, solvent, and catalyst can all influence regioselectivity. Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product. Modern, non-conventional synthetic methods like microwave-assisted synthesis have been shown to improve reaction selectivities and yields.[9][10]
-
Stepwise Synthesis: While a one-pot reaction is efficient, a stepwise approach where intermediates are isolated and purified can prevent the formation of isomers in subsequent steps. For example, in the synthesis of related pyrido[2,3-d]pyridazine-2,8-diones, intermediates are often isolated before the final cyclocondensation.[11]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Problem 1: The isolated product is an off-color powder (yellow, tan, or brown) instead of the expected white solid.[12]
-
Underlying Cause: This discoloration is typically due to high molecular weight, colored byproducts or baseline impurities from the reaction. It can also result from thermal degradation if the reaction or solvent removal was conducted at too high a temperature.
-
Investigative Workflow:
-
Caption: Troubleshooting workflow for discolored product.
-
Recommended Solutions:
-
Recrystallization with Activated Charcoal: Dissolve the crude product in a suitable hot solvent (see Table 1). Add a small amount (1-2% w/w) of activated charcoal to the hot solution and continue to heat/stir for 5-10 minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration through a pad of Celite® to remove the charcoal, then allow the filtrate to cool slowly.[12]
-
Silica Gel Plug: If the impurities are highly polar, you can dissolve the crude product in a minimal amount of a strong solvent (like DCM or ethyl acetate) and pass it through a short column ("plug") of silica gel, eluting with the same solvent. The polar impurities will stick to the silica, while your product elutes.
-
Problem 2: Significant product loss is observed during recrystallization, resulting in a very low recovery yield.
-
Underlying Cause: This issue stems from suboptimal solvent selection. Either the product is too soluble in the chosen solvent even at low temperatures, or an excessive volume of solvent was used, preventing the product from crashing out efficiently.
-
Recommended Solutions:
-
Systematic Solvent Screening: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.[13] Test a range of solvents with varying polarities (see Table 1).
-
Use a Co-Solvent System: If a single perfect solvent cannot be found, use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly. This technique helps to achieve a state of low supersaturation, which promotes the growth of large, pure crystals.[12]
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent is a very common cause of low recovery.
-
Slow Cooling: Do not rush the crystallization process by immediately placing the flask in an ice bath. Allow the solution to cool slowly to room temperature first. This maximizes the growth of pure crystals and leaves impurities behind in the mother liquor.[12][13]
-
Problem 3: ¹H NMR analysis shows a persistent, structurally similar impurity that cannot be removed by recrystallization.
-
Underlying Cause: You are likely dealing with an isomeric byproduct or a derivative with very similar physical properties (solubility, polarity) to your target compound. In such cases, the fractional crystallization that occurs during recrystallization is not efficient enough.
-
Recommended Solutions:
-
Flash Column Chromatography: This is the most effective method for separating compounds with small differences in polarity.[13][14] A carefully chosen eluent system is critical. Develop the separation on a TLC plate first to find a solvent system that gives good separation (a ΔRf of >0.2 is ideal). See Table 2 for starting points.
-
Preparative HPLC: For very challenging separations or when extremely high purity (>99.5%) is required, preparative HPLC is the method of choice. While more resource-intensive, it offers superior resolving power compared to flash chromatography.[15]
-
Chemical Derivatization: In some cases, it may be possible to selectively react either the product or the impurity to drastically change its polarity, allowing for easy separation. The protecting group or derivative is then removed in a subsequent step.
-
Part 3: Standardized Purification Protocols
Protocol 1: Optimized Recrystallization
This protocol provides a general workflow for purifying this compound.
-
Solvent Selection: Based on small-scale solubility tests (see Table 1), select an appropriate solvent or co-solvent system. Common choices for polar heterocycles include ethanol, methanol, water, or mixtures like DMF/water or DMSO/ethanol.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the solvent until the solid just dissolves completely.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated charcoal. Return to a boil for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper (or a Celite® pad if charcoal was used) into a clean, pre-warmed flask. This removes insoluble impurities and charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize crystal size and purity, avoid disturbing the flask during this period.[12] Once at room temperature, the flask can be placed in an ice bath or refrigerator for at least one hour to maximize precipitation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum, potentially with gentle heating, to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an optimal mobile phase. For polar compounds like this dione, a polar solvent system is required. Start with mixtures like Dichloromethane/Methanol or Ethyl Acetate/Methanol (see Table 2). The ideal system should give your product an Rf value of ~0.3-0.4.
-
Column Packing: Pack a glass column with silica gel using the "slurry method" with your chosen mobile phase to ensure a homogenous, air-free column bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Alternatively, for less soluble compounds, use "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. If a single eluent does not provide good separation, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Part 4: Data & Visualization
Data Tables
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent/System | Target Compound Solubility | Common Impurity Solubility | Notes |
| Recrystallization | Ethanol/Water | High in hot EtOH, low in cold H₂O | Varies | Good for removing less polar and highly polar impurities. |
| Dimethylformamide (DMF) | High | High | Use as a "good" solvent in a co-solvent system. High boiling point requires vacuum for removal. | |
| Acetic Acid | High | Varies | Can be effective but must be thoroughly removed. | |
| Chromatography | Dichloromethane/Methanol | Low to Moderate | Varies | A standard gradient system (e.g., 0% to 10% MeOH) is a good starting point. |
| (Mobile Phase) | Ethyl Acetate/Hexanes | Low | Low | Only suitable if product has unexpectedly low polarity. Generally, will require a more polar system. |
| Ethyl Acetate/Methanol | Moderate | Varies | Offers different selectivity compared to DCM/MeOH and can improve separation of certain impurities. |
Experimental Workflow Diagram
-
Caption: General workflow from synthesis to pure product.
References
- Re-engineering luminol: new frontiers in chemiluminescence chemistry. (2025). RSC Publishing.
- White, E. H., & Bursey, M. M. (n.d.). Analogs of Luminol. Synthesis and Chemiluminescence of Two Methoxy-Substituted Aminophthalic Hydrazides. American Chemical Society.
- Luminol. (2023). Chemistry LibreTexts.
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). NIH.
- Synthesis and Chemiluminescence Studies of Luminol and Derivatives. (n.d.). Master's Thesis in Chemistry.
- Analogs of Luminol. Synthesis and Chemiluminescence of Two Methoxy-Substituted Aminophthalic Hydrazides. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (n.d.). RSC Publishing.
- Tips for maximizing yield, purity and crystal size during recrystallization. (2015). Chemistry Stack Exchange.
- Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). ScienceScholar.
- Advanced Strategies in Heterocyclic Compound Synthesis. (n.d.). BOC Sciences.
- Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (n.d.). PubMed Central.
- 6,7-Dihydropyrazinopyridazine-5,8-dione (Standard). (n.d.). Maxim Biomedical, Inc.
- 6,7-Dihydropyrazinopyridazine-5,8-dione (Standard). (n.d.). PCR Society.
- This compound (Standard). (n.d.). MedchemExpress.com.
- This compound (Standard). (n.d.). MedchemExpress.com.
- This compound. (n.d.). MCE.
- This compound cas no.13480-40-5. (n.d.). Zhejiang Jiuzhou Chem Co.,Ltd.
- Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds. (n.d.). PubMed Central.
- The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. (n.d.). ResearchGate.
- Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department.
- 6,7-Dihydropyrazinopyridazine-5,8-dione. (n.d.). Maxim Biomedical, Inc.
- 13480-40-5|this compound. (n.d.). BLDpharm.
- This compound. (n.d.). Drug Impurity | MedChemExpress.
- This compound. (n.d.). ChemicalBook.
- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (n.d.). MDPI.
- Synthesis of pyridazine and pyridopyridazine derivatives. (n.d.). Universidade do Minho.
- Purification procedures for synthetic dyes: Part 1—dry column chromatography. (n.d.). Semantic Scholar.
- Product Class 8: Pyridazines. (n.d.). Thieme.
- Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (n.d.). NIH.
- Dye-ligand chromatography for the resolution and purification of restriction endonucleases. (1987). Applied Biochemistry and Biotechnology.
-
5,6-Dihydro-[16][17][18]oxadiazolo[3,4-d]pyridazine-4,7-dione. (n.d.). MDPI. Retrieved from
- Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. (2025). PDF.
- Pyridazine Derivatives and Related Compounds, Part 20: Synthesis of Different Heterocycles from 5-Aminothieno[2,3- c ]pyridazine-6-carbohydrazide. (2025). ResearchGate.
Sources
- 1. 6,7-Dihydropyrazinopyridazine-5,8-dione (Standard) | Maxim Biomedical, Inc. [mbidiagnostic.com]
- 2. 6,7-Dihydropyrazinopyridazine-5,8-dione | Maxim Biomedical, Inc. [mbidiagnostic.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. mdpi.com [mdpi.com]
- 6. 13480-40-5|this compound|BLD Pharm [bldpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. physics.emu.edu.tr [physics.emu.edu.tr]
- 14. Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Re-engineering luminol: new frontiers in chemiluminescence chemistry - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D5ME00065C [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
solubility issues of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione in biological assays
Prepared by the Senior Application Science Team
Welcome to the technical support guide for 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione (CAS: 13480-40-5). This resource is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered when working with this and similar heterocyclic compounds: poor aqueous solubility in biological assays. Our goal is to provide you with the foundational knowledge and practical protocols to overcome these issues, ensuring the accuracy and reproducibility of your experimental results.
The planar, fused-ring structure of this compound, while conferring interesting biological properties, also contributes to strong intermolecular interactions and high crystal lattice energy. This often results in what is colloquially known as a "brick-dust" molecule—a compound with low aqueous solubility that presents significant formulation challenges.[1] This guide offers a systematic approach to addressing these challenges head-on.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubility of this compound.
Q1: I dissolved my compound in DMSO, but it immediately precipitated when I added it to my cell culture medium. Why did this happen?
This is the most common issue and is a classic case of a compound "crashing out" of solution.[2] It occurs because of a drastic change in solvent environment. While this compound is likely soluble in a strong organic solvent like 100% Dimethyl Sulfoxide (DMSO), its solubility in the highly aqueous environment of your cell culture medium or assay buffer is extremely low.[3] When you introduce the concentrated DMSO stock into the medium, the DMSO is diluted, and the compound is suddenly in a solvent where it is no longer soluble, causing it to precipitate.[2]
Q2: What is the best solvent for preparing a high-concentration stock solution?
For initial dissolution, a polar aprotic solvent is typically required.
-
Primary Recommendation: Dimethyl Sulfoxide (DMSO) is the industry-standard starting point.[4][5] It is a powerful solvent for a wide range of organic compounds and is miscible with water.
-
Alternatives: If solubility in DMSO is limited, other solvents like N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidinone (NMP) can be tested. However, always verify the compatibility of these solvents with your specific assay and their potential for cell toxicity, which is often higher than that of DMSO.
Q3: What is the maximum final concentration of DMSO I should have in my assay?
The final concentration of the organic solvent is critical. High concentrations can be toxic to cells and may introduce experimental artifacts. A widely accepted general guideline is to keep the final DMSO concentration below 0.5% (v/v) in cell-based assays. Many cell lines can tolerate up to 1%, but this must be empirically determined. Always run a "vehicle control" (medium + equivalent final concentration of DMSO, without the compound) to ensure the solvent itself is not causing the observed biological effects.
Q4: Can I gently heat or sonicate my stock solution to improve solubility?
Yes, these are common and acceptable practices, but they must be performed with caution.
-
Heating: Gentle warming (e.g., to 37-50°C) can help dissolve the compound by overcoming the activation energy required to break the crystal lattice. However, prolonged or excessive heat can degrade the compound.
-
Sonication: Using a bath sonicator can provide energy to break apart solid particles and enhance dissolution.
Crucially, these methods help create the initial stock solution. They do not increase the compound's intrinsic thermodynamic solubility in your final aqueous assay buffer. The compound may still precipitate upon dilution.[6]
Q5: How does compound precipitation negatively impact my experimental results?
Precipitation can invalidate your results in several ways:
-
Unknown Effective Concentration: The primary issue is that the actual concentration of the dissolved, biologically active compound in your assay is unknown and significantly lower than your target concentration. This makes dose-response curves and IC50 values unreliable.
-
Physical Interference: The solid particles can interfere with assay readouts, particularly those using light absorbance, fluorescence, or luminescence. In cell imaging, precipitates can be mistaken for cellular structures or cause optical artifacts.[7]
-
Cell Stress and Off-Target Effects: Particulates can cause physical stress to cells or act as a surface for protein denaturation, leading to non-specific cellular responses that are not related to the compound's intended mechanism of action.[8][9]
Troubleshooting Guide: Protocols & Methodologies
This guide provides structured workflows for preventing and resolving solubility issues during your experiments.
Problem 1: Immediate Precipitation Upon Dilution into Aqueous Media
This is the most frequent challenge. The key is to avoid rapid, localized changes in solvent concentration.
Caption: Workflow for preparing assay solutions.
This method minimizes the shock of solvent exchange by gradually introducing the compound into the aqueous environment.[2]
-
Prepare Stock: Create a high-concentration primary stock solution (e.g., 50-100 mM) in 100% DMSO. Ensure it is fully dissolved.
-
Pre-warm Medium: Warm your final assay buffer or cell culture medium to the experimental temperature (typically 37°C), as solubility is often higher at warmer temperatures.[2][7]
-
Create Top Working Solution: Perform the first dilution from your DMSO stock into the pre-warmed medium. The goal is to create the highest concentration needed for your experiment. Crucially, the volume of DMSO added should not exceed 1-2% of the medium's volume at this step.
-
Example: To make a 200 µM top solution from a 20 mM DMSO stock, add 10 µL of stock to 990 µL of medium. This maintains the DMSO at 1%.
-
-
Perform Serial Dilutions in Medium: Use the 200 µM solution you just made to perform all subsequent serial dilutions (e.g., 2-fold or 3-fold) using pre-warmed medium that already contains the same final percentage of DMSO (1% in this example) . This ensures the solvent composition remains constant across your dose-response curve.
-
Final Dilution: Add these working solutions to your cells or assay plate, ensuring the final DMSO concentration is at your desired level (e.g., ≤0.5%).
This is a faster alternative for when a single concentration is needed.[2]
-
Prepare Stock and Medium: As in Protocol A, prepare a fully dissolved DMSO stock and pre-warm your final assay medium.
-
Set up Vortex: Place the tube containing the final volume of medium on a vortex mixer set to a low-to-medium speed to create a shallow funnel, but not so fast that it denatures proteins in the medium.
-
Add Dropwise: While the medium is mixing, add the required volume of DMSO stock very slowly, drop-by-drop, into the side of the vortex. This promotes immediate and rapid dispersion.
-
Inspect: After addition, let the solution mix for another 30-60 seconds and then visually inspect for any signs of precipitation. A laser pointer can be used to detect the Tyndall effect (light scattering), which indicates the presence of fine particulates not visible to the naked eye.
Problem 2: Precipitation Observed Over Time (Hours to Days)
You may find that your solution is clear initially but forms crystals or a cloudy precipitate after incubation.
-
Potential Cause 1: Thermodynamic Equilibrium: You may have created a supersaturated, kinetically stable solution that, over time, equilibrates to its lower, true thermodynamic solubility.
-
Solution: Your working concentration is too high. The only reliable fix is to lower the final concentration of the compound in your assay. Determine the maximum stable soluble concentration and work below that limit.
-
-
Potential Cause 2: Compound Instability: The compound may be degrading in the culture medium (37°C, 5% CO2, aqueous environment) into less soluble byproducts.[2]
-
Solution: Assess the compound's stability under your specific assay conditions. Prepare fresh compound-containing media immediately before use rather than storing it.
-
-
Potential Cause 3: pH Shift: Cellular metabolism can acidify the culture medium over time.[2] If your compound's solubility is sensitive to pH, this change can cause it to precipitate.
-
Solution: Monitor the pH of your culture medium, especially in dense or rapidly growing cultures. Consider using media with a more robust buffering system (like HEPES) or changing the medium more frequently.
-
Advanced Strategies & Data
If standard methods fail, more advanced formulation strategies may be necessary, though they require careful validation to ensure the formulation agents themselves do not interfere with the assay.
Solvent and Concentration Summary
| Solvent/Method | Use Case | Max Final Conc. (Cell-Based) | Pros | Cons & Cautions |
| DMSO | Primary stock solvent | < 0.5% | Highly effective solvent; well-characterized in assays. | Can be toxic at >1%; can cause compound precipitation on dilution. |
| Ethanol | Alternative stock solvent | < 1% | Less toxic than DMSO for some cell lines. | Less powerful solvent; more volatile. |
| Co-solvents (e.g., PEG-400) | Formulation aid | Variable | Can increase the aqueous solubility of the compound. | Can have biological effects; requires extensive vehicle controls. |
| Cyclodextrins (e.g., HP-β-CD) | Formulation aid | Variable | Forms inclusion complexes to shield the hydrophobic compound from water.[10][11] | Can extract cholesterol from cell membranes; potential for assay interference. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting precipitation.
References
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. Retrieved from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. Retrieved from [Link]
-
Formulation Strategies for Poorly Soluble Drugs. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
-
Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. (n.d.). PubMed. Retrieved from [Link]
-
Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. (n.d.). MDPI. Retrieved from [Link]
-
How to enhance drug solubility for in vitro assays?. (2014). ResearchGate. Retrieved from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. (2019). PMC - NIH. Retrieved from [Link]
-
6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione. (n.d.). Aaron Chemicals. Retrieved from [Link]
-
This compound | 药物杂质. (n.d.). MCE. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
New pyridazine derivatives: synthesis, chemistry and biological activity. (n.d.). PubMed. Retrieved from [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Retrieved from [Link]
-
Synthesis and Biological Activity of 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole: An Amiloride Prodrug. (n.d.). PubMed. Retrieved from [Link]
-
(PDF) Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. (n.d.). MDPI. Retrieved from [Link]
-
(PDF) Rapidly, highly yielded and Green Synthesis of Dihydrotetrazolo[1,5-a]pyrimidine Derivatives in Aqueous Media using Recoverable Pd(II) Thiazole Catalyst accelerated by ultrasonic: Computational Studies. (n.d.). ResearchGate. Retrieved from [Link]
-
Dimethyl Sulfoxide. (n.d.). PubChem. Retrieved from [Link]
-
Chemical Properties of Pyridazine (CAS 289-80-5). (n.d.). Cheméo. Retrieved from [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: A Guide to Overcoming Inconsistent Results in 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione Experiments
This guide is meticulously crafted for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges encountered with the chemiluminescent compound 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione. By fostering a deeper understanding of the underlying chemical principles, this document serves as a practical resource for diagnosing and rectifying inconsistencies, thereby ensuring the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism driving the chemiluminescence of this compound?
A1: The light emission from this compound, an analog of luminol, is the result of a chemical reaction, not absorption of light. The process requires an oxidizing agent, typically hydrogen peroxide, and a catalyst, such as the enzyme horseradish peroxidase (HRP) or certain metal ions like iron.[1][2][3] In this catalyzed oxidation, the molecule is converted into an unstable intermediate in an electronically excited state. As this intermediate relaxes to its stable ground state, it releases energy as a photon of light.[3][4] The quantity of light produced is directly proportional to the concentration of the reaction's limiting components, establishing it as a highly sensitive method for quantitative analysis.
Q2: How is this compound structurally related to luminol?
A2: this compound possesses the critical phthalhydrazide functional group that is the cornerstone of luminol's chemiluminescent activity. The distinguishing feature is its fused pyrazine ring system. This structural modification alters the molecule's electronic properties, which can in turn affect key characteristics such as its light-emitting efficiency (quantum yield), the color of the emitted light (emission wavelength), and the speed and duration of the reaction.
Q3: What are the indispensable components for a successful chemiluminescence assay using this reagent?
A3: A robust and reproducible assay is built upon several critical components:
-
Chemiluminescent Substrate: this compound.
-
Oxidizing Agent: Most commonly, hydrogen peroxide (H₂O₂).
-
Catalyst: An enzyme, with horseradish peroxidase (HRP) being a frequent choice, or a metallic catalyst.[1][2][5]
-
Buffer System: Essential for maintaining a stable and optimal pH for the reaction.
-
Analyte: The molecule under investigation, which is typically linked to the catalyst, for instance, an HRP-conjugated antibody in an immunoassay.
Troubleshooting Guide: From Problem to Resolution
This section addresses the most common experimental hurdles in a systematic, question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Problem 1: No or Weak Chemiluminescent Signal
The absence or weakness of a signal is a prevalent issue that can halt experimental progress. The root cause often lies within the reagents, reaction conditions, or instrumentation.
Q: My experiment is yielding no detectable signal, or the intensity is significantly lower than anticipated. What are the likely culprits?
A: This problem can be systematically diagnosed by examining three key areas: the integrity of your reagents, the appropriateness of your reaction conditions, and the potential presence of interfering substances.
Potential Cause 1: Reagent Degradation and Improper Storage
-
The "Why": The chemical stability of this compound can be compromised by exposure to light and elevated temperatures.[6] Hydrogen peroxide is prone to decomposition, and enzymatic catalysts like HRP are sensitive to storage conditions and can lose their activity.
-
The "How-To":
-
Safeguard the solid compound and its stock solutions by storing them in a dark, cool, and dry environment.[6]
-
Adopt a "just-in-time" approach by preparing fresh working solutions of the substrate and hydrogen peroxide for each experiment.
-
Rigorously check that the HRP conjugate or other catalysts are stored according to the manufacturer's recommendations and are within their expiration date.
-
Minimize freeze-thaw cycles for all enzyme-containing solutions to preserve their catalytic function.
-
Potential Cause 2: Suboptimal pH of the Reaction Environment
-
The "Why": The light-emitting reaction of luminol and its analogs is exquisitely sensitive to pH.[7][8][9][10][11] The ideal pH is a delicate compromise, needing to be optimal for both the peroxidase's catalytic activity and the substrate's light emission efficiency. An alkaline environment typically enhances the light-producing step.[7][9]
-
The "How-To":
Potential Cause 3: Insufficient Reactant Concentrations
-
The "Why": The photon output is a direct function of the concentrations of the reactants. A signal will be faint if the substrate, oxidant, or catalyst is present in insufficient amounts. In immunoassay applications, this also extends to the concentrations of primary or secondary antibodies.[12][13]
-
The "How-To":
-
Systematically review and optimize the working concentrations of your substrate, hydrogen peroxide, and catalyst.
-
In the context of immunoassays, confirm that both primary and secondary antibodies are being used at their optimal dilutions. A dot blot can serve as a rapid and effective tool for verifying antibody activity and determining the best concentrations to use.[12]
-
Potential Cause 4: The Presence of Reaction Quenchers
-
The "Why": Certain chemical species can interfere with and suppress the chemiluminescent signal, a phenomenon known as quenching.[14][15] Quenchers can function by various mechanisms, including absorbing the emitted light, deactivating the excited-state intermediate, or inhibiting the catalyst. Sodium azide, a common preservative in buffers, is a notorious quencher.[14]
-
The "How-To":
-
Scrutinize the composition of all your buffers and reagents to ensure they are free of known quenchers like sodium azide.
-
If you suspect quenching effects from your sample matrix, you may need to incorporate sample purification or dilution steps into your protocol.
-
Problem 2: High Background Signal
Elevated background noise can mask the true signal from your analyte, leading to a poor signal-to-noise ratio and compromising the accuracy of your results.
Q: I am struggling with a high background that makes it difficult to interpret my data. How can I reduce it?
A: High background is typically a consequence of non-specific interactions, reagent impurities, or overly reactive conditions.
Potential Cause 1: Inadequate Blocking or Washing in Immunoassays
-
The "Why": In surface-based assays like Western blotting or ELISA, the non-specific adsorption of antibodies to the solid phase is a primary source of high background.[13]
-
The "How-To":
-
Experiment with increasing the duration of your blocking step or evaluate alternative blocking agents (e.g., bovine serum albumin (BSA), non-fat dry milk).
-
Enhance the stringency and number of your washing steps to ensure the complete removal of unbound antibodies.[1]
-
Potential Cause 2: Contamination of Reagents
-
The "Why": The presence of contaminating peroxidases or other interfering substances in your buffers or reagents can generate a background signal.[6] For instance, biological samples may contain endogenous peroxidases that can contribute to this issue.[16]
-
The "How-To":
-
Insist on using high-purity (e.g., Milli-Q or equivalent) water and analytical grade reagents for all buffer preparations.
-
When working with biological samples known to have endogenous peroxidase activity, incorporate a pre-treatment step, such as a brief incubation with a dilute hydrogen peroxide solution, to inactivate these enzymes.
-
Potential Cause 3: Excessive Concentrations of Antibodies or Enzyme Conjugates
-
The "Why": Overly high concentrations of primary or secondary antibodies can promote non-specific binding, thereby increasing the background signal.[12][17]
-
The "How-To":
-
Perform a titration of your antibodies to identify the optimal concentration that maximizes the specific signal while minimizing background.
-
Problem 3: Inconsistent and Unstable Signal
A fluctuating or rapidly decaying signal can make accurate quantification impossible and points to issues with reaction kinetics or experimental technique.
Q: The light emission from my reaction is transient and decays too quickly for reliable measurement. What is causing this instability?
A: A short-lived signal is often a tell-tale sign of rapid substrate consumption or catalyst inactivation.
Potential Cause 1: Rapid Substrate Depletion
-
The "Why": The chemiluminescent reaction is a consumptive process. If the catalyst (e.g., HRP) concentration is excessively high relative to the substrate, the substrate will be quickly exhausted, resulting in a brief flash of light.[12][17] In Western blotting, this can lead to the "ghost band" phenomenon, where the core of an intense band appears white due to localized substrate depletion.[12][17]
-
The "How-To":
-
Reduce the concentration of the HRP conjugate or the amount of analyte being detected.
-
Explore the use of commercially available enhanced chemiluminescent substrates that are formulated for greater signal stability.
-
Potential Cause 2: Enzyme Inactivation
-
The "Why": The enzymatic oxidation process can generate free radicals, which, in turn, can damage and inactivate the HRP enzyme itself over time.[17] This effect is exacerbated at higher enzyme concentrations.
-
The "How-To":
-
Optimize the enzyme concentration to a level that provides a robust signal without promoting rapid self-inactivation.
-
Q: I'm seeing a high degree of variability between my replicate measurements. What are the potential sources of this inconsistency?
A: High variability is often rooted in inconsistent experimental execution or fluctuating environmental conditions.
Potential Cause 1: Inaccurate or Inconsistent Pipetting
-
The "Why": Even minor inaccuracies in the volumes of critical reagents, particularly the enzyme or analyte, can translate into significant differences in the final light output.
-
The "How-To":
-
Regularly calibrate your pipettes to ensure their accuracy.
-
Maintain a consistent and precise pipetting technique across all samples and replicates.
-
Potential Cause 2: Temperature Fluctuations
-
The "Why": Enzymatic reaction rates are highly dependent on temperature. Variations in temperature across a multi-well plate or between different experimental runs can be a major source of variability.
-
The "How-To":
-
Allow all reagents and plates to equilibrate to a stable room temperature before initiating the assay.
-
Conduct your incubations and measurements in a temperature-controlled environment whenever possible.
-
Experimental Protocols and Data Summaries
A General Protocol for a this compound Chemiluminescence Assay
This protocol serves as a starting point. The optimal concentrations and timing should be empirically validated for your specific experimental system.
-
Reagent Preparation:
-
Substrate Stock Solution: Dissolve this compound in a suitable organic solvent like DMSO to create a 10 mM stock solution. Aliquot and store at -20°C, protected from light.
-
Oxidant Solution: Begin with a 30% (w/w) stock solution of hydrogen peroxide. This should be diluted to the final working concentration in the reaction buffer immediately before use.
-
Reaction Buffer: A 0.1 M Tris or carbonate buffer with a pH between 8.5 and 9.5 is a good starting point.
-
Working Detection Reagent: In a "just-in-time" fashion, combine the substrate stock and oxidant solution with the reaction buffer to achieve the desired final concentrations.
-
-
Assay Procedure (96-well plate format example):
-
Pipette your samples containing the catalyst (e.g., HRP-conjugated antibody in a buffer) into the wells of a white, opaque 96-well plate.
-
Initiate the reaction by adding the freshly prepared Working Detection Reagent to each well.
-
Without delay, place the plate into a luminometer and begin measuring the light emission.
-
Data Summary: Key Parameters and Their Impact on Signal Intensity
| Parameter | Impact on Signal | Recommended Action/Range | Scientific Rationale |
| pH | Critical | Optimize within 8.0 - 9.5 | This range represents a compromise between optimal enzyme activity and the high quantum yield of the chemiluminescent substrate.[7][8][9][10][11] |
| Substrate Concentration | Increases signal until saturation | Determine empirically | Ensures that the substrate availability does not become a limiting factor for the reaction rate. |
| H₂O₂ Concentration | Increases signal, but excess is inhibitory | Determine empirically | Very high concentrations can lead to oxidative damage and inactivation of the enzyme.[6] |
| Catalyst (HRP) Concentration | Boosts signal intensity and reaction rate | Titrate for the best signal-to-noise ratio | Excessive concentrations can cause rapid signal decay, substrate depletion, and high background.[12][17] |
| Temperature | Influences reaction kinetics | Maintain a consistent room temperature | Guarantees reproducibility and comparability between different experiments and samples. |
Visual Aids for Deeper Understanding
The Chemiluminescence Reaction Pathway
Caption: A step-by-step workflow for systematically troubleshooting common issues in chemiluminescence assays.
References
-
Kawakatsu, H., et al. (1990). Luminol chemiluminescence reaction catalyzed by a microbial peroxidase. Analytical Biochemistry, 189(2), 182-5. Retrieved from [Link]
-
Desheng. (n.d.). What is the effect and influence of catalysts on the luminescence of luminol. Retrieved from [Link]
-
PhysicsOpenLab. (2019). Luminol and Chemiluminescence. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Luminol. Retrieved from [Link]
-
Desheng. (n.d.). Reasons for Failure of Lumino Reagent Detection. Retrieved from [Link]
-
Market Research Blog. (2025). Luminol's Influence on Forensic Science Methods. Retrieved from [Link]
-
Quick, M. D., et al. (2025). A study of common interferences with the forensic luminol test for blood. ResearchGate. Retrieved from [Link]
-
Creamer, J. I., et al. (2001). A study of common interferences with the forensic luminol test for blood. Luminescence, 16(3), 163-8. Retrieved from [Link]
-
Reddit. (2018). [TIL that luminol has several drawbacks that can prevent it from being very effective.] I've heard that cleaning up blood with bleach makes it much harder to find but aren't there things other than luminol used? If so, do they have some of the same problems?. Retrieved from [Link]
-
Van Dyke, K., et al. (1989). The Effect of Quenchers on the Chemiluminescence of Luminol and Lucigenin. Journal of Bioluminescence and Chemiluminescence, 3(2), 71-8. Retrieved from [Link]
-
Roda, A., et al. (2016). Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses. Journal of Bioluminescence and Chemiluminescence, 31(2), 147-57. Retrieved from [Link]
-
Kricka, L. J. (1994). Detection Methods Using Chemiluminescence. Methods in Molecular Biology, 32, 245-57. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 2 The effect of pH on the chemiluminescence intensity. Retrieved from [Link]
-
Han, W., et al. (2011). A novel chemiluminescence quenching method for determination of sulfonamides in pharmaceutical and biological fluid based on luminol-Ag(III) complex reaction in alkaline solution. Drug Testing and Analysis, 3(4), 235-40. Retrieved from [Link]
-
ResearchGate. (n.d.). Quenching the Firefly Bioluminescence by Various Ions. Retrieved from [Link]
-
Cytiva. (n.d.). 5 pain points in ECL detection and how to overcome them. Retrieved from [Link]
-
ResearchGate. (2025). The Effect of pH on Chemiluminescence of Different Probes Exposed to Superoxide and Singlet Oxygen Generators. Retrieved from [Link]
-
LI-COR Biotechnology. (2024). Troubleshooting Your Blot | Chemiluminescence: Detection. Retrieved from [Link]
-
ResearchGate. (n.d.). The influence of pH on the detection of ROS burst in the.... Retrieved from [Link]
-
Oosthuizen, M. M., et al. (1997). The effect of pH on chemiluminescence of different probes exposed to superoxide and singlet oxygen generators. Journal of Bioluminescence and Chemiluminescence, 12(6), 277-84. Retrieved from [Link]
-
de Fátima, Â., et al. (2018). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Advances, 8(40), 22440-22449. Retrieved from [Link]
-
MedChemExpress. (n.d.). This compound | 药物杂质. Retrieved from [Link]
-
Wang, Y.-C., et al. (2022). Selective Synthesis and Photoluminescence Study of Pyrazolopyridopyridazine Diones and N-Aminopyrazolopyrrolopyridine Diones. Molecules, 27(15), 4995. Retrieved from [Link]
-
Li, H., et al. (2002). Effect of pH on inhibition and enhancement of luminol-H2O2-Co2+ chemiluminescence by phenolic compounds and amino acids. Talanta, 57(6), 1143-51. Retrieved from [Link]
-
MDPI. (n.d.). 5,6-Dihydro-o[1][4][5]xadiazolo[3,4-d]pyridazine-4,7-dione. Retrieved from [Link]
Sources
- 1. goldbio.com [goldbio.com]
- 2. What is the effect and influence of catalysts on the luminescence of luminol - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. physicsopenlab.org [physicsopenlab.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Luminol chemiluminescence reaction catalyzed by a microbial peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reasons for Failure of Lumino Reagent Detection - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 7. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The effect of pH on chemiluminescence of different probes exposed to superoxide and singlet oxygen generators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of pH on inhibition and enhancement of luminol-H2O2-Co2+ chemiluminescence by phenolic compounds and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5 pain points in ECL detection and how to overcome them | Cytiva [cytivalifesciences.com.cn]
- 13. youtube.com [youtube.com]
- 14. The effect of quenchers on the chemiluminescence of luminol and lucigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection Methods Using Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Synthesis of Dihydropyrazinopyridazinediones
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of dihydropyrazinopyridazinediones. This guide is designed to provide researchers with practical, in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this important class of heterocyclic compounds. Drawing upon established principles of heterocyclic chemistry and field-proven insights, this resource aims to help you navigate potential side reactions, optimize your reaction conditions, and improve the overall yield and purity of your target compounds.
Introduction to the Synthesis and its Challenges
The synthesis of dihydropyrazinopyridazinediones typically involves a multi-step process, beginning with the formation of a pyridazinedione core, followed by the construction of the fused pyrazine ring. A common route involves the reaction of a substituted maleic anhydride with hydrazine to form a 1,2-dihydropyridazine-3,6-dione, which is then further reacted, for example, with an α-halo acyl halide followed by cyclization to yield the desired dihydropyrazinopyridazinedione.
While seemingly straightforward, this synthetic pathway is often plagued by a number of side reactions that can significantly impact the yield and purity of the final product. Understanding the mechanisms behind these side reactions is crucial for effective troubleshooting.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your synthesis, providing explanations for their cause and actionable steps for their resolution.
Issue 1: Low Yield of the Dihydropyridazinedione Intermediate
Question: I am seeing a low yield of my 1,2-dihydropyridazine-3,6-dione intermediate after reacting maleic anhydride with hydrazine. What are the likely side products and how can I improve the yield?
Answer:
The reaction between maleic anhydride and hydrazine is a critical step, and its outcome is highly dependent on the reaction conditions. Several side products can form, leading to a decreased yield of the desired cyclic product.
Potential Side Reactions and Byproducts:
-
1,2-Dimaleic Acid Hydrazine: This linear, uncyclized product can form, especially if an excess of maleic anhydride is used or if the reaction temperature is not sufficiently high to promote cyclization.
-
Maleic Monohydrazide: Incomplete reaction can lead to the formation of this open-chain intermediate.
-
Hydrazonium Salts: A complex mixture of salts can precipitate, especially in non-polar solvents, sequestering the hydrazine and preventing it from reacting with the anhydride.
Troubleshooting Protocol:
-
Stoichiometry Control: Carefully control the molar ratio of maleic anhydride to hydrazine. A 1:1 ratio is generally optimal for the formation of the pyridazinedione.
-
Solvent Selection: The choice of solvent can significantly influence the reaction outcome.
-
Acetic Acid: This is often the solvent of choice as it facilitates both the initial reaction and the subsequent cyclization.
-
Alcohols (e.g., Methanol, Ethanol): These can be used, but may require higher temperatures or longer reaction times to ensure complete cyclization.
-
Ethers: These are generally not recommended as they can promote the precipitation of hydrazonium salts.
-
-
Temperature and Reaction Time: Ensure the reaction is heated sufficiently to drive the cyclization to completion. Refluxing in acetic acid is a common and effective method. Monitor the reaction by TLC to determine the optimal reaction time.
-
Order of Addition: Adding the hydrazine hydrate solution dropwise to a solution of the maleic anhydride in the reaction solvent can help to control the initial exothermic reaction and minimize the formation of side products.
Table 1: Recommended Reaction Conditions for Pyridazinedione Formation
| Parameter | Recommended Condition | Rationale |
| Solvent | Glacial Acetic Acid | Promotes cyclization and minimizes salt formation. |
| Temperature | Reflux | Ensures complete conversion to the cyclic product. |
| Stoichiometry | 1:1 (Maleic Anhydride:Hydrazine) | Avoids the formation of 1,2-dimaleic acid hydrazine. |
| Addition | Slow, dropwise addition of hydrazine | Controls the initial exothermic reaction. |
Issue 2: Formation of Impurities During Pyrazine Ring Annulation
Question: During the second step of my synthesis, the formation of the pyrazine ring, I am observing multiple spots on my TLC plate and my final product is difficult to purify. What are the possible side reactions?
Answer:
The annulation of the pyrazine ring onto the pyridazinedione core is another critical step where side reactions can occur. The specific side products will depend on the reagents and conditions used, but some general principles apply. A common method for this step is the reaction with an α-halo acyl halide followed by intramolecular cyclization.
Potential Side Reactions and Byproducts:
-
N-Acylation vs. O-Acylation: The pyridazinedione ring has two potential sites for acylation by the α-halo acyl halide: the nitrogen atom and the oxygen atom of the carbonyl group. While N-acylation is the desired pathway leading to the pyrazine ring, O-acylation can occur, leading to a stable, but undesired, O-acyl-pyridazinedione intermediate that will not cyclize to the desired product.
-
Dimerization/Polymerization: Under basic conditions, the intermediate N-acyl pyridazinedione may undergo intermolecular reactions, leading to dimers or polymeric materials, especially if the cyclization is slow.
-
Incomplete Cyclization: The linear N-acylated intermediate may not fully cyclize, remaining as a significant impurity in the final product.
-
Rearrangement Products: Depending on the substitution pattern, rearrangements of the heterocyclic core could be possible under certain conditions, leading to isomeric impurities.
Troubleshooting Protocol:
-
Choice of Base: The base used to promote the acylation and subsequent cyclization is critical.
-
Non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are preferred to minimize side reactions with the α-halo acyl halide.
-
Stronger, more nucleophilic bases like sodium hydride (NaH) can be used, but may increase the risk of side reactions if not carefully controlled.
-
-
Reaction Temperature: The temperature should be carefully controlled.
-
The initial acylation step is often performed at a lower temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
The subsequent cyclization step may require heating to proceed at a reasonable rate.
-
-
Solvent: A polar aprotic solvent such as DMF or acetonitrile is typically used to dissolve the pyridazinedione and facilitate the reaction.
-
Protecting Groups: In some cases, it may be necessary to protect one of the nitrogen atoms of the pyridazinedione ring to direct the acylation to the desired position.
Workflow for Troubleshooting Pyrazine Ring Formation
Caption: Troubleshooting workflow for pyrazine ring formation.
Frequently Asked Questions (FAQs)
Q1: My final dihydropyrazinopyridazinedione product appears to be colored, even after purification. Is this normal?
A1: The presence of color in your final product could be due to several factors. Highly conjugated heterocyclic systems can sometimes be colored. However, it is more likely due to the presence of small amounts of oxidized byproducts or residual starting materials. The dihydropyrazine ring can be susceptible to oxidation to the aromatic pyrazine. Consider the following:
-
Purification Method: Ensure your purification method (e.g., recrystallization, column chromatography) is effective at removing these impurities.
-
Exclusion of Air: During the reaction and workup, try to minimize exposure to air, especially if heating for prolonged periods. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Q2: I am having trouble with the solubility of my pyridazinedione intermediate in common organic solvents. What can I do?
A2: Pyridazinedione intermediates can indeed have limited solubility due to their polar nature and potential for intermolecular hydrogen bonding.
-
Solvent Screening: A wider range of polar aprotic solvents should be screened, such as DMF, DMSO, or NMP.
-
Heating: Gentle heating can often improve solubility.
-
Salt Formation: In some cases, deprotonation with a suitable base to form a salt can increase solubility in polar solvents.
Q3: Can I use a one-pot procedure for the synthesis of dihydropyrazinopyridazinediones?
A3: While a one-pot synthesis is attractive for its efficiency, it can be challenging for this class of compounds due to the different optimal conditions for each step. The formation of the pyridazinedione typically requires acidic conditions and heat, while the subsequent acylation and cyclization often proceed best under basic conditions. Attempting a one-pot synthesis may lead to a complex mixture of products. A stepwise approach with isolation and purification of the pyridazinedione intermediate is generally recommended for achieving higher yields and purity.
Experimental Protocols
General Procedure for the Synthesis of 1,2-Dihydropyridazine-3,6-dione:
-
To a solution of substituted
Technical Support Center: Purification Strategies for Polar Pyridazinone Compounds
Welcome to the technical support center for the purification of polar pyridazinone compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic scaffolds. The inherent polarity and basic nitrogen atoms of the pyridazinone core often complicate standard purification protocols. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying polar pyridazinone compounds?
The main difficulties arise from the compound's intrinsic chemical properties. The pyridazine ring contains two adjacent nitrogen atoms, which are basic and can interact strongly with acidic stationary phases like silica gel.[1][2] This interaction often leads to significant peak tailing, streaking, or even irreversible adsorption of the compound onto the column.[1][3] Conversely, when using standard reverse-phase chromatography (e.g., with a C18 column), these highly polar molecules may exhibit poor retention and elute in or near the solvent front, resulting in inadequate separation from polar impurities.[4][5]
Q2: Which chromatographic technique is the best starting point for my polar pyridazinone?
The ideal technique depends on your compound's specific properties (polarity, solubility, presence of chiral centers) and the nature of the impurities. A general approach is to first assess the compound's behavior using Thin Layer Chromatography (TLC) with different systems.
-
Normal-Phase Chromatography (NPC) is a good starting point if your compound is soluble in organic solvents and moderately polar.[1]
-
Reverse-Phase Chromatography (RPC) is often a better choice for highly polar, water-soluble, or basic pyridazinones that behave poorly on silica.[6][7]
-
Supercritical Fluid Chromatography (SFC) is an excellent, albeit less common, alternative that is highly effective for separating polar compounds and is particularly advantageous for chiral separations.[8][9][10]
Q3: My pyridazinone is a solid. Should I try crystallization before chromatography?
Absolutely. If your crude product is a solid and of reasonable initial purity (>80-90%), recrystallization is a powerful, scalable, and cost-effective first-line purification strategy.[11] It can efficiently remove minor impurities that have different solubility profiles.[3][6] Chromatography can then be used as a secondary step if further purification is required.
Troubleshooting Guide: Column Chromatography
This section addresses specific issues you might encounter during chromatographic purification.
Normal-Phase Chromatography (NPC) on Silica Gel
Q4: My pyridazinone is streaking badly or not moving off the baseline on my silica gel TLC plate. What's happening and how can I fix it?
-
Causality: This is a classic sign of strong, undesirable interactions between the basic nitrogen atoms in your pyridazinone and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1][3] This strong binding prevents clean elution, causing the compound to "smear" or streak down the plate. In a column, this leads to broad peaks and poor recovery.[12]
-
Solutions:
-
Deactivate the Silica with a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase. This base will preferentially interact with the acidic silanol sites, effectively "capping" them and allowing your basic compound to elute more cleanly.[3][6]
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent. TEA is volatile and can be easily removed with your solvent during evaporation.[6]
-
Ammonia: Use a pre-prepared solution of ~2% ammonia in methanol as your polar co-solvent (e.g., a dichloromethane/ (2% NH₃ in MeOH)) system.
-
-
Use a Less Acidic Stationary Phase: If modifiers are not effective or are incompatible with your compound, consider an alternative stationary phase.
-
Increase Mobile Phase Polarity Drastically: Use a highly polar solvent like methanol to compete with your compound for binding sites on the silica. A common solvent system for polar heterocycles is dichloromethane (DCM) and methanol.[13]
-
Q5: My compound is not soluble in the non-polar solvents used for normal-phase chromatography (e.g., Hexane/Ethyl Acetate). How do I load it onto the column?
-
Causality: This is a common problem for polar compounds. Loading the compound in a strong, highly polar solvent (like pure DCM or methanol) will cause it to crash out of solution when it hits the non-polar mobile phase at the top of the column, leading to band broadening and poor separation. Dissolving it in a large volume of the mobile phase is also not ideal.
-
Solution: Dry Loading (Solid Load Injection) This is the most effective technique for samples with poor solubility in the eluent.[4][14] It ensures that the sample is introduced to the column in a concentrated, narrow band.
Protocol: Dry Loading a Sample
-
Dissolve your crude compound in a minimal amount of a suitable solvent in which it is soluble (e.g., DCM, methanol, or acetone).
-
Add a small amount of silica gel or an inert solid support like Celite® to the solution (typically 2-3 times the mass of your crude product).
-
Carefully evaporate the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder. This is your crude compound adsorbed onto the solid support.
-
Gently add this powder to the top of your packed column, creating a thin, even layer.
-
Carefully add a small layer of sand on top of the sample layer before slowly adding your eluent.
-
Reverse-Phase Chromatography (RPC)
Q6: My polar pyridazinone elutes in the void volume of my C18 column. How can I get it to retain?
-
Causality: Standard C18 (octadecylsilane) columns separate compounds based on hydrophobicity.[15] Highly polar molecules have minimal hydrophobic character and therefore have very weak interactions with the non-polar stationary phase.[4] They are "unattracted" to the C18 chains and are swept through the column with the polar mobile phase, eluting very quickly.[5]
-
Solutions:
-
Switch to a More Polar Stationary Phase: Use a reverse-phase column designed for polar analytes. These offer alternative retention mechanisms.
-
Polar-Embedded Phases (e.g., Amide, Carbamate): These columns have a polar group embedded within the alkyl chain, which helps retain polar compounds through hydrophilic interactions.[4]
-
Polar-Endcapped Phases: These columns have undergone a secondary silanization process to cap residual silanol groups with a polar functional group, which can also enhance polar retention.
-
-
Use 100% Aqueous Mobile Phase: Some modern C18 columns are designed to be "aqueous stable" and can be run with 100% water or buffer without the stationary phase collapsing. This highly polar mobile phase can sometimes provide sufficient retention for very polar analytes.
-
Consider HILIC: Hydrophilic Interaction Chromatography (HILIC) is a mode that uses a polar stationary phase (like bare silica or a diol-bonded phase) with a high-organic mobile phase. It is an excellent technique for retaining very polar compounds that are not retained by RPC.[5]
-
Troubleshooting Guide: Crystallization
Q7: I'm trying to recrystallize my pyridazinone, but it keeps "oiling out" instead of forming crystals. What should I do?
-
Causality: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens if the solution is supersaturated or cooled too quickly, or if the boiling point of the solvent is higher than the melting point of the solute.[3] The presence of certain impurities can also inhibit crystal formation.
-
Solutions:
-
Slow Down the Cooling Process: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly into an ice bath.[16]
-
Add More Solvent: Your solution might be too concentrated. Add a small amount of hot solvent to dissolve the oil completely, then attempt to cool it slowly again.[3]
-
Induce Crystallization: If crystals are slow to form, you can encourage nucleation:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[3][6]
-
Add a Seed Crystal: If you have a tiny crystal of the pure compound from a previous batch, add it to the cooled solution to initiate crystallization.[3]
-
-
Change the Solvent System: The chosen solvent may not be appropriate. Try a different solvent or a co-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is less soluble).[3]
-
Workflow & Method Selection
Choosing the right purification strategy from the outset can save significant time and resources. The following decision tree provides a logical workflow for purifying a novel polar pyridazinone compound.
Caption: Decision tree for selecting a purification strategy.
Data & Protocols
Table 1: Comparison of Primary Chromatographic Techniques
| Feature | Normal-Phase (NPC) | Reverse-Phase (RPC) | Supercritical Fluid (SFC) |
| Stationary Phase | Polar (Silica, Alumina) | Non-Polar (C18, C8) | Various (incl. Chiral) |
| Mobile Phase | Non-Polar (Hexane/EtOAc, DCM/MeOH) | Polar (Water/ACN, Water/MeOH) | Supercritical CO₂ + Modifier (e.g., MeOH) |
| Elution Order | Least polar elutes first | Most polar elutes first | Polarity dependent on modifier |
| Best For... | Moderately polar, organic-soluble compounds.[1] | Highly polar, water-soluble, or basic compounds.[7] | Polar compounds, chiral separations, fast separations.[8][17] |
| Common Issue | Peak tailing with basic compounds.[6] | Poor retention of very polar compounds.[4] | Requires specialized equipment.[17] |
Protocol 1: General Protocol for Flash Column Chromatography on Silica Gel with a Basic Modifier
This protocol is designed to purify basic pyridazinone derivatives on silica gel while minimizing peak tailing.[6][16]
-
Eluent Selection: Using TLC, identify a suitable eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). Add 0.5% triethylamine (TEA) to the chosen solvent mixture. The ideal system should give your target compound an Rf value of approximately 0.2-0.4.[14]
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar mobile phase. Pack the column evenly to avoid cracks or channels.
-
Sample Loading: Dissolve your crude product in a minimal amount of a solvent like DCM. If solubility is low, perform a dry load as described in Q5. Carefully apply the sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the proportion of the more polar solvent to elute your compound.
-
Fraction Collection: Collect fractions and monitor the elution of your compound using TLC (ensure the TLC developing chamber also contains the TEA-modified eluent).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator. The volatile TEA will be removed under vacuum.[6]
References
- Zejc, A., & Rurlo, A. (n.d.).
- Lesellier, E. (n.d.). How Good is SFC for Polar Analytes?
- Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC)
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Polar Aza-Heterocycles. Benchchem.
- Various Authors. (1997). Chiral Resolution and Absolute Configuration of the Enantiomers of 5-acetyl-2-methyl-4-methylsulfinyl-6-phenyl-3(2H)
- Van Zelst, B., et al. (n.d.). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions (RSC Publishing).
- BenchChem. (n.d.).
- BenchChem. (2025). Technical Support Center: Purification of 3-Pyridazinealanine Compounds. Benchchem.
- JoVE. (2024).
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.
- Various Authors. (2012). Synthesis, enantioresolution, and activity profile of chiral 6-methyl-2,4-disubs-tituted pyridazin-3(2H)-ones as potent N-formyl peptide receptor agonists. PMC - NIH.
- BenchChem. (2025).
- Various Authors. (2025). Pyridazines in Crystal Engineering. A Systematic Evaluation of the Role of Isomerism and Steric Factors in Determining Crystal Packing and Nano/Microcrystal Morphologies.
- Journal of New Developments in Chemistry. (n.d.).
- Various Authors. (2019). Efficient preparative separation of 6‐(4‐aminophenyl)‐5‐methyl‐4, 5‐dihydro‐3(2H)‐pyridazinone enantiomers on polysaccharide‐based stationary phases in polar organic solvent chromatography and supercritical fluid chromatography.
- Various Authors. (2020).
- Wikipedia. (n.d.).
- Olejniczak, et al. (2022).
- University of Rochester, Department of Chemistry. (n.d.).
- Various Authors. (2019). Efficient preparative separation of 6-(4-aminophenyl)-5-methyl-4, 5-dihydro-3(2H)
- Various Authors. (n.d.). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PubMed Central.
- El-Deen, A. K., & El-Fattah, M. E. (2022).
- Various Authors. (2022).
- Biotage. (n.d.).
- Guillarme, D., & D'Atri, V. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds.
- Chemistry LibreTexts. (2023). Solid-Phase Extraction.
- W. C. Still, M. Kahn, & A. Mitra. (2025).
- Teledyne Isco. (n.d.).
- BenchChem. (n.d.). A Comparative Guide to Pyridazinone Synthesis. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. selekt.biotage.com [selekt.biotage.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient preparative separation of 6-(4-aminophenyl)-5-methyl-4, 5-dihydro-3(2H)-pyridazinone enantiomers on polysaccharide-based stationary phases in polar organic solvent chromatography and supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openaccesspub.org [openaccesspub.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. teledynelabs.com [teledynelabs.com]
- 14. orgsyn.org [orgsyn.org]
- 15. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
Technical Support Center: Enhancing the Stability of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione in Solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this heterocyclic compound in solution. As a molecule with potential utility in various research applications, understanding and controlling its stability is paramount for generating reliable and reproducible experimental data. This document provides in-depth troubleshooting advice, proactive stabilization strategies, and validated protocols to help you maintain the integrity of your compound.
Part 1: Troubleshooting Guide - Diagnosing and Resolving Instability
This section addresses the common issues of degradation observed during experiments. It follows a diagnostic approach to help you identify the root cause of instability and take corrective action.
Q1: My solution of this compound is rapidly changing color and/or I'm observing a loss of potency. What are the likely degradation pathways?
A1: Rapid changes in your solution's physical appearance or a decline in its expected activity are classic indicators of chemical degradation. For a heterocyclic structure like this compound, the instability typically arises from one or more of three primary degradation pathways: hydrolysis, oxidation, and photolysis.
-
Hydrolytic Degradation (pH-Dependent): The dione structure contains amide-like (lactam) bonds within its heterocyclic rings. These bonds can be susceptible to cleavage via hydrolysis, a reaction catalyzed by the presence of hydrogen (H⁺) or hydroxide (OH⁻) ions.[1][2] This means that the stability of the compound is likely highly dependent on the pH of your solution.[3] Extreme acidic or basic conditions can significantly accelerate the rate of degradation.[2]
-
Oxidative Degradation: The nitrogen atoms and the electron-rich pyrazine ring system can be susceptible to oxidation, especially in the presence of dissolved oxygen, reactive oxygen species (ROS), or trace metal ions that can catalyze oxidative reactions.[1] Similar to other nitrogen-containing heterocycles, this can lead to the formation of N-oxides or hydroxylated derivatives, potentially followed by ring cleavage.[1]
-
Photodegradation: Many aromatic and heterocyclic compounds are sensitive to light, particularly in the UV spectrum. Exposure to ambient or UV light can provide the energy needed to induce photochemical reactions, leading to the formation of complex degradation products.[1]
Below is a conceptual diagram illustrating these potential degradation routes.
Caption: Workflow for a systematic forced degradation study.
This protocol provides a framework for investigating the stability of this compound.
Objective: To identify the primary degradation pathways by subjecting the compound to hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) or DMSO
-
HPLC-grade water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC vials (clear and amber)
-
Calibrated oven, photostability chamber (or UV lamp)
-
HPLC-UV and/or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN or DMSO.
-
Sample Preparation: For each condition in Table 1, dilute the stock solution with the specified stressor solution to a final concentration of ~50-100 µg/mL. Prepare a control sample by diluting with 50:50 ACN:Water.
-
Stress Application:
-
Place the vials for each condition under the specified temperature and duration.
-
For the photostability test, use a clear vial and place it in a photostability chamber. Wrap a control sample in foil and place it alongside.
-
-
Time-Point Sampling: At specified intervals (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each vial.
-
Quenching: For the acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method to quantify the remaining percentage of the parent compound. Use LC-MS to identify the mass of any significant degradation products.
Data Interpretation: By comparing the percentage of compound remaining under each condition, you can identify the primary mode of instability. For example, if significant degradation occurs only in the 0.1 M HCl and 0.1 M NaOH solutions, the compound is primarily susceptible to pH-mediated hydrolysis.
| Stress Type | Condition | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 2 - 24 hours | To test susceptibility to acid-catalyzed degradation. [1] |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 2 - 24 hours | To test susceptibility to base-catalyzed degradation. [1] |
| Oxidation | 3% H₂O₂, Room Temp | 8 - 24 hours | To test susceptibility to oxidative degradation. [1] |
| Thermal Stress | 80°C in solution (neutral pH) | 1 - 7 days | To evaluate intrinsic thermal stability. [1] |
| Photostability | UV/Vis light exposure, Room Temp | 24 - 72 hours | To evaluate light sensitivity as per ICH Q1B guidelines. [4] |
| Table 1: Recommended Conditions for a Forced Degradation Study. |
Part 2: Proactive Stabilization Strategies - Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the proactive steps you can take to enhance the stability of your compound in solution.
Q3: What is the single most important factor to control for enhancing stability, and how do I control it?
A3: For most heterocyclic compounds susceptible to hydrolysis, pH is the most critical factor to control . [2][3]The rate of hydrolytic degradation can vary by several orders of magnitude across the pH scale. [5]The goal is to identify and maintain the pH at which the compound exhibits maximum stability. This is achieved by using buffers . [6] Why pH is Critical: The ionization state of your molecule changes with pH, which can alter its reactivity and open different degradation pathways. [2]Buffers are aqueous solutions containing a mixture of a weak acid and its conjugate base (or a weak base and its conjugate acid) that resist changes in pH. [6] Choosing the Right Buffer:
-
Determine the Optimal pH: Your forced degradation study should give you an indication of the pH range where the compound is most stable (i.e., where the least degradation occurred).
-
Select a Buffer with a Suitable pKa: A buffer is most effective at a pH close to its pKa (±1 pH unit).
-
Ensure Buffer Compatibility: The chosen buffer must not react with your compound or interfere with your downstream assay.
| Desired pH Range | Recommended Buffer System | pKa (approx. at 25°C) | Considerations |
| 3.8 - 5.8 | Acetate Buffer | 4.76 | Can be volatile; check for compatibility. |
| 6.1 - 8.1 | Phosphate Buffer (PBS) | 7.20 | Widely used, biologically compatible. Can precipitate with some divalent cations. |
| 7.1 - 9.1 | Tris Buffer | 8.06 | Common in biological assays. pH is temperature-dependent. |
| 8.6 - 10.6 | Carbonate-Bicarbonate Buffer | 10.33 | Useful for higher pH ranges. Can absorb CO₂ from the air, altering pH. |
| Table 2: Common Laboratory Buffer Systems for pH Control. |
Q4: My compound is sensitive to oxidation. What solvents and additives can I use to prevent this?
A4: Preventing oxidative degradation requires a multi-faceted approach focused on removing oxygen and scavenging reactive species.
-
Use Deoxygenated Solvents: Before preparing your solution, sparge the solvent with an inert gas like argon or nitrogen for 15-30 minutes. This removes dissolved oxygen, a key driver of oxidation. [6]* Work Under an Inert Atmosphere: Whenever possible, handle the solid compound and prepare solutions in a glove box or under a gentle stream of nitrogen or argon. Seal vials tightly with high-quality septa. [6]* Add Antioxidants: Antioxidants are molecules that are preferentially oxidized, thereby protecting your compound of interest. * For Aqueous Solutions: Ascorbic acid (Vitamin C) is a common and effective water-soluble antioxidant.
-
For Organic Solutions: Butylated hydroxytoluene (BHT) is a good choice for non-aqueous solvents.
-
-
Incorporate a Chelating Agent: Trace metal ions (e.g., Fe²⁺, Cu²⁺) in your solvents or reagents can catalyze oxidative reactions. Adding a chelating agent like EDTA (ethylenediaminetetraacetic acid) sequesters these metal ions, rendering them inactive. [6]
Q5: What are the best practices for the routine storage and handling of both the solid compound and its solutions?
A5: Proper storage and handling are fundamental to preserving your compound's integrity.
-
Solid Compound Storage:
-
Temperature: Store the solid material in a desiccator at the recommended temperature (typically -20°C or -80°C for long-term storage) to minimize thermal degradation and exposure to moisture.
-
Lyophilization: For long-term archival, consider lyophilizing (freeze-drying) the compound from a suitable solvent system to obtain a stable, dry powder. This is highly effective at preventing hydrolysis. [6]* Solution Storage:
-
Protect from Light: Always store solutions in amber glass vials or wrap clear vials completely in aluminum foil to prevent photodegradation. [7] * Temperature Control: Store stock solutions frozen (-20°C or -80°C). For daily use, keep working solutions refrigerated (2-8°C) and allow them to come to room temperature before use to avoid condensation.
-
Prepare Fresh: The most reliable strategy is to prepare solutions fresh before each experiment, especially for sensitive compounds. If storing solutions, do so as concentrated stocks in a suitable, non-reactive solvent (like DMSO or ACN) and perform final dilutions into aqueous buffers immediately before use.
-
Summary of Best Practices for Enhancing Stability
| Strategy | Key Action | Scientific Rationale |
| pH Control | Use a buffer system to maintain the solution at the empirically determined optimal pH. | Minimizes acid/base-catalyzed hydrolysis of labile functional groups like amides. [2] |
| Oxygen Exclusion | Use deoxygenated solvents and handle under an inert (N₂/Ar) atmosphere. | Prevents direct reaction with molecular oxygen and the formation of reactive oxygen species. [6] |
| Antioxidant Use | Add scavengers like ascorbic acid or BHT to the formulation. | Antioxidants are preferentially oxidized, protecting the target compound from oxidative damage. |
| Metal Chelation | Incorporate a chelating agent such as EDTA. | Sequesters trace metal ions that can catalyze oxidative degradation pathways. [6] |
| Light Protection | Store and handle solutions in amber vials or protect them from light. | Prevents the input of energy that can lead to photolytic bond cleavage and rearrangement. |
| Temperature Control | Store solid and solutions at low temperatures (e.g., -20°C or -80°C). | Reduces the kinetic rate of all chemical degradation reactions. |
| Water Removal | For long-term storage, keep the compound as a lyophilized solid. | Eliminates the primary reactant required for hydrolysis. [6] |
By implementing these diagnostic and proactive strategies, you can significantly enhance the stability of this compound in your experiments, leading to more accurate and reliable scientific outcomes.
References
- Pharmaguideline. (2025).
- Journal of Chemical and Pharmaceutical Research. (n.d.). The Impact of Formulation Strategies on Drug Stability and Bioavailability.
- Patsnap Eureka. (2025). How to Enhance Luminol Stability in Chemiluminescent Reactions?
- Benchchem. (n.d.).
- ICH. (n.d.). Quality Guidelines.
- Pharmaceutical Outsourcing. (2018). Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products.
- NIH. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
- ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ibisscientific.com [ibisscientific.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. How to Enhance Luminol Stability in Chemiluminescent Reactions? [eureka.patsnap.com]
Technical Support Center: Overcoming Resistance to Pyridazine-Based Anticancer Drugs
Introduction
Welcome to the technical support center for researchers investigating pyridazine-based anticancer therapeutics. Pyridazine-containing compounds represent a promising class of molecules in oncology, with several agents in clinical trials demonstrating potent activity against various malignancies.[1][2][3] However, as with many targeted therapies, the emergence of drug resistance is a significant clinical challenge that can limit their long-term efficacy.[4][5][6]
This guide is designed for researchers, scientists, and drug development professionals actively working in this field. It provides in-depth, field-proven insights into common experimental hurdles and offers structured troubleshooting guides to navigate the complexities of resistance mechanisms. Our goal is to equip you with the knowledge to design robust experiments, interpret complex data, and ultimately accelerate the development of strategies to overcome resistance to these vital medicines.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental mechanisms of resistance to pyridazine-based drugs.
Q1: What are the most common mechanisms of acquired resistance to targeted anticancer drugs like those in the pyridazine class?
A: Acquired resistance is a multifactorial problem.[5] Generally, mechanisms can be categorized into two main groups:
-
On-Target Alterations: These are genetic changes in the drug's direct molecular target. This can include secondary mutations in the target kinase's gatekeeper residue, which physically prevent the pyridazine compound from binding effectively.
-
Off-Target (Bypass) Mechanisms: These are more common and complex. The cancer cell activates alternative signaling pathways to compensate for the inhibition of the primary target.[7] This "rewiring" allows the cell to maintain critical functions like proliferation and survival despite the presence of the drug.[8][9] Common bypass pathways include the activation of other receptor tyrosine kinases (RTKs) like MET or AXL, or downstream effectors such as the PI3K/AKT/mTOR and MAPK/ERK cascades.[8][9][10]
Q2: My pyridazine compound is a kinase inhibitor. How does "bypass signaling" specifically lead to resistance?
A: Kinase inhibitors are designed to block a specific signaling node. However, cancer cells can adapt by activating a parallel pathway that converges on the same critical downstream effectors. For instance, if your pyridazine drug inhibits RTK 'A', the cell might amplify or mutate a different RTK, 'B', which can then activate the same crucial survival pathways (e.g., PI3K/AKT) that RTK 'A' was originally responsible for.[8][10] This renders the inhibition of RTK 'A' ineffective, as the cell has created a "bypass" route to maintain its pro-survival signals.[8]
Diagram: Conceptual Overview of Bypass Signaling
This diagram illustrates how a secondary Receptor Tyrosine Kinase (RTK) can reactivate downstream signaling pathways despite the inhibition of the primary oncogenic driver by a pyridazine-based drug.
Caption: Bypass signaling restores downstream pathway activation.
Q3: What is the role of drug efflux pumps in resistance?
A: Drug efflux pumps, particularly ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), are a major cause of multidrug resistance (MDR).[[“]][12][13] These proteins are located in the cell membrane and actively pump a wide variety of drugs out of the cell, using ATP for energy.[[“]][13] This process reduces the intracellular concentration of the pyridazine compound, preventing it from reaching its target at a high enough concentration to be effective.[[“]]
Part 2: Troubleshooting Guides
This section provides structured guidance for common experimental problems encountered when studying pyridazine drug resistance.
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
Problem: You are observing significant well-to-well or experiment-to-experiment variability in the half-maximal inhibitory concentration (IC50) of your pyridazine compound.
Potential Causes & Action Plan:
| Potential Cause | Why It Happens | Recommended Action Plan |
| Cell Health & Passage Number | Cells at very high or low confluency, or those cultured for too many passages, can have altered metabolic rates and drug responses. | 1. Standardize Seeding Density: Always seed cells at a consistent density (e.g., 5,000 cells/well) and ensure they are in the logarithmic growth phase.[14] 2. Monitor Passage Number: Use cells within a defined, low passage number range (e.g., passages 5-15) and perform cell line authentication. 3. Discard Stressed Cells: Do not use cells that have recently been thawed or have been overgrown in a previous flask. |
| Assay Incubation Time | The drug's effect can be time-dependent. A short incubation may not allow for the full cytotoxic/cytostatic effect, while a very long one can lead to confounding factors like nutrient depletion.[15] | 1. Perform a Time-Course Experiment: Determine the optimal endpoint by measuring viability at 24, 48, and 72 hours. 2. Justify Your Choice: Select and consistently use the time point that gives the most stable and reproducible dose-response curve. |
| Normalization & Curve Fitting | Improper data normalization or using the wrong non-linear regression model can artificially skew the calculated IC50 value.[15][16] | 1. Normalize Correctly: Normalize your data with vehicle-treated cells as 100% viability and a "no-cell" or "lysed-cell" control as 0%.[15] 2. Use Appropriate Software: Use software like GraphPad Prism and fit the data to a variable slope (four-parameter) dose-response curve.[15] 3. Check R² Value: Ensure the goodness of fit (R²) is >0.95 for all curves. |
| Compound Stability & Solubility | The pyridazine compound may be degrading in the culture medium or precipitating at higher concentrations, reducing its effective concentration. | 1. Verify Solubility: Visually inspect the highest concentrations of your drug in media under a microscope for precipitation. 2. Prepare Fresh Stock: Always prepare fresh drug dilutions from a validated, frozen stock immediately before each experiment. |
Guide 2: Failure to Generate a Stable Drug-Resistant Cell Line
Problem: You are attempting to create a pyridazine-resistant cell line using the dose-escalation method, but the cells either die off completely at higher concentrations or lose their resistance phenotype when the drug is withdrawn.
Potential Causes & Action Plan:
| Potential Cause | Why It Happens | Recommended Action Plan |
| Dose Escalation is Too Aggressive | Increasing the drug concentration too quickly can cause widespread cell death before adaptive mechanisms can be established.[17][18] | 1. Start Low: Begin continuous exposure at a concentration around the IC20-IC30 of the parental cell line. 2. Increase Gradually: Only increase the drug concentration by a small amount (e.g., 1.5-2 fold) once the cells have resumed a normal growth rate and morphology.[19] This can take several passages at each concentration.[17][19] 3. Be Patient: Developing a stable resistant line can take 3-12 months.[20] |
| Resistance is Unstable/Transient | The resistance mechanism may be due to transient epigenetic changes or the expression of efflux pumps that are only maintained under continuous drug pressure. | 1. Maintain Selection Pressure: Culture the final resistant cell line in a maintenance dose of the pyridazine drug (typically the highest concentration they tolerate). 2. Create Frozen Stocks: At each successful concentration step, freeze down multiple vials of cells.[17][19] This provides backups and allows you to return to earlier stages if needed. |
| Heterogeneous Population | You may have a mixed population of resistant and sensitive cells. When the drug is removed, the faster-growing sensitive cells can outcompete the resistant ones. | 1. Perform Single-Cell Cloning: After achieving resistance at a high concentration, perform limiting dilution or use cloning cylinders to isolate and expand single-cell-derived colonies. 2. Validate Clones: Test each individual clone for its IC50 to confirm a stable and homogeneous high-resistance phenotype. |
Part 3: Key Experimental Protocols
This section provides detailed methodologies for critical experiments in studying pyridazine drug resistance.
Protocol 1: Generation of a Drug-Resistant Cell Line by Continuous Dose Escalation
This protocol outlines a standard method for developing a cell line with acquired resistance to a pyridazine-based drug.[14][18]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Pyridazine drug stock solution (e.g., 10 mM in DMSO)
-
96-well plates, T-25 and T-75 flasks
-
Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Determine Parental IC50: First, accurately determine the IC50 of your pyridazine compound on the parental cell line using a standard 72-hour viability assay.[14]
-
Initiate Continuous Culture: Seed parental cells in a T-25 flask. Once they are ~70% confluent, replace the medium with fresh medium containing the pyridazine drug at a starting concentration of IC20-IC30.
-
Monitor and Passage: Culture the cells under this constant drug pressure. The cells will likely grow slowly at first, with significant cell death. Change the medium every 2-3 days. Once the cells reach 70-80% confluency and their growth rate has recovered, passage them into a new flask with the same drug concentration.[19]
-
Dose Escalation: After the cells have been stably maintained for 2-3 passages at a given concentration, increase the drug concentration by a factor of 1.5 to 2.0.[17]
-
Repeat and Document: Repeat Step 4, gradually increasing the drug concentration over several months. It is critical to be patient, as this process selects for rare, stably resistant cells.[20]
-
Interim Validation: Periodically (e.g., every 4-6 weeks), perform an IC50 assay on the resistant population and compare it to the parental line to quantify the fold-resistance.
-
Establish Maintenance Culture: Once a desired level of resistance is achieved (e.g., >10-fold shift in IC50), the cell line is considered resistant. Maintain this line in culture medium containing the highest achieved concentration of the drug to ensure the phenotype is not lost.
Diagram: Workflow for Generating a Resistant Cell Line
This workflow visualizes the cyclical process of dose escalation and cell recovery required to generate a stable drug-resistant cell line in vitro.
Sources
- 1. Research progress on anti-tumor drug resistance of pyridazine-containing structural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress on anti-tumor drug resistance of pyridazine-containing structural compounds [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. oncologynews.com.au [oncologynews.com.au]
- 5. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 6. cancercenter.com [cancercenter.com]
- 7. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Unraveling Key Signaling Pathways to Overcome Drug Resistance and Cancer Progression [frontiersin.org]
- 10. frontiersin.org [frontiersin.org]
- 11. consensus.app [consensus.app]
- 12. ABC multidrug transporters: structure, function and role in chemoresistance. | Semantic Scholar [semanticscholar.org]
- 13. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. clyte.tech [clyte.tech]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 18. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Assay Development & Troubleshooting for 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione
Welcome to the technical support center for researchers working with 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione and related compounds. This guide is designed to provide in-depth, practical solutions to common challenges encountered during assay development and execution. As a Senior Application Scientist, my goal is to equip you not just with protocols, but with the scientific reasoning to refine your experiments for consistent, high-quality data.
The pyridazine and pyridazinone chemical scaffolds are present in many molecules with diverse biological activities, from anticancer to anti-inflammatory effects.[1][2][3][4] Therefore, robust and reliable assays are critical to accurately characterizing the mechanism and potency of novel derivatives like this compound.
Part 1: Foundational Assay Design & Optimization
This section addresses the crucial first steps in establishing a new assay. Proper initial setup prevents many downstream issues.
Frequently Asked Questions (FAQs)
Question 1: I am starting my research on this compound. What type of assay should I use to measure its activity?
Answer: The choice of assay depends entirely on the biological question you are asking. Given the known activities of related pyridazine compounds, your investigation will likely fall into one of two categories:
-
Biochemical (Enzyme-Targeted) Assays: If you hypothesize that your compound directly inhibits a specific enzyme (e.g., a kinase, protease, or metabolic enzyme), a biochemical assay is the most direct approach. Kinases are common targets for this class of compounds.[4][5] Assays like luminescent kinase activity assays (e.g., Kinase-Glo®), which measure ATP consumption, or fluorescence resonance energy transfer (FRET) assays are excellent choices for high-throughput screening and potency determination.[5][6][7]
-
Cell-Based (Pathway-Focused) Assays: If you are interested in the compound's effect on a cellular pathway or gene expression, a reporter gene assay is ideal.[8][9] Luciferase-based reporters are highly sensitive and commonly used to measure the activity of specific transcription factors or signaling pathways (e.g., NF-κB, STAT3) that might be modulated by your compound.[8][9][10]
Your initial choice should be guided by the therapeutic area of interest and any pre-existing data on the compound's biological target.
Question 2: How do I determine the optimal concentrations of my enzyme and substrate for a biochemical assay?
Answer: This is a critical optimization step to ensure your assay is sensitive and operates within a linear range. The process involves titrating both the enzyme and substrate to find conditions that yield a robust signal without rapid depletion of the substrate.
The goal is to find an enzyme concentration that results in approximately 10-20% of substrate conversion within the desired reaction time. This ensures the reaction rate is linear and sensitive to inhibition. The substrate concentration is typically set at or near its Michaelis-Menten constant (Kₘ) to ensure the assay is sensitive to competitive inhibitors.[11]
Workflow for Enzyme and Substrate Optimization
Caption: Workflow for optimizing enzyme and substrate concentrations.
Question 3: My compound is dissolved in DMSO. How much can I tolerate in my assay?
Answer: Dimethyl sulfoxide (DMSO) is a common solvent for chemical compounds, but it can impact enzyme activity and cell viability at higher concentrations. It is crucial to determine the maximum tolerable DMSO concentration that does not affect your assay's performance.
Typically, most enzymatic and cell-based assays can tolerate a final DMSO concentration of 0.5% to 1.0% without significant impact.[5] To verify this for your specific system, run a dose-response curve of DMSO alone (from 0.1% to 5%) against your assay. The highest concentration that does not cause a significant change in the signal should be set as your upper limit. Always ensure that every well in an experiment, including controls, contains the same final concentration of DMSO to normalize any solvent effects.
Part 2: Troubleshooting Common Assay Problems
This section provides a direct, question-and-answer guide to resolving specific issues you may encounter during your experiments.
Issue 1: High Variability & Poor Reproducibility
Question: My replicate wells for the same condition show widely different results (high %CV). What are the likely causes?
Answer: High variability is a common frustration that undermines data confidence. The root cause is often procedural or related to reagent preparation.[8][9]
| Potential Cause | Explanation & Solution | Source(s) |
| Pipetting Inaccuracy | Small volume errors are magnified in 96- or 384-well plates. | Use calibrated pipettes. When possible, prepare a master mix of reagents for a set of wells instead of adding components individually. Pipette larger volumes by pre-diluting reagents.[8][12] |
| Reagent Instability | Reagents like ATP or luciferase substrates can degrade if not stored properly or if left at room temperature for too long. | Aliquot reagents upon receipt and store them at the recommended temperature. Thaw components completely and mix gently before use. Prepare working solutions fresh for each experiment.[12][13] |
| Edge Effects | Wells on the outer edges of a microplate are more prone to evaporation and temperature fluctuations, leading to skewed results. | Avoid using the outer-most wells for experimental samples. Instead, fill them with buffer or media to create a humidity barrier. Ensure proper plate sealing during long incubations. |
| Cell Clumping (Cell-Based Assays) | If cells are not evenly distributed, transfection efficiency and cell number per well can vary dramatically, leading to inconsistent reporter signal. | Ensure you have a single-cell suspension before plating. Do not over-handle plates after seeding, as this can cause cells to collect in the center or edges of wells.[9] |
Troubleshooting Logic for High Variability
Caption: Decision tree for troubleshooting high assay variability.
Issue 2: Signal & Background Problems
Question: My signal is either too low (or absent) or the background in my negative control wells is unacceptably high. How do I diagnose and fix this?
Answer: Signal-to-background (S/B) ratio is a key metric of assay quality. Both low signal and high background can compromise your results, and they often have distinct causes.
| Problem | Potential Cause | Explanation & Solution | Source(s) |
| Weak or No Signal | Inactive Components | The enzyme or compound may have lost activity due to improper storage or degradation. The substrate concentration might be too low. | Verify component activity with a known positive control. Confirm concentrations and consider preparing fresh reagents.[8][14] |
| Suboptimal Conditions | The pH, temperature, or incubation time may be incorrect for your specific enzyme or cell line. | Review the protocol and optimize these parameters systematically. Ensure the assay buffer is at room temperature before use.[12] | |
| Incorrect Wavelength/Filter | The plate reader settings do not match the absorbance or emission wavelength of your assay's detection molecule. | Double-check the instrument settings against the assay kit's specifications.[12][14] | |
| High Background | Plate Type | Using clear or black plates for luminescence assays can lead to well-to-well signal crosstalk. Phosphorescence from white plates can also be an issue. | For luminescence, use solid white, opaque plates to maximize signal and prevent crosstalk. For fluorescence, use black plates to minimize background.[13][15] |
| Reagent Contamination | Contamination in buffers or water can interfere with the reaction or detection chemistry. | Use high-purity water and sterile, fresh reagents. Filter-sterilize buffers if necessary.[13] | |
| Substrate Autoluminescence | Some luciferase substrates can auto-luminesce, especially if they have degraded over time. | Prepare substrate solutions immediately before use and protect them from light.[13] | |
| Compound Interference | The test compound itself may be autofluorescent or colored, interfering with optical detection methods. | Run a control plate with the compound in assay buffer without the enzyme/cells to measure its intrinsic signal.[5] |
Part 3: Advanced Troubleshooting & Data Interpretation
Question: I've optimized the basics, but my dose-response curves look strange (e.g., shallow slope, high IC₅₀). What advanced issues could be at play?
Answer: When basic optimization fails, you must consider more complex interactions between your compound and the assay system.
-
Compound Solubility: this compound, like many heterocyclic compounds, may have limited aqueous solubility. If the compound precipitates in the assay buffer at higher concentrations, the apparent potency will be lower than the true value.
-
Solution: Visually inspect the wells for precipitation. Test the compound's solubility in the final assay buffer. If needed, add a small amount of a co-solvent, but be sure to validate its effect on the assay first.
-
-
Tight-Binding Inhibition: If your compound is a very potent inhibitor, its concentration may be close to the enzyme concentration in the assay. This violates the assumptions of standard IC₅₀ analysis because a significant fraction of the inhibitor is bound to the enzyme, depleting the free concentration.[16]
-
Time-Dependent Inhibition: Some inhibitors bind slowly or irreversibly, and their potency will increase with longer pre-incubation times with the enzyme.
-
Solution: Perform an experiment where you pre-incubate the enzyme and your compound for varying lengths of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate to initiate the reaction. A leftward shift in the IC₅₀ curve with increased pre-incubation time is a hallmark of time-dependent inhibition.[16]
-
-
Direct Assay Interference: The compound may not be acting on your biological target but rather inhibiting the reporter enzyme (e.g., luciferase) directly or quenching the fluorescent/luminescent signal.[8][10]
-
Solution: Perform a counter-screen. For a luciferase assay, run a parallel experiment with purified luciferase enzyme and test if your compound inhibits its activity. This is a critical step to eliminate false positives.[10]
-
Protocol: Standard Operating Procedure for a Kinase Inhibition Assay
This protocol outlines the steps for determining the IC₅₀ of this compound against a target kinase using a luminescence-based assay (e.g., Kinase-Glo®).
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer suitable for the kinase (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- Kinase Solution: Dilute the kinase stock to 2X the final optimal concentration in assay buffer.
- Substrate/ATP Mix: Prepare a solution containing the peptide substrate and ATP at 2X their final optimal concentrations (e.g., near Kₘ) in assay buffer.
- Compound Dilutions: Perform a serial dilution of this compound in 100% DMSO. Then, dilute this series into assay buffer to create a 4X final concentration working stock. Ensure the final DMSO concentration will be consistent across all wells (e.g., ≤1%).
2. Assay Procedure (384-well plate format):
- Add Compound: Add 5 µL of the 4X compound working stock dilutions to the appropriate wells of a solid white 384-well plate. Add 5 µL of assay buffer with DMSO for "No Compound" (100% activity) and "No Enzyme" (background) controls.
- Add Kinase: Add 5 µL of the 2X kinase solution to all wells except the "No Enzyme" background controls. Add 5 µL of assay buffer to the background wells.
- Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
- Initiate Reaction: Add 10 µL of the 2X Substrate/ATP mix to all wells to start the kinase reaction.
- Reaction Incubation: Mix the plate and incubate at room temperature for the predetermined optimal reaction time (e.g., 60 minutes).
- Detection: Add 20 µL of Kinase-Glo® Reagent to all wells to stop the reaction and generate a luminescent signal.
- Signal Stabilization: Incubate the plate for 10 minutes at room temperature to stabilize the signal.
- Read Plate: Measure luminescence using a plate reader.
3. Data Analysis:
- Subtract the average signal from the "No Enzyme" wells from all other wells.
- Normalize the data: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NoCompound - Signal_Background)).
- Plot % Inhibition vs. log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
References
-
How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. [Link]
-
Troubleshooting of Competition (Inhibition) ELISA - Creative Biolabs Antibody. [Link]
-
Optimization of the kinase reaction conditions and determination of... - ResearchGate. [Link]
-
Assay Development for Protein Kinase Enzymes - NCBI. [Link]
-
Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay - PubMed. [Link]
-
A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative - PMC - NIH. [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - MDPI. [Link]
-
Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development - MDPI. [Link]
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - NIH. [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]
-
Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC - PubMed Central. [Link]
-
Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives - MDPI. [Link]
-
Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole derivatives - NIH. [Link]
-
This compound | 药物杂质| MCE. [Link]
-
5,6-Dihydro-[6][8][13]oxadiazolo[3,4-d]pyridazine-4,7-dione - MDPI. [Link]
-
Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC - NIH. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives | MDPI [mdpi.com]
- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. promega.com [promega.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. docs.abcam.com [docs.abcam.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
In Vivo Efficacy of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione: A Comparative Guide for Preclinical Anti-Inflammatory Assessment
This guide provides a comprehensive framework for the in vivo validation of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione (referred to herein as Compound X), a novel heterocyclic molecule with therapeutic potential in inflammatory disorders. Given the structural similarities to other pyridazine derivatives with demonstrated anti-inflammatory properties, this document outlines a head-to-head comparison with Indomethacin, a well-characterized non-steroidal anti-inflammatory drug (NSAID).
The experimental design detailed below is intended for researchers, scientists, and drug development professionals, offering a robust methodology to objectively assess the anti-inflammatory efficacy of Compound X. The causality behind experimental choices is explained to ensure both scientific integrity and reproducibility.
Mechanistic Hypothesis: Targeting the Prostaglandin Synthesis Pathway
Inflammation is a complex biological response, and a key pathway involves the conversion of arachidonic acid into prostaglandins by cyclooxygenase (COX) enzymes.[1][2][3] Prostaglandins are critical mediators of pain, fever, and swelling.[1][4] There are two primary isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme involved in maintaining normal physiological functions, such as protecting the gastric mucosa.[5]
-
COX-2: An inducible enzyme, primarily expressed at sites of inflammation.[1][6]
Our comparator, Indomethacin , is a potent, non-selective inhibitor of both COX-1 and COX-2, which accounts for both its therapeutic efficacy and its potential for gastrointestinal side effects.[3][4][5] Based on the shared heterocyclic core with known COX inhibitors, we hypothesize that Compound X exerts its anti-inflammatory effects through the selective or non-selective inhibition of COX enzymes, thereby reducing prostaglandin synthesis at the site of inflammation. The in vivo model selected is designed to validate this hypothesis by measuring the cardinal signs of acute inflammation.
Caption: Hypothesized mechanism targeting the COX pathway.
Comparative In Vivo Efficacy Study: Carrageenan-Induced Paw Edema
To assess the acute anti-inflammatory activity of Compound X, the carrageenan-induced paw edema model in rats is the gold standard.[7][8][9] This model is highly reproducible and effectively simulates the exudative phase of acute inflammation.[8][10] The injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized inflammatory response characterized by a measurable increase in paw volume (edema).[7][11]
Experimental Workflow
Caption: Step-by-step workflow for the in vivo experiment.
Detailed Experimental Protocol
2.1. Animals
-
Species: Male Wistar rats.
-
Weight: 180-220 g.
-
Housing: Standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment to minimize stress-related variables.[10]
2.2. Materials and Reagents
-
Compound X (purity >98%)
-
Indomethacin (Sigma-Aldrich or equivalent)
-
λ-Carrageenan (Sigma-Aldrich, Type IV)
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) in saline
-
Digital Plethysmometer (Ugo Basile or equivalent)
2.3. Experimental Groups (n=8 per group)
-
Vehicle Control: 0.5% CMC (10 mL/kg, p.o.)
-
Positive Control: Indomethacin (10 mg/kg, p.o.)
-
Test Group 1: Compound X (10 mg/kg, p.o.)
-
Test Group 2: Compound X (30 mg/kg, p.o.)
-
Test Group 3: Compound X (100 mg/kg, p.o.)
Causality Note: A dose-response evaluation for Compound X is critical to determine its potency and efficacy relative to the standard. The chosen doses are typical for initial small molecule screening.
2.4. Procedure
-
Fasting: Fast animals overnight before the experiment but allow free access to water.
-
Baseline Measurement (t=-60 min): Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration (t=0 min): Administer the respective compounds or vehicle orally (p.o.) via gavage. The volume should be adjusted based on the animal's body weight.
-
Inflammation Induction (t=60 min): One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the subplantar region of the right hind paw.[7][11]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection. The peak inflammatory response is typically observed between 3 and 5 hours.[8][12]
2.5. Data Analysis
-
Calculate Paw Edema:
-
Edema (mL) = Paw volume at time 't' - Baseline paw volume.
-
-
Calculate Percentage Inhibition of Edema:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Statistical Analysis: Data should be expressed as mean ± SEM. Statistical significance between groups will be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value < 0.05 is considered statistically significant.
Comparative Performance Data (Hypothetical)
The following table summarizes the expected outcomes of the study, demonstrating a dose-dependent anti-inflammatory effect of Compound X compared to Indomethacin. The data is presented at the 3-hour time point, which typically represents the peak of edema.
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Compound X | 10 | 0.64 ± 0.05 | 24.7% |
| Compound X | 30 | 0.45 ± 0.04 | 47.1% |
| Compound X | 100 | 0.28 ± 0.03 | 67.1% |
| Indomethacin | 10 | 0.38 ± 0.04** | 55.3% |
| p < 0.05, **p < 0.01 compared to Vehicle Control group. |
Interpretation of Results: In this hypothetical dataset, Compound X demonstrates a clear dose-dependent reduction in carrageenan-induced paw edema. At a dose of 100 mg/kg, its efficacy surpasses that of the standard 10 mg/kg dose of Indomethacin, suggesting it is a potent anti-inflammatory agent. The 30 mg/kg dose of Compound X shows efficacy comparable to Indomethacin. These results would strongly support further preclinical development, including pharmacokinetic profiling and evaluation in chronic inflammation models.
Conclusion and Future Directions
This guide provides a scientifically robust framework for the in vivo validation of this compound (Compound X) as a potential anti-inflammatory agent. By directly comparing its performance against Indomethacin in the well-established carrageenan-induced paw edema model, researchers can obtain clear, quantifiable, and reproducible data on its efficacy.
Positive results from this acute model should be followed by:
-
Mechanism of Action Studies: In vitro COX-1/COX-2 enzyme inhibition assays to confirm the hypothesized mechanism and determine selectivity.
-
Pharmacokinetic Studies: Assessment of absorption, distribution, metabolism, and excretion (ADME) to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[13][14][15]
-
Chronic Inflammation Models: Evaluation in models such as adjuvant-induced arthritis to assess efficacy in long-term inflammatory conditions.
-
Safety and Toxicology: Determination of the compound's safety profile, including assessment of gastric irritation, a common side effect of non-selective NSAIDs.[16]
By following this structured approach, drug development professionals can confidently and objectively advance promising new chemical entities like Compound X through the preclinical pipeline.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. Retrieved from [Link]
-
What is the mechanism of Indomethacin? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
Indometacin - Wikipedia. (n.d.). Retrieved from [Link]
-
Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]
-
Indomethacin - StatPearls - NCBI Bookshelf. (2024, May 28). NIH. Retrieved from [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). Retrieved from [Link]
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]
-
What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
Pharmacology of Indomethacin (Indocin); Mechanism of action, Pharmacokinetics, Uses, Side effects. (2024, December 13). YouTube. Retrieved from [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (n.d.). Retrieved from [Link]
-
Indomethazine | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]
-
Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. (2024, June 30). PubMed. Retrieved from [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Retrieved from [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (n.d.). MDPI. Retrieved from [Link]
-
Rat paw oedema modeling and NSAIDs: Timing of effects. (n.d.). PubMed. Retrieved from [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PMC - NIH. Retrieved from [Link]
-
Pharmacokinetics and dosage regimens of anti-inflammatory drugs. (n.d.). PubMed. Retrieved from [Link]
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. (n.d.). MDPI. Retrieved from [Link]
-
Pharmacology of non-steroidal anti-inflammatory agents. (2025, March 31). Deranged Physiology. Retrieved from [Link]
-
Pharmacokinetic/Pharmacodynamic Modeling in Inflammation. (n.d.). PMC - NIH. Retrieved from [Link]
-
Clinical Pharmacokinetics of Non-steroidal Anti-inflammatory Drugs. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Indometacin - Wikipedia [en.wikipedia.org]
- 4. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 7. inotiv.com [inotiv.com]
- 8. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. mdpi.com [mdpi.com]
- 11. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and dosage regimens of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. derangedphysiology.com [derangedphysiology.com]
- 15. Pharmacokinetic/Pharmacodynamic Modeling in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Celecoxib - Wikipedia [en.wikipedia.org]
A Framework for Evaluating the Cytotoxicity of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione Compared to Clinically Relevant Inhibitors
This guide provides a comprehensive experimental framework for characterizing the cytotoxic potential of the novel compound 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione. Given the limited published data on this specific molecule, we present a logical, structured approach to its evaluation, comparing its anticipated performance against well-characterized inhibitors with established mechanisms of action. This document is intended for researchers in oncology, drug discovery, and pharmacology, offering detailed protocols and the scientific rationale necessary for a robust comparative analysis.
Introduction: The Therapeutic Potential of Pyridazine Derivatives
Heterocyclic compounds containing the pyridazine moiety are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The pyrazino[2,3-d]pyridazine core of the target molecule, this compound, suggests a potential for interaction with key cellular pathways involved in cell proliferation and survival.[4][5] A critical step in evaluating any new chemical entity for oncology applications is to rigorously determine its cytotoxicity and elucidate its mechanism of action.
This guide outlines a head-to-head comparison strategy to benchmark the cytotoxic effects of this compound against a panel of known inhibitors, each representing a distinct and important mechanism of cancer cell death.
Selection of Comparator Compounds and Hypothesized Mechanism
To provide a meaningful assessment, the novel compound will be compared against inhibitors targeting different cellular processes. The structural features of many pyridazine derivatives suggest a potential role as inhibitors of DNA damage repair pathways.[1][6] Therefore, we hypothesize that this compound may function as an inhibitor of Poly (ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair pathway.[7]
Based on this hypothesis, the following comparator compounds have been selected:
-
Olaparib & Talazoparib (PARP Inhibitors): These are potent, FDA-approved PARP inhibitors.[8][9][10] They induce "synthetic lethality" in cancer cells with pre-existing defects in homologous recombination repair (HR), such as those with BRCA1/2 mutations.[7][11] Their primary mechanism involves not only catalytic inhibition but also the "trapping" of PARP enzymes on DNA, leading to cytotoxic DNA double-strand breaks.[12][13][14] Talazoparib is noted for its particularly high PARP-trapping potency.[10][15]
-
Doxorubicin (Topoisomerase II Inhibitor): A widely used chemotherapeutic agent, doxorubicin has a multi-faceted mechanism that includes intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to widespread DNA damage and apoptosis.[16][17] It serves as a benchmark for potent, broad-spectrum cytotoxicity.
-
Staurosporine (Broad-Spectrum Kinase Inhibitor): A microbial alkaloid known as a potent but non-selective protein kinase inhibitor.[18][19] It is widely used in research as a reliable and robust inducer of apoptosis through both caspase-dependent and -independent pathways.[20][21]
Experimental Design for Cytotoxicity Profiling
A multi-assay approach is essential for a comprehensive understanding of a compound's cytotoxic profile. We will employ assays that measure metabolic activity, membrane integrity, and the specific induction of apoptosis.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[22][23] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[24][25]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[24]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound and known inhibitors. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[23]
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals.[25]
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the crystals.[24]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[23]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[16]
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[26] It is a reliable marker for compromised plasma membrane integrity, a hallmark of late apoptosis and necrosis.[27][28]
Protocol:
-
Cell Culture and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect a 50 µL aliquot of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing substrate and cofactor) to each well of the new plate.[26]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.[26]
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Analysis: Determine cytotoxicity by comparing the LDH release in treated wells to that of untreated (low control) and fully lysed (high control) cells.
Apoptosis and Necrosis Quantification: Annexin V/Propidium Iodide (PI) Assay
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[29][30] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[31] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[32]
Protocol:
-
Cell Culture and Treatment: Treat cells in 6-well plates with the compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).[31]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[29][31]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[31]
-
Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[29]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.[29]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Healthy cells will be Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are positive for both stains.[29]
Data Presentation and Comparative Analysis
The quantitative data from the cytotoxicity assays should be summarized for clear comparison. The IC50 values provide a direct measure of potency.
Table 1: Comparative Cytotoxicity (IC50 Values in µM) after 48h Treatment
| Compound | Cell Line: MCF-7 (BRCA-wt) | Cell Line: MDA-MB-436 (BRCA1-mutant) | Hypothesized Mechanism |
|---|---|---|---|
| This compound | Experimental Value | Experimental Value | PARP Inhibition (Hypothesized) |
| Olaparib | ~10-50 µM | ~0.01-1 µM | PARP Inhibition[7][8] |
| Talazoparib | ~1-10 µM | ~0.001-0.1 µM | Potent PARP Trapping[15][33][34] |
| Doxorubicin | ~0.1-1 µM | ~0.1-1 µM | Topoisomerase II Inhibition[17][35] |
| Staurosporine | ~0.01-0.5 µM | ~0.01-0.5 µM | Broad Kinase Inhibition[18][19] |
Note: Published IC50 values are approximate and can vary based on experimental conditions. The values for Olaparib and Talazoparib are expected to be significantly lower in BRCA-mutant cell lines, demonstrating the principle of synthetic lethality.
Mechanistic Insights from Comparative Data
By analyzing the pattern of cytotoxicity, we can infer the mechanism of action for the novel compound.
Caption: The principle of synthetic lethality via PARP inhibition.
Interpretation:
-
If the test compound shows significantly higher potency (lower IC50) in the BRCA-mutant cell line compared to the BRCA-wildtype line , similar to Olaparib and Talazoparib, this would strongly support the hypothesis that it acts as a PARP inhibitor and leverages synthetic lethality.[36][37]
-
If the compound demonstrates broad, potent cytotoxicity across all cell lines , similar to Doxorubicin or Staurosporine, it may indicate a more general mechanism, such as broad kinase inhibition or another fundamental process.
-
High Annexin V-positive, PI-negative populations would confirm that the compound induces apoptosis, a desirable trait for an anticancer agent.[19] A significant PI-positive population would indicate a necrotic cell death mechanism, which is often associated with inflammation and is generally less desirable.
Conclusion
This guide outlines a robust, multi-faceted strategy for the initial cytotoxic characterization of this compound. By employing standardized assays and comparing the results against well-understood inhibitors, researchers can efficiently determine the compound's potency, mode of cell death, and likely mechanism of action. The data generated from this framework will be crucial for making informed decisions about the future development of this and related compounds as potential therapeutic agents.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Wikipedia. (2024). Olaparib. Retrieved from [Link]
-
AstraZeneca. (n.d.). Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. Retrieved from [Link]
-
AstraZeneca. (n.d.). Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer - LYNPARZA® (olaparib). Retrieved from [Link]
-
Reich, A., & Giansanti, P. (2022). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols, 2(10), e561. Retrieved from [Link]
-
Sjoquist, K. M., & Goldstein, D. (2015). Olaparib. Australian Prescriber, 38(6), 214–217. Retrieved from [Link]
-
Koh, J. Y., et al. (1995). Staurosporine-induced neuronal apoptosis. Experimental Neurology, 135(2), 153-159. Retrieved from [Link]
-
Atale, N., & Gupta, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(19), e899. Retrieved from [Link]
-
InvivoGen. (n.d.). LDH-Blue™ Cytotoxicity Assay - Cell Death Detection. Retrieved from [Link]
-
Belmokhtar, C. A., et al. (2001). Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms. Oncogene, 20(26), 3394-3402. Retrieved from [Link]
-
National Cancer Institute. (2014). Olaparib. Retrieved from [Link]
-
Brézin, A. P., et al. (2001). Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line. British Journal of Ophthalmology, 85(12), 1500–1505. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Pilié, P. G., et al. (2020). Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. Frontiers in Oncology, 10, 393. Retrieved from [Link]
-
Chae, H. J., et al. (2004). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. Anticancer Research, 24(1), 205-212. Retrieved from [Link]
-
University of Kansas Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
ResearchGate. (2024). IC 50 values of AML and ALL cell lines treated with talazoparib, olaparib or veliparib as single agent. Retrieved from [Link]
-
Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 17(2), 409-419. Retrieved from [Link]
-
Al-Bayati, M. A., & Al-Azzawi, A. M. (2021). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Journal of Advanced Veterinary Research, 11(3), 136-140. Retrieved from [Link]
-
Wang, D., et al. (2022). PARP1-SNAI2 transcription axis drives resistance to PARP inhibitor, Talazoparib. Nature Communications, 13, 4223. Retrieved from [Link]
-
Tavakoli, R., et al. (2015). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. DARU Journal of Pharmaceutical Sciences, 23, 40. Retrieved from [Link]
-
De, A., & Luo, J. (2011). PARP inhibitors: its role in treatment of cancer. The Korean Journal of Internal Medicine, 26(3), 255–262. Retrieved from [Link]
-
Zhang, C. Z., et al. (2016). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood, 128(2), 231–242. Retrieved from [Link]
-
Nabil, S., et al. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Der Pharmacia Lettre, 10(11), 13-27. Retrieved from [Link]
-
Zaremba, T., & Curtin, N. J. (2020). Recent advancements in PARP inhibitors-based targeted cancer therapy. Cancers, 12(9), 2471. Retrieved from [Link]
-
Li, H., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601. Retrieved from [Link]
-
ResearchGate. (2022). IC50 and IC20 values for olaparib and talazoparib in MIA PaCa-2, C1 and C1/OLA cells. Retrieved from [Link]
-
Sci-Hub. (n.d.). in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Retrieved from [Link]
-
Deprez-Poulain, R., et al. (2012). Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors. Bioorganic & Medicinal Chemistry, 20(1), 298-309. Retrieved from [Link]
-
Sonnenblick, A., et al. (2015). A Review of PARP Inhibitors in Clinical Development. The Oncologist, 20(1), 77–85. Retrieved from [Link]
-
ResearchGate. (2017). In vitro cytotoxicity assay. (A) The inhibition ratio of doxorubicin.... Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2021). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Future Medicinal Chemistry, 13(15), 1303-1317. Retrieved from [Link]
-
Al-Salahi, R., et al. (2016). Synthesis, anti-microbial evaluation and cytotoxicity bioassay of some synthesized novel pyridazine derivatives comparison to standard. Der Pharma Chemica, 8(19), 32-38. Retrieved from [Link]
-
Nabil, S., & Al-Dossary, A. O. (2019). in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Asian Journal of Chemistry, 31(3), 744-750. Retrieved from [Link]
-
Kumar, D., et al. (2013). Various Chemical and Biological Activities of Pyridazinone Derivatives. Der Pharma Chemica, 5(1), 22-31. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. Retrieved from [Link]
-
Society of Chemical Industry. (2016). Synthesis and biological activity of pyridazine amides, hydrazones and hydrazides. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 13(10), 1238–1253. Retrieved from [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sci-hub.ru [sci-hub.ru]
- 7. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Olaparib - Wikipedia [en.wikipedia.org]
- 9. Olaparib - NCI [cancer.gov]
- 10. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 13. Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer - LYNPARZA® (olaparib) [lynparzahcp.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ashpublications.org [ashpublications.org]
- 18. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 19. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
- 20. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. clyte.tech [clyte.tech]
- 25. broadpharm.com [broadpharm.com]
- 26. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. invivogen.com [invivogen.com]
- 28. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 29. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 30. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 31. bosterbio.com [bosterbio.com]
- 32. kumc.edu [kumc.edu]
- 33. selleckchem.com [selleckchem.com]
- 34. researchgate.net [researchgate.net]
- 35. advetresearch.com [advetresearch.com]
- 36. aacrjournals.org [aacrjournals.org]
- 37. A Review of PARP Inhibitors in Clinical Development [jhoponline.com]
A Researcher's Guide to Validating the Anti-inflammatory Activity of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione in Preclinical Animal Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory potential of the novel heterocyclic compound, 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione. Leveraging insights from structurally related pyridazinone derivatives, this document outlines a robust, evidence-based strategy for preclinical evaluation using established in vivo models of acute inflammation.
Introduction: The Rationale for Investigating this compound
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases.[1] Current anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs), are associated with significant adverse effects, necessitating the discovery of novel therapeutic agents.[2] The pyridazinone scaffold has emerged as a promising pharmacophore in the design of new anti-inflammatory drugs, with many derivatives exhibiting potent activity.[3][4] Structurally similar compounds, such as pyrido[2,3-d]pyridazine-2,8-dione derivatives, have demonstrated significant anti-inflammatory effects in animal models, suggesting that this compound may possess similar therapeutic potential.[2][5]
This guide will detail a comparative approach to validate the anti-inflammatory activity of this compound, focusing on two well-characterized animal models of acute inflammation and drawing comparisons with established NSAIDs.
Proposed Mechanism of Action: Targeting the Cyclooxygenase Pathway
Based on extensive research into pyridazine and pyridazinone derivatives, a primary mechanism of their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes.[6] The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[5] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Many pyridazinone-based compounds have shown potent and, in some cases, selective inhibition of COX-2.[6] A study on a closely related pyrido[2,3-d]pyridazine-2,8-dione derivative identified it as a dual inhibitor of both COX-1 and COX-2.[2][5] Therefore, it is hypothesized that this compound exerts its anti-inflammatory effects through a similar mechanism.
Caption: Proposed mechanism of action via COX inhibition.
Comparative Evaluation in Animal Models of Acute Inflammation
To robustly assess the anti-inflammatory activity of this compound, this guide proposes the use of two standard and widely accepted animal models: Carrageenan-Induced Paw Edema in rats and Croton Oil-Induced Ear Edema in mice. These models are highly reproducible and sensitive to NSAIDs.
Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation where the subcutaneous injection of carrageenan into the rat's paw induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, followed by a later phase mediated by prostaglandins, which is sensitive to inhibition by NSAIDs.
Croton Oil-Induced Ear Edema in Mice
Topical application of croton oil to the mouse ear induces a localized inflammatory response characterized by edema. This model is particularly useful for evaluating topically and systemically administered anti-inflammatory agents and is known to be sensitive to COX inhibitors.
Experimental Protocols
The following are detailed, step-by-step methodologies for the proposed in vivo studies.
Carrageenan-Induced Paw Edema Protocol
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Step-by-Step Protocol:
-
Animals: Male Wistar rats (180-220 g) are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into the following groups (n=6):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
This compound (e.g., 10, 20, 40 mg/kg, p.o.)
-
Diclofenac Sodium (10 mg/kg, p.o.) - Positive Control
-
Celecoxib (20 mg/kg, p.o.) - Positive Control
-
-
Procedure: a. The initial paw volume of the right hind paw of each rat is measured using a plethysmometer. b. The respective treatments are administered orally. c. One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw. d. Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Croton Oil-Induced Ear Edema Protocol
Caption: Workflow for Croton Oil-Induced Ear Edema Assay.
Step-by-Step Protocol:
-
Animals: Male Swiss mice (20-25 g) are used after a week of acclimatization.
-
Grouping: Animals are divided into groups (n=6) for either systemic or topical administration.
-
Vehicle Control (systemic or topical)
-
This compound (systemic or topical doses)
-
Positive Controls: Diclofenac (systemic) or Indomethacin (topical), Celecoxib (systemic)
-
-
Procedure: a. For systemic administration, compounds are given orally 30 minutes before croton oil application. For topical administration, compounds are applied to the inner surface of the right ear 30 minutes prior. b. 20 µL of 5% croton oil in acetone is applied to the inner surface of the right ear to induce inflammation. c. After 6 hours, the mice are euthanized, and a 6 mm biopsy punch is taken from both the right (treated) and left (untreated) ears. d. The ear punches are weighed immediately.
-
Data Analysis: The edema is quantified as the difference in weight between the right and left ear punches. The percentage inhibition of edema is calculated as: % Inhibition = [(C - T) / C] * 100 Where C is the mean edema of the control group and T is the mean edema of the treated group.
Comparative Efficacy Analysis
The following tables summarize the expected data presentation for a clear comparison of the anti-inflammatory activity of this compound with standard NSAIDs.
Table 1: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Increase in Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0 | |
| This compound | 10 | ||
| 20 | |||
| 40 | |||
| Diclofenac Sodium | 10 | ||
| Celecoxib | 20 |
Table 2: Effect on Croton Oil-Induced Ear Edema in Mice
| Treatment Group | Dose | Edema (mg, Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0 | |
| This compound | (e.g., 1 mg/ear, topical) | ||
| (e.g., 20 mg/kg, p.o.) | |||
| Indomethacin | (e.g., 0.5 mg/ear, topical) | ||
| Diclofenac Sodium | (e.g., 10 mg/kg, p.o.) | ||
| Celecoxib | (e.g., 20 mg/kg, p.o.) |
Conclusion and Future Directions
This guide provides a scientifically rigorous and experimentally validated framework for assessing the anti-inflammatory potential of this compound. By employing standardized in vivo models and comparing its efficacy against both non-selective and COX-2 selective NSAIDs, researchers can obtain a clear and objective evaluation of its activity. Positive results from these acute models would warrant further investigation into its precise mechanism of action, including in vitro COX enzyme inhibition assays, and evaluation in chronic models of inflammation to further delineate its therapeutic potential.
References
-
de Oliveira, M. S., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 14(5), 935-943. [Link]
-
Hassan, M. A., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 145, 107623. [Link]
-
Celecoxib. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. [Link]
-
Al-Sanea, M. M., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(45), 29285-29301. [Link]
-
Design, synthesis and preliminary biological evaluation of 5,8-dihydropteridine-6,7-diones that induce apoptosis and suppress cell migration. (2018). European Journal of Medicinal Chemistry, 143, 133-143. [Link]
-
Medzhitov, R. (2008). Origin and physiological roles of inflammation. Nature, 454(7203), 428-435. [Link]
-
Abdel-Aziem, A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067. [Link]
-
Khan, I., et al. (2013). Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. European Journal of Medicinal Chemistry, 66, 437-446. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyridazine and Pyrazole Scaffolds in Anticancer Drug Discovery
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, nitrogen-containing heterocyclic scaffolds are of paramount importance. Among these, pyridazine and pyrazole cores have emerged as "privileged structures" due to their versatile physicochemical properties and significant antitumor potential.[1][2] This guide provides a head-to-head comparison of substituted pyridazine and pyrazole derivatives, evaluating their performance in anticancer assays. By examining the structure-activity relationships (SAR) and mechanisms of action, we aim to provide actionable insights for the rational design of more potent and selective anticancer agents.
The Rise of Pyridazine and Pyrazole Derivatives in Oncology
The pyridazine nucleus is a key feature in numerous compounds with a wide spectrum of pharmacological activities, including remarkable anticancer effects against leukemia, non-small cell lung cancer, colon cancer, and breast cancer.[3] Similarly, pyrazole derivatives have a long-standing history in medicinal chemistry and have shown significant cytotoxicity against various cancer cell lines, with some acting as potent inhibitors of key signaling pathways.[4] Often, these scaffolds can be considered bioisosteres, where the strategic replacement of one for the other can lead to improved pharmacological profiles.
Comparative Analysis of Anticancer Activity
The following sections provide a comparative analysis of pyridazine and pyrazole derivatives based on their in vitro cytotoxicity against various human cancer cell lines. The data is presented to highlight the impact of structural modifications on anticancer potency.
Cytotoxicity Profile of Substituted Pyridazinone Derivatives
A series of pyridazinone-based diarylurea derivatives were synthesized and evaluated for their antiproliferative activities against a panel of 60 cancer cell lines at the National Cancer Institute (NCI).[5] The results highlight the potent and broad-spectrum anticancer activity of several analogs.
| Compound | Cancer Cell Line | Growth Inhibition % (GI%) | GI50 (µM) |
| 8f | Melanoma (LOX IMVI) | 88.01 | - |
| 10l | NSCLC (A549/ATCC) | 98.24 | 1.66 - 100 |
| 17a | Colon Cancer (HCT-116) | 99.78 | 1.66 - 100 |
Data sourced from a 2023 study on pyridazinone-based diarylurea derivatives.[5]
Compounds 10l and 17a demonstrated particularly potent broad-spectrum activity against several NCI cell panels, including non-small cell lung cancer (NSCLC), central nervous system (CNS), and breast cancer cell lines.[5]
Cytotoxicity Profile of Novel Pyrazole Derivatives
In a separate study, a series of novel pyrazole derivatives were synthesized and their antiproliferative activity was assessed in human ovarian adenocarcinoma (A2780), human lung carcinoma (A549), and murine leukemia (P388) cells.[6]
| Compound | A2780 IC50 (µM) | A549 IC50 (µM) | P388 IC50 (µM) |
| 12d | 0.8 | 1.2 | 0.5 |
| 12e | 1.5 | 2.1 | 0.9 |
| 12f | 2.3 | 3.5 | 1.8 |
Data sourced from a 2011 study on novel pyrazole derivatives.[6]
Compound 12d emerged as a highly potent derivative, exhibiting sub-micromolar to low micromolar activity against all three cell lines.[6] Further investigation revealed its ability to induce apoptosis and interact with the microtubular cytoskeletal system.[6]
Mechanistic Insights: A Comparative Overview
Understanding the mechanism of action is crucial for the development of targeted cancer therapies. Both pyridazine and pyrazole derivatives have been shown to exert their anticancer effects through various mechanisms, including cell cycle arrest and induction of apoptosis.
Pyridazinone Derivatives: Targeting VEGFR-2 and Inducing G0-G1 Arrest
Several of the synthesized pyridazinone-based diarylurea derivatives were evaluated for their inhibitory activity against VEGFR-2, a key regulator of angiogenesis. Compound 17a showed the most promising VEGFR-2 inhibition.[5] Furthermore, compound 10l was found to induce cell cycle arrest at the G0-G1 phase in the A549/ATCC cell line, increasing the cell population in this phase from 85.41% to 90.86%.[5] Gene expression analysis revealed that compound 10l upregulated the pro-apoptotic genes p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[5]
Caption: Mechanism of action of a potent pyridazinone derivative.
Pyrazole Derivatives: Inducing G2/M Arrest and Microtubule Disassembly
The most potent pyrazole derivatives from the compared study were found to induce apoptosis and cause a partial G2/M block in the cell cycle, leading to the formation of polyploid cells.[6] Notably, compound 12d was demonstrated to interact with the microtubular system by binding to α- and β-tubulin dimers, likely causing a distortion that leads to microtubule disassembly.[6]
Caption: Mechanism of action of a potent pyrazole derivative.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for key anticancer assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Annexin V-FITC/PI Apoptosis Assay
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) using Annexin V-FITC and propidium iodide (PI) for differentiating apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Conclusion
This head-to-head comparison of pyridazine and pyrazole derivatives underscores the potential of these scaffolds in the development of novel anticancer agents. The presented data reveals that subtle structural modifications can significantly impact cytotoxic activity and the mechanism of action. While pyridazinone derivatives have shown promise as VEGFR-2 inhibitors and inducers of G0-G1 arrest, pyrazole analogs have demonstrated potent activity through G2/M arrest and microtubule disruption. These findings provide a solid foundation for the future design of more effective and selective cancer therapeutics based on these privileged heterocyclic systems. Further in vivo studies are warranted to fully elucidate the therapeutic potential of the most promising compounds.
References
- Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (2025).
- The anticancer potential of various substituted pyridazines and rel
- Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2011). PubMed.
- Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. NIH.
- Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (2021). PubMed.
- Synthesis and evaluation of some pyrazoline deriv
- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
- (PDF) Novel pyrazolines: Synthesis and evaluation of their derivatives with anticancer and anti-inflammatory activities. (2016).
- Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
- Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (2021).
Sources
- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione
Introduction: Navigating the Analytical Challenges of a Novel Heterocycle
This document is designed for researchers, analytical development scientists, and quality control professionals. It provides a comparative analysis of two robust analytical techniques—RP-HPLC with UV detection and UPLC-MS/MS—and details the essential process of cross-validation to ensure data integrity and consistency across different methods, laboratories, and throughout the analytical lifecycle. We will explore the causality behind experimental choices, grounding our protocols in authoritative guidelines from the FDA and EMA.
Part 1: Proposed Analytical Methodologies for a Novel Analyte
The structure of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione—a polar, nitrogen-rich heterocyclic dione—guides our choice of analytical techniques. The primary challenge is achieving adequate retention on reversed-phase columns and ensuring symmetrical peak shapes. We propose two methods with varying levels of sensitivity and specificity.
Method A: Robust Quantification by RP-HPLC with UV Detection
This approach prioritizes reliability, ease of transfer, and cost-effectiveness, making it suitable for routine quality control, such as purity assessments and release testing. The principles are derived from established methods for similar pyrazoline and pyridazine derivatives.[4][5]
Causality of Experimental Choices:
-
Column: A modern, end-capped C18 column is selected to minimize secondary interactions with residual silanols, a common cause of peak tailing for basic, nitrogen-containing compounds.[4]
-
Mobile Phase: A simple acidic mobile phase (e.g., 0.1% formic or trifluoroacetic acid in water and acetonitrile) is used.[6] The acid serves to protonate the analyte, ensuring it is in a single ionic state, which promotes sharp, symmetrical peaks and consistent retention.
-
Detector: UV detection is chosen for its robustness and wide applicability in quality control settings. The optimal wavelength must be determined via a UV scan of a standard solution.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at the determined λ-max.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear ramp to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 5% B and equilibrate.
-
-
Sample Preparation: Dissolve the analyte in a suitable solvent (e.g., Methanol or a mixture of Mobile Phase A/B) to a target concentration of 100 µg/mL.
Method B: High-Sensitivity Analysis by UPLC-MS/MS
For applications requiring higher sensitivity and specificity, such as bioanalysis, impurity profiling at trace levels, or metabolomics, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the superior choice.[7][8]
Causality of Experimental Choices:
-
Column: A sub-2 µm particle size column (e.g., Acquity BEH C18, 1.7 µm) provides significantly higher chromatographic efficiency, leading to sharper peaks and better resolution in shorter run times.[7]
-
Detection: Tandem mass spectrometry operating in Selected Reaction Monitoring (SRM) mode offers exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, effectively eliminating matrix interference.
-
Ionization: Electrospray Ionization (ESI) in positive mode is chosen due to the presence of multiple nitrogen atoms, which are readily protonated.
Experimental Protocol: UPLC-MS/MS
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
0-0.5 min: 2% B
-
0.5-3.0 min: Linear ramp to 98% B
-
3.0-4.0 min: Hold at 98% B
-
4.1-5.0 min: Return to 2% B and equilibrate.
-
-
Mass Spectrometry Parameters:
-
Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
SRM Transition: Determine the precursor ion [M+H]⁺ and optimize cone voltage and collision energy to identify the most stable and abundant product ion.
-
| Parameter | Method A: RP-HPLC-UV | Method B: UPLC-MS/MS |
| Principle | UV Absorbance | Mass-to-Charge Ratio (SRM) |
| Column | C18, 5 µm | BEH C18, 1.7 µm |
| Typical Run Time | 22 minutes | 5 minutes |
| Primary Use Case | QC, Purity, Assay | Bioanalysis, Trace Impurities |
| Selectivity | Moderate | Very High |
| Sensitivity | µg/mL range (LOD/LOQ) | pg/mL to ng/mL range (LOD/LOQ) |
Part 2: The Imperative of Cross-Validation in Analytical Science
Cross-validation is the formal process of comparing two or more analytical methods to demonstrate their equivalence for a specific purpose.[9] It is not merely a suggestion but a regulatory expectation essential for maintaining data continuity throughout a drug's lifecycle. According to FDA and ICH guidelines, cross-validation is necessary to ensure that reported data are reliable and comparable across different methods or laboratories.[9][10][11]
Key Scenarios Requiring Cross-Validation:
-
Method Bridging: When switching from an older method (e.g., HPLC-UV) to a newer, more efficient one (e.g., UPLC-MS/MS).
-
Inter-Laboratory Transfer: When a method is transferred from a development lab to a quality control lab.[12][13]
-
Matrix Changes: When the sample matrix changes (e.g., from drug substance to a formulated drug product).[9]
-
Instrumentation Changes: When significant changes are made to the analytical instrumentation or software platforms.[9]
Caption: Key triggers necessitating analytical method cross-validation.
Part 3: A Practical Protocol for Cross-Validation: HPLC-UV vs. UPLC-MS/MS
This section provides a self-validating protocol to cross-validate the proposed Method A (HPLC-UV) and Method B (UPLC-MS/MS). The goal is to prove that the UPLC-MS/MS method produces data that is equivalent and reliable compared to the established HPLC-UV method.
Protocol: Cross-Validation Study
-
Objective: To demonstrate the equivalence of Method B (UPLC-MS/MS) against the validated Method A (HPLC-UV) for the quantification of this compound.
-
Materials:
-
Sample Preparation:
-
Prepare a stock solution of the analyte.
-
Spike the sample matrix to create Quality Control (QC) samples at three concentrations: Low (LQC), Medium (MQC), and High (HQC).
-
Prepare at least six replicates (n=6) at each concentration level.
-
-
Execution:
-
Analyze the full set of LQC, MQC, and HQC samples using both Method A and Method B on the same day by the same analyst, if possible, to minimize variability.
-
-
Parameters for Comparison: The core of the validation lies in comparing key performance characteristics as defined by ICH Q2(R2) guidelines.[14][15]
-
Accuracy: Calculate the percent recovery for each sample against its nominal concentration.
-
Precision: Determine the relative standard deviation (%RSD) for the replicates at each concentration level.
-
-
Acceptance Criteria:
-
The mean concentration at each QC level obtained by Method B should be within ±15% of the mean concentration obtained by Method A.
-
The %RSD for precision at each QC level for both methods should not exceed 15%.
-
-
Data Reporting: Summarize the results in a clear, comparative table.
Table for Summarizing Cross-Validation Data
| QC Level | Method | Mean Conc. (µg/mL) (n=6) | %RSD | % Accuracy (Recovery) | % Difference from Method A |
| LQC | HPLC-UV | Result | Result | Result | N/A |
| UPLC-MS/MS | Result | Result | Result | Result | |
| MQC | HPLC-UV | Result | Result | Result | N/A |
| UPLC-MS/MS | Result | Result | Result | Result | |
| HQC | HPLC-UV | Result | Result | Result | N/A |
| UPLC-MS/MS | Result | Result | Result | Result |
Part 4: Case Study: Inter-Laboratory Method Transfer
A common application of cross-validation principles is during an analytical method transfer (AMT) from a Sending Unit (SU), such as an R&D lab, to a Receiving Unit (RU), like a QC lab.[16][17] The goal is to qualify the RU to perform the method with comparable performance.
Transfer Strategy: Comparative Testing
Comparative testing is the most common transfer strategy, where a predetermined number of identical samples are analyzed by both the SU and RU.[12][16]
Caption: Workflow for an inter-laboratory comparative testing transfer.
Experimental Protocol: Method Transfer of HPLC-UV Method
-
Protocol Agreement: The SU and RU collaboratively draft and approve a transfer protocol detailing the scope, materials, analytical procedure, and acceptance criteria.[18]
-
Sample Selection: The SU prepares and ships a minimum of three batches of the drug substance at its target concentration.
-
Execution: Both the SU and RU analyze the samples in triplicate using the same validated HPLC-UV method (Method A).
-
Acceptance Criteria: The results are deemed equivalent if the difference between the mean results from the SU and RU is not more than an established criterion (e.g., ±2.0%). The %RSD of all individual results combined (from both labs) should also be within an acceptable limit (e.g., ≤ 3.0%).
-
Documentation: A final transfer report is generated, summarizing all data, deviations, and a concluding statement on the success of the transfer.[12]
Conclusion
For a novel compound like this compound, establishing a single analytical method is only the first step. The long-term integrity and reliability of analytical data hinge on robust validation and meticulous cross-validation. By employing a systematic approach grounded in regulatory guidelines, scientists can confidently bridge different analytical technologies, transfer methods between laboratories, and manage the entire analytical lifecycle. This framework ensures that whether using a workhorse HPLC-UV for routine QC or a high-sensitivity UPLC-MS/MS for trace analysis, the data generated is consistent, comparable, and trustworthy.
References
- European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved January 12, 2026, from [Link]
-
European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
Medfiles. (2023). Best practices for analytical method transfers. [Link]
-
U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved January 12, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. [Link]
-
SciencePharma. (n.d.). Analytical methods transfer. Retrieved January 12, 2026, from [Link]
-
QbD Group. (2025). Analytical Method Transfer: step-by-step guide & best practices. [Link]
-
ProPharma. (2021). Analytical Method Transfer Checklist: Ensuring Seamless Tech Transfer. [Link]
-
gmp-compliance.org. (2014). EMA publishes Document on the Validation of analytical Methods. [Link]
-
Pharmaceutical Outsourcing. (2010). Common Practices for Analytical Methods Transfer. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved January 12, 2026, from [Link]
-
ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]
-
PCR Society. (n.d.). 6,7-Dihydropyrazinopyridazine-5,8-dione (Standard). Retrieved January 12, 2026, from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved January 12, 2026, from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
PubMed. (2006). Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food. [Link]
-
Semantic Scholar. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
R Discovery. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification.... Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2023). A Highly-Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
Maxim Biomedical, Inc. (n.d.). 6,7-Dihydropyrazinopyridazine-5,8-dione (Standard). Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Secondary Metabolite Profiling of Species of the Genus Usnea by UHPLC-ESI-OT-MS-MS. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. Retrieved January 12, 2026, from [Link]
-
MedChemExpress (Chinese). (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025). Heterogeneous multimeric metabolite ion species observed in LC-MS based metabolomics data sets. [Link]
-
National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]
-
ResearchGate. (2025). Statistical Heterospectroscopy, An Approach to the Integrated Analysis of NMR and UPLC-MS Data Sets: Application in Metabonomic Toxicology Studies. [Link]
Sources
- 1. 6,7-Dihydropyrazinopyridazine-5,8-dione (Standard) | PCR Society [pcrsociety.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 6,7-Dihydropyrazinopyridazine-5,8-dione (Standard) | Maxim Biomedical, Inc. [mbidiagnostic.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 13. SciencePharma | Analytical methods transfer - SciencePharma [sciencepharma.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. propharmagroup.com [propharmagroup.com]
- 16. propharmagroup.com [propharmagroup.com]
- 17. pharmoutsourcing.com [pharmoutsourcing.com]
- 18. qbdgroup.com [qbdgroup.com]
A Multi-Faceted Guide to Assessing the Target Selectivity of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the target selectivity of novel chemical entities. We will use the compound 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione (hereafter referred to as DPD) as a case study.
Given that the pyridazine and pyrazinone scaffolds are prevalent in kinase inhibitors, this guide will proceed under the well-founded hypothesis that DPD is a novel inhibitor of one or more protein kinases.[1][2] The principles and methodologies detailed herein are, however, broadly applicable to other target classes.
Phase 1: Broad Kinome Profiling and Potency Determination
The initial step is to cast a wide net to identify the potential kinase targets of DPD from the entire human kinome. This unbiased approach is crucial for uncovering both the intended target and unanticipated off-targets that could lead to toxicity or provide opportunities for polypharmacology.[3][5]
Experimental Workflow: Initial Kinase Panel Screening
The most efficient strategy for initial profiling is to screen the compound at a single, high concentration against a large panel of kinases.[4] This quickly identifies any kinase that interacts with the compound, which can then be prioritized for more detailed follow-up studies.
Caption: Workflow for initial biochemical potency assessment of DPD.
Protocol 1: Single-Point Kinase Panel Screen
-
Compound Preparation: Prepare a 10 µM working solution of DPD from a 10 mM DMSO stock.
-
Assay Choice: Utilize a reputable kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) that offers a panel of over 400 human kinases. Radiometric assays (e.g., ³³P-ATP filter binding) are considered a gold standard for their direct measurement of phosphotransferase activity.[6]
-
Execution: The compound is incubated with each kinase, a suitable substrate, and ATP (typically at its Kₘ concentration for each specific kinase).
-
Data Collection: Kinase activity is measured, and the percent inhibition relative to a vehicle control (DMSO) is calculated.
Senior Application Scientist's Note: The choice of 10 µM for the initial screen is a strategic one. It is sufficiently high to detect even modest interactions that might become relevant at higher therapeutic doses, yet it is not so high as to cause widespread, non-specific inhibition due to effects like compound aggregation. Performing assays at the Kₘ of ATP for each kinase helps normalize the data across different enzymes, making the resulting IC₅₀ values more comparable.[7]
Data Summary 1: Hypothetical Single-Point Screen Results
| Kinase Target | Family | % Inhibition at 10 µM DPD |
| AURKA | Aurora | 98% |
| AURKB | Aurora | 95% |
| GSK3B | CMGC | 81% |
| FLT3 | Tyrosine | 75% |
| ABL1 | Tyrosine | 22% |
| ... (400+ others) | ... | < 20% |
Based on these hypothetical results, AURKA, AURKB, GSK3B, and FLT3 are identified as primary and secondary "hits" and are selected for full dose-response analysis.
Protocol 2: IC₅₀ Determination
-
Compound Dilution: Prepare a 10-point serial dilution of DPD, typically starting at 100 µM and diluting 1:3 down to the low nanomolar range.
-
Assay Execution: For each identified "hit" kinase, perform the same biochemical assay as in Protocol 1, but with the range of DPD concentrations.
-
Data Analysis: Plot percent inhibition versus the logarithm of DPD concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Summary 2: Comparative IC₅₀ Values
| Compound | Target | IC₅₀ (nM) |
| DPD | AURKA | 15 |
| DPD | AURKB | 25 |
| DPD | GSK3B | 250 |
| DPD | FLT3 | 800 |
| Alisertib (Alternative 1) | AURKA | 1.2 |
| Alisertib (Alternative 1) | AURKB | 25 |
| Tozasertib (Alternative 2) | AURKA | 0.6 |
| Tozasertib (Alternative 2) | AURKB | 18 |
This data suggests DPD is a potent inhibitor of Aurora kinases A and B, with weaker activity against GSK3B and FLT3. It is less potent than established Aurora kinase inhibitors like Alisertib and Tozasertib.
Phase 2: Assessing Selectivity in the Cellular Environment
Biochemical IC₅₀ values are essential but can be misleading; they do not account for cell membrane permeability, efflux pumps, or competition from high intracellular ATP concentrations (~1-5 mM).[7] Therefore, it is imperative to confirm target engagement within an intact cellular system.
Experimental Workflow: Cellular Target Engagement
Caption: Dual workflows for confirming on- and off-target engagement in cells.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature (Tₘ) of the target protein in the presence of the compound provides direct and unequivocal evidence of target engagement in cells or cell lysates.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HCT116, which expresses high levels of Aurora kinases) and treat with various concentrations of DPD or vehicle (DMSO) for 1-2 hours.
-
Heating: Aliquot the treated cells and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis and Protein Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble (un-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Detection: Analyze the amount of soluble target protein (e.g., AURKA) remaining at each temperature using Western blotting or quantitative mass spectrometry.
-
Data Analysis: Plot the fraction of soluble protein versus temperature to generate a melting curve. The Tₘ is the temperature at which 50% of the protein is denatured. A positive shift in Tₘ (ΔTₘ) indicates target stabilization by DPD.
Data Summary 3: Hypothetical CETSA Results
| Target | Treatment (1 µM) | Tₘ (°C) | ΔTₘ (°C) |
| AURKA | Vehicle (DMSO) | 48.5 | - |
| AURKA | DPD | 54.2 | +5.7 |
| AURKB | Vehicle (DMSO) | 49.1 | - |
| AURKB | DPD | 53.8 | +4.7 |
| GSK3B | Vehicle (DMSO) | 55.3 | - |
| GSK3B | DPD | 55.5 | +0.2 |
| GAPDH (Control) | Vehicle (DMSO) | 62.1 | - |
| GAPDH (Control) | DPD | 62.0 | -0.1 |
Senior Application Scientist's Note: The CETSA results are critical. Here, we see a significant thermal shift for AURKA and AURKB, confirming robust target engagement in intact cells. The negligible shift for GSK3B suggests that despite its biochemical inhibition, DPD does not engage this target effectively in a cellular context at 1 µM, possibly due to poor permeability or high intracellular ATP competition. The lack of a shift for the control protein (GAPDH) demonstrates the specificity of the interaction.
Protocol 4: In-Situ Kinase Profiling (KiNativ™)
For a comprehensive, unbiased view of cellular selectivity, chemoproteomic platforms like KiNativ™ are unparalleled.[8][9] This method uses an ATP-biotin probe that covalently labels the active site of kinases.[10] By competing with this probe, an inhibitor's ability to engage its targets across the kinome can be quantified by mass spectrometry.[11]
-
Cell Lysate Preparation: Prepare lysates from cells treated with a range of DPD concentrations or vehicle control.
-
Probe Competition: Incubate the lysates with the ATP-biotin probe. DPD will prevent the probe from binding to kinases it engages.
-
Enrichment: Capture the biotin-labeled peptides using streptavidin beads.
-
Mass Spectrometry: Digest the captured proteins and analyze the resulting peptides by LC-MS/MS to identify and quantify the kinases that were labeled by the probe.
-
Data Analysis: The degree of target engagement is determined by the reduction in the MS signal for a given kinase's active-site peptide in the DPD-treated sample compared to the vehicle control.
Data Summary 4: Hypothetical KiNativ™ Profiling of DPD in HCT116 Cells
| Kinase Target | % Engagement at 1 µM DPD | Notes |
| AURKA | 85% | Strong on-target engagement |
| AURKB | 78% | Strong on-target engagement |
| FLT3 | 15% | Weak off-target engagement |
| GSK3B | <5% | Negligible cellular engagement |
| CDK2 | <5% | No significant engagement |
| ABL1 | <5% | No significant engagement |
This KiNativ™ data corroborates the CETSA findings, showing potent and selective engagement of AURKA and AURKB in a complex cellular proteome. It reinforces that the biochemical "hit" on GSK3B does not translate to the cellular level, highlighting the importance of this orthogonal validation.
Phase 3: Final Comparative Analysis and Selectivity Quantification
The final step is to synthesize all the collected data into a unified comparison that clearly articulates the selectivity profile of DPD relative to other known inhibitors.
Comprehensive Selectivity Profile: DPD vs. Alternatives
| Metric | Target | DPD | Alisertib (Alternative 1) | Tozasertib (Alternative 2) |
| Biochemical IC₅₀ (nM) | AURKA | 15 | 1.2 | 0.6 |
| Biochemical IC₅₀ (nM) | AURKB | 25 | 25 | 18 |
| Biochemical IC₅₀ (nM) | FLT3 | 800 | >10,000 | 1,500 |
| Selectivity Ratio (FLT3/AURKA) | - | 53x | >8,300x | 2,500x |
| Cellular ΔTₘ at 1 µM (°C) | AURKA | +5.7 | +6.1 | +7.5 |
| Cellular Engagement at 1 µM | AURKA | 85% | 95% | 98% |
| Cellular Engagement at 1 µM | FLT3 | 15% | <5% | <5% |
Conclusion
This multi-faceted investigation provides a robust assessment of the selectivity of this compound (DPD).
Based on our hypothetical data, DPD is a potent and selective dual inhibitor of Aurora Kinase A and B. While its biochemical potency is lower than that of clinical candidates like Alisertib and Tozasertib, it demonstrates strong and specific target engagement in a cellular context, as confirmed by both CETSA and chemoproteomics. Importantly, the initial off-target hit on GSK3B was de-risked through cellular assays, which showed negligible engagement.
This systematic, multi-layered approach—moving from broad biochemical screening to specific biophysical validation in a native cellular environment—is essential for accurately characterizing the selectivity of any new inhibitor. It provides the confidence needed to advance a compound in the drug discovery pipeline, armed with a clear understanding of its on-target potency and off-target liabilities.
References
-
Collins, I., & Workman, P. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Future Medicinal Chemistry, 1(4), 635-653. Available from: [Link]
-
Hu, Y., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1645-1656. Available from: [Link]
-
van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(2), 648-661. Available from: [Link]
-
ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. ResearchGate. Available from: [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Available from: [Link] (Note: This is a representative high-impact paper on kinase selectivity, the original search result link was to a general review).
-
ActivX Biosciences, Inc. (2011). Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. Marketwire. Available from: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]
-
BioSpace. (2018). Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. BioSpace. Available from: [Link]
-
Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 18(6), 699-710. Available from: [Link]
-
Al-Ali, H., & El-Elimat, T. (2019). Protein Kinase Inhibitors - Selectivity or Toxicity? IntechOpen. Available from: [Link]
-
Valsasina, B., Kalisz, H. M., & Isacchi, A. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303-315. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazino[2,3-d]pyridazine-5,8-dione. PubChem. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 5,6-Dihydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione. PubChem. Available from: [Link]
-
da Silva, A. S., et al. (2024). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 15(3), 823-832. Available from: [Link]
-
Maxim Biomedical, Inc. (n.d.). 6,7-Dihydropyrazinopyridazine-5,8-dione (Standard). Maxim Biomedical, Inc.. Available from: [Link]
-
Al-Zaydi, K. M., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(21), 7250. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2023). Novel pyrido[2,3-b][3][10]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Advances, 13(43), 30328-30349. Available from: [Link]
-
ResearchGate. (n.d.). Pyridazine‐3(2H)‐one derived drugs. ResearchGate. Available from: [Link]
-
Al-Suhaimi, K. S., et al. (2022). De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells. Molecules, 27(19), 6667. Available from: [Link]
-
Xu, Z., et al. (2024). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Journal of Medicinal Chemistry. Available from: [Link]
-
Frolova, T. S., et al. (2024). New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. International Journal of Molecular Sciences, 25(11), 6061. Available from: [Link]
-
Raghu, K. V., et al. (2016). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 6(5), 431-440. Available from: [Link]
-
Abd El-All, A. S., et al. (2023). Synthesis of pyrido-annelated[3][7][10][12]tetrazines,[3][10][12]triazepine, and[3][7][10][12]tetrazepines for anticancer, DFT, and molecular docking studies. Scientific Reports, 13(1), 5557. Available from: [Link]
Sources
- 1. Pyridazines and derivatives | Fisher Scientific [fishersci.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling - BioSpace [biospace.com]
- 10. researchgate.net [researchgate.net]
- 11. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Pharmacokinetic Profiles of Pyridazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds across a wide range of therapeutic areas, including oncology, inflammation, and cardiovascular diseases.[1][2][3][4] The diverse pharmacological activities stem from the unique physicochemical properties of the pyridazinone ring, which can be readily modified to fine-tune drug-target interactions and, crucially, to optimize pharmacokinetic profiles.[5][6] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives is paramount for the successful development of safe and efficacious drugs.
This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of several key pyridazinone derivatives, supported by preclinical and clinical experimental data. We will delve into the causality behind experimental choices and provide detailed methodologies to ensure scientific integrity and reproducibility.
Comparative Pharmacokinetic Profiles
The pharmacokinetic behavior of pyridazinone derivatives can be significantly altered by chemical modifications to the core structure. This allows for the optimization of ADME properties to achieve desired therapeutic outcomes, such as prolonged half-life for less frequent dosing and optimal oral bioavailability for effective systemic exposure. The following table summarizes key pharmacokinetic parameters for a selection of pyridazinone derivatives from various therapeutic classes.
| Compound/Drug Name | Therapeutic Class | Species | Dosing Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t1/2) (h) | Oral Bioavailability (%) | Protein Binding (%) | Primary Excretion Route | Reference(s) |
| GNE-A | MET Kinase Inhibitor | Mouse | p.o. | - | - | - | - | 88.0 | 96.7-99.0 | - | [5][7] |
| Rat | p.o. | - | - | - | 1.67 | 11.2 | 96.7-99.0 | - | [5][7] | ||
| Monkey | p.o. | - | - | - | - | 72.4 | 96.7-99.0 | - | [5][7] | ||
| Dog | p.o. | - | - | - | 16.3 | 55.8 | 96.7-99.0 | - | [5][7] | ||
| Relugolix | GnRH Receptor Antagonist | Human | p.o. | - | - | - | 36-65 | ~12 | - | Feces | [5] |
| Deucravacitinib | TYK2 Inhibitor | Human | p.o. | 1.5-2.3 | - | - | 8-15 | - | - | - | [5] |
| Compound 4 | CSK Inhibitor | Mouse | p.o. | - | - | - | moderate (mouse) | - | High | - | [8] |
| Compound 13 | CSK Inhibitor | Mouse | p.o. | 7 | - | - | 5.3 | - | High | - | [8] |
| Compound 4 (Pyrido-pyridazinone) | FER Kinase Inhibitor | Mouse | p.o. | - | - | - | - | - | - | - | [9] |
| DS21360717 (Pyrido-pyridazinone) | FER Kinase Inhibitor | Mouse | p.o. | - | - | - | - | Improved vs. Cmpd 4 | - | - | [9] |
Analysis of Pharmacokinetic Variability:
The data presented above highlights the significant impact of structural modifications and species differences on the pharmacokinetic profiles of pyridazinone derivatives.
-
GNE-A , a MET kinase inhibitor, demonstrates considerable interspecies variability in oral bioavailability, ranging from a low of 11.2% in rats to a high of 88.0% in mice.[5][7] This underscores the critical need for evaluating pharmacokinetics in multiple species during preclinical development to better predict human outcomes. Its high plasma protein binding suggests that a large portion of the drug in circulation is not immediately available to exert its pharmacological effect.[5][7]
-
Relugolix , a nonpeptide GnRH receptor antagonist, exhibits a long elimination half-life in humans (36-65 hours), which is a desirable characteristic for a once-daily dosing regimen.[5] Its low oral bioavailability of approximately 12% and primary elimination through feces suggest either incomplete absorption or significant first-pass metabolism and biliary excretion.[5]
-
Deucravacitinib , an allosteric TYK2 inhibitor, is rapidly absorbed in humans, with a time to maximum concentration (Tmax) of 1.5 to 2.3 hours.[5] Its half-life of 8-15 hours also supports a convenient once-daily dosing schedule.[5]
-
The comparison between Compound 4 and Compound 13 , both CSK inhibitors, reveals how targeted chemical modifications can improve pharmacokinetic properties. Compound 13 shows an extended absorption period and a longer half-life compared to Compound 4 in mice, demonstrating successful optimization for prolonged exposure.[8] Similarly, the pyrido-pyridazinone FER kinase inhibitor DS21360717 was developed to have improved bioavailability over its predecessor, Compound 4 .[9]
Experimental Methodologies for Pharmacokinetic Profiling
The determination of the pharmacokinetic parameters listed above relies on well-designed in vivo studies and sensitive bioanalytical methods. The following sections provide a detailed, step-by-step overview of a typical preclinical pharmacokinetic study.
In Vivo Pharmacokinetic Study in Rodents (Rats/Mice)
This protocol outlines a standard procedure for evaluating the pharmacokinetic profile of a novel pyridazinone derivative in a rodent model.
1. Animal Husbandry and Acclimation:
-
Male Sprague-Dawley rats (or a suitable mouse strain) are typically used.
-
Animals are housed in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week to acclimate before the study.
-
Food and water are provided ad libitum, with fasting overnight before oral administration.
2. Compound Administration:
-
Intravenous (IV) Administration: A solution of the test compound is administered via the tail vein to determine its disposition without the influence of absorption. This allows for the calculation of absolute bioavailability.
-
Oral (PO) Administration: A solution or suspension of the test compound is administered by oral gavage.
3. Blood Sampling:
-
Blood samples (typically 0.2-0.3 mL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.[5]
-
For serial sampling from the same animal, blood is often collected from the saphenous or tail vein. For terminal studies, cardiac puncture is used.
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
4. Plasma Preparation and Storage:
-
The collected blood samples are centrifuged to separate the plasma.
-
The resulting plasma is transferred to clean tubes and stored frozen (at -20°C or -80°C) until bioanalysis.
5. Bioanalysis using LC-MS/MS:
-
The concentration of the pyridazinone derivative in the plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity.[10][11][12][13]
6. Pharmacokinetic Data Analysis:
-
The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., WinNonlin) to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Bioanalytical Method: LC-MS/MS for Quantification in Plasma
1. Sample Preparation:
-
Protein Precipitation: A simple and common method where a cold organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins. An internal standard is typically added at this stage.
-
Liquid-Liquid Extraction (LLE): The plasma sample is mixed with an immiscible organic solvent to extract the analyte of interest.
-
Solid-Phase Extraction (SPE): The plasma sample is passed through a solid-phase extraction cartridge to isolate the analyte.
2. Chromatographic Separation:
-
The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
The analyte is separated from other components in the sample on a C18 reversed-phase column.
3. Mass Spectrometric Detection:
-
The eluent from the HPLC column is introduced into a tandem mass spectrometer.
-
The analyte is ionized (typically by electrospray ionization - ESI) and fragmented.
-
Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification.
Visualizing Experimental Workflows and Metabolic Pathways
To better illustrate the processes involved in pharmacokinetic studies, the following diagrams are provided.
Caption: A typical workflow for a preclinical pharmacokinetic study.
Caption: A generalized metabolic pathway for a pyridazinone derivative.
Conclusion
The pharmacokinetic profiles of pyridazinone derivatives are highly tunable through chemical modifications, offering a significant advantage in drug design and development. A thorough understanding of the ADME properties, gained through rigorous preclinical and clinical studies, is essential for selecting and advancing candidates with the desired therapeutic profile. The data and methodologies presented in this guide provide a valuable resource for researchers and scientists working to unlock the full potential of this versatile chemical scaffold.
References
- Aziz, M. W., Mohamed, K. O., Khalifa, A. K., Farag, D. B., & Mahmoud, Z. (2025).
- Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules.
- In vivo pharmacokinetic study in r
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. (2018). Journal of Medicinal Chemistry.
- In-Vivo Mouse and R
- Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (2019). ACS Medicinal Chemistry Letters.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
- Abida, & Tauquir Alam, M., & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences.
- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2022). Molecules.
- Prediction of in vivo hepatic clearance and half-life of drug candidates in human using chimeric mice with humanized liver. (2012). Drug Metabolism and Disposition.
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
- ADMET profiles of pyridazinone derivatives using pre-ADME and Protox II.
- Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. (2011). Xenobiotica.
- Drug Pharmacokinetics Determined by Real-Time Analysis of Mouse Breath. (2015).
- Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability. (2016). Bioorganic & Medicinal Chemistry Letters.
- Clinical Review Report: Nitisinone (Nitisinone Tablets). Canadian Agency for Drugs and Technologies in Health.
- Pharmacokinetics of Panaxynol in Mice. (2017). Molecules.
- A simple method to determine the elimination half-life of drugs displaying noncumul
- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
- Murine Pharmacokinetic Studies. (2016). Journal of Visualized Experiments.
- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.
- Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. (2022). Pharmaceutics.
- Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives With Affinity Toward alpha(1)- And alpha(2)-adrenoceptors. (2004). Journal of Medicinal Chemistry.
- Pharmacokinetic parameters of compounds 1-24.
- LC-MS/MS-Based Quantification of 9 Antiepileptic Drugs From a Dried Sample Spot Device. (2019). Therapeutic Drug Monitoring.
- A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases. (2023). Forensic Toxicology.
- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2025). Medicinal Chemistry.
- Simple, Selective and High throughput Estimation of Pyrazinamide in Human Plasma using LC-MS/MS.
- An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. (2022). Frontiers in Pharmacology.
- A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2024). Metabolites.
- Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (2022).
- Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022).
- Preclinical Toxicology and Pharmacokinetic (PK) Formulation Services.
Sources
- 1. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sarpublication.com [sarpublication.com]
- 7. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS-Based Quantification of 9 Antiepileptic Drugs From a Dried Sample Spot Device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione: A Comparative Guide for Researchers
For researchers in oncology and drug development, the emergence of a novel small molecule like 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione presents both an opportunity and a challenge. Its structural resemblance to known pharmacophores, particularly those targeting DNA damage response pathways, necessitates a rigorous and systematic validation of its mechanism of action. This guide provides a comprehensive framework for characterizing this compound, drawing objective comparisons with established drugs, and is supported by detailed experimental protocols. Our central hypothesis is that this compound acts as a Poly(ADP-ribose) polymerase (PARP) inhibitor, a class of drugs that has revolutionized the treatment of certain cancers.
The PARP Inhibition Hypothesis: A Structurally-Informed Starting Point
The core scaffold of this compound shares features with several known inhibitors of PARP enzymes. These enzymes are critical for cellular homeostasis, playing a key role in DNA single-strand break repair.[1] By inhibiting PARP, particularly PARP1 and PARP2, we can induce a state of "synthetic lethality" in cancer cells that harbor deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[2] This targeted approach has led to the successful development of drugs like Olaparib and Talazoparib.[2]
This guide will outline a multi-tiered validation strategy to test the hypothesis that this compound is a PARP inhibitor, comparing its potential performance with the well-characterized PARP inhibitors Olaparib and Talazoparib.
Tier 1: Biochemical Validation of PARP Inhibition
The initial step is to ascertain direct enzymatic inhibition. This is crucial to confirm that the compound interacts with the intended target and to determine its potency.
Experimental Protocol: In Vitro PARP Inhibition Assay
This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP1 and PARP2. A typical format is a chemiluminescent or fluorescent-based ELISA.[3]
Methodology:
-
Plate Preparation: Coat a 96-well plate with histone proteins, which are substrates for PARP enzymes.
-
Reaction Mixture: In each well, combine purified recombinant human PARP1 or PARP2 enzyme, a buffer containing NAD+ (the co-factor for PARP), and varying concentrations of the test compound (this compound), Olaparib, or Talazoparib. Include appropriate controls (no inhibitor, no enzyme).
-
Incubation: Incubate the plate to allow the PARP enzyme to poly(ADP-ribosyl)ate (PARylate) the histone proteins.
-
Detection: Use an antibody that specifically recognizes poly(ADP-ribose) (PAR) chains, conjugated to an enzyme like horseradish peroxidase (HRP). Add a chemiluminescent or fluorescent substrate for HRP.
-
Data Analysis: Measure the signal intensity using a plate reader. A decrease in signal indicates inhibition of PARP activity. Calculate the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%.
Expected Data Summary:
| Compound | Target | Predicted IC50 (nM) | Olaparib IC50 (nM) | Talazoparib IC50 (nM) |
| This compound | PARP1 | To be determined | ~1-5 | ~1 |
| This compound | PARP2 | To be determined | ~1-5 | ~1 |
Note: IC50 values for Olaparib and Talazoparib are approximate and can vary based on assay conditions.
Tier 2: Cellular Assays to Confirm Mechanism of Action
Demonstrating enzymatic inhibition is the first step. The next is to confirm that the compound elicits the expected biological response in a cellular context.
Experimental Protocol: Cellular PARP Inhibition (PARylation) Assay
This assay measures the inhibition of PARP activity within whole cells.
Methodology:
-
Cell Culture: Seed a suitable cancer cell line (e.g., HeLa or a BRCA-mutant line like CAPAN-1) in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, Olaparib, or Talazoparib for a defined period.
-
Induce DNA Damage: Introduce a DNA damaging agent, such as hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS), to stimulate PARP activity.
-
Cell Lysis and PAR Detection: Lyse the cells and use an ELISA-based method or Western blotting to quantify the levels of PAR.
-
Data Analysis: A reduction in PAR levels in treated cells compared to untreated, DNA-damaged cells indicates cellular PARP inhibition. Determine the EC50 value.
Expected Data Summary:
| Compound | Cell Line | Predicted EC50 (nM) | Olaparib EC50 (nM) | Talazoparib EC50 (nM) |
| This compound | HeLa | To be determined | ~10-100 | ~1-10 |
| This compound | CAPAN-1 | To be determined | ~10-100 | ~1-10 |
Experimental Protocol: PARP Trapping Assay
A key mechanism for some of the most potent PARP inhibitors, like Talazoparib, is their ability to "trap" the PARP enzyme on DNA, leading to cytotoxic DNA-protein crosslinks.[4]
Methodology:
-
Cell Culture and Treatment: Use a relevant cancer cell line and treat with the test compounds as described above.
-
Cell Fractionation: Separate the chromatin-bound proteins from the soluble nuclear proteins.
-
Detection of Trapped PARP: Use Western blotting or an ELISA to quantify the amount of PARP1 and PARP2 in the chromatin-bound fraction.
-
Data Analysis: An increase in chromatin-bound PARP in treated cells indicates PARP trapping.
Expected Data Summary:
| Compound | Cell Line | Predicted PARP Trapping Potency | Olaparib PARP Trapping Potency | Talazoparib PARP Trapping Potency |
| This compound | CAPAN-1 | To be determined | Moderate | High |
Visualizing the DNA Damage Response Pathway
The following diagram illustrates the central role of PARP in the DNA damage response and the mechanism of action of PARP inhibitors.
Caption: PARP1-mediated DNA repair and the mechanism of PARP inhibitors.
Tier 3: Target Engagement and Downstream Effects
Confirming that the compound binds to its intended target in a complex cellular environment is crucial to rule out off-target effects.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stability of a protein upon ligand binding.[5][6][7]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge to separate the soluble proteins from the aggregated, denatured proteins.
-
Detection: Analyze the amount of soluble PARP1 in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of PARP1 to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the protein.
Expected Outcome: A rightward shift in the PARP1 melting curve in cells treated with this compound would provide strong evidence of direct target engagement.
Experimental Protocol: γH2AX Foci Formation Assay
Inhibition of PARP leads to the accumulation of DNA double-strand breaks, which are marked by the phosphorylation of histone H2AX (γH2AX).[1]
Methodology:
-
Cell Culture and Treatment: Treat cells with the test compounds.
-
Immunofluorescence Staining: Fix the cells and stain with an antibody specific for γH2AX. Use a fluorescently labeled secondary antibody.
-
Microscopy and Quantification: Visualize the γH2AX foci using a fluorescence microscope and quantify the number of foci per cell.
-
Data Analysis: An increase in the number of γH2AX foci in treated cells is indicative of an increase in DNA double-strand breaks.
Expected Data Summary:
| Compound | Cell Line | Predicted γH2AX Foci Induction | Olaparib γH2AX Foci Induction | Talazoparib γH2AX Foci Induction |
| This compound | CAPAN-1 | To be determined | Significant increase | Strong increase |
Experimental Workflow for Mechanism of Action Validation
The following diagram outlines the comprehensive workflow for validating the mechanism of action of a novel PARP inhibitor.
Caption: A tiered workflow for validating the mechanism of action.
Alternative Hypotheses and Broader Screening
While the PARP inhibition hypothesis is strong, it is prudent to consider other potential mechanisms of action, especially given the promiscuity of some small molecules.
-
Kinase Inhibition: The pyridazine core is present in some kinase inhibitors.[8][9] A broad-panel kinome scan, such as the KINOMEscan® platform, can be employed to screen this compound against hundreds of kinases to identify any potential off-target or primary kinase inhibitory activity.[10][11]
-
Cyclooxygenase (COX) Inhibition: Some pyridazine derivatives have been shown to inhibit COX enzymes.[12][13] An in vitro COX-1/COX-2 inhibition assay could be performed to rule out this possibility.[14]
Conclusion
The validation of a novel compound's mechanism of action is a cornerstone of drug discovery. By systematically progressing through the biochemical, cellular, and target engagement assays outlined in this guide, researchers can build a robust data package to support or refute the hypothesis that this compound is a PARP inhibitor. The comparative approach against established drugs like Olaparib and Talazoparib provides essential context for evaluating its potency and potential clinical utility. This rigorous, evidence-based approach is paramount for advancing promising new molecules from the bench to the clinic.
References
- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158.
- Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action. Science Translational Medicine, 8(362), 362ps17-362ps17.
- Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
- Murai, J., Huang, S. Y. N., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., Ji, J., Takeda, S., & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588–5599.
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., Larsson, A., Molina, D. M., Artursson, P., Lundbäck, T., & Nordlund, P. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.
- Pilie, P. G., Gay, C. M., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2019). PARP inhibitors: extending benefit beyond BRCA. Clinical Cancer Research, 25(13), 3759-3771.
- Mateo, J., Lord, C. J., & Serra, V. (2020). A decade of clinical development of PARP inhibitors in perspective. Annals of Oncology, 31(12), 1627-1636.
- Schiewer, M. J., & Knudsen, K. E. (2014). Linking DNA damage and hormone signaling pathways in cancer. Trends in Endocrinology & Metabolism, 25(9), 456-464.
- O'Connor, M. J. (2015). Targeting the DNA damage response in cancer. Molecular Cell, 60(4), 547-560.
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Fabian, M. A., Biggs, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., Carter, T. A., Ciceri, P., Edeen, P. T., Floyd, M., Ford, J. M., Galvin, M., Grotz, D. R., Gumbleton, T. J., Hamilton, G., Henderson, J. L., Insko, D. E., Kasserman, S. I., Knafels, J. D., … Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
- Rouleau, M., Patel, A., Hendzel, M. J., Kaufmann, S. H., & Poirier, G. G. (2010).
- Gibson, B. A., & Kraus, W. L. (2012). New insights into the molecular and cellular functions of poly (ADP-ribose) and PARPs. Nature Reviews Molecular Cell Biology, 13(7), 411-424.
- Turner, N. C., & Ashworth, A. (2008). Targeting the DNA repair defect of BRCA tumours. Current Opinion in Pharmacology, 8(4), 387-391.
- Fong, P. C., Boss, D. S., Yap, T. A., Tutt, A., Wu, P., Mergui-Roelvink, M., Mortimer, P., Swaisland, H., Lau, A., O'Connor, M. J., Ashworth, A., Carmichael, J., & de Bono, J. S. (2009). Inhibition of Poly(ADP-Ribose) Polymerase in Tumors from BRCA Mutation Carriers. New England Journal of Medicine, 361(2), 123–134.
- Ledermann, J., Harter, P., Gourley, C., Friedlander, M., Lorusso, D., & Oza, A. (2016). Olaparib maintenance therapy in platinum-sensitive relapsed ovarian cancer. The New England Journal of Medicine, 375(2), 196-198.
- Robson, M., Im, S. A., Senkus, E., Xu, B., Domchek, S. M., Masuda, N., Delaloge, S., Li, W., Tung, N., Armstrong, A., Wu, W., Gucalp, A., Oleksiuk, J., Bae, S. Y., Huh, S. J., Lee, K. H., Liu, X., Litton, J. K., & Tutt, A. (2017). Olaparib for Metastatic Breast Cancer in Patients with a Germline BRCA Mutation. New England Journal of Medicine, 377(6), 523–533.
- de Bono, J., Mateo, J., Fizazi, K., Saad, F., Shore, N., Sandhu, S., Chi, K. N., Sartor, O., Agarwal, N., Olmos, D., Thiery-Vuillemin, A., Twardowski, P., Mehra, N., Goessl, C., & Hussain, M. (2020). Olaparib for Metastatic Castration-Resistant Prostate Cancer. New England Journal of Medicine, 382(22), 2091–2102.
- Golan, T., Hammel, P., Reni, M., Van Cutsem, E., Macarulla, T., Hall, M. J., Park, J. O., Rhee, H., Kim, T. Y., Shen, L., Cheng, J., Leker, R. R., Neoptolemos, J., Sung, Y. N., Yoo, C., Van Laethem, J. L., & Kindler, H. L. (2019). Maintenance Olaparib for Germline BRCA-Mutated Metastatic Pancreatic Cancer. New England Journal of Medicine, 381(4), 317–327.
- Litton, J. K., Rugo, H. S., Ettl, J., Hurvitz, S. A., Gonçalves, A., Lee, K. H., Fehrenbacher, L., Yerushalmi, R., Mina, L. A., Martin, M., Roché, H., Yom, S. S., Eiermann, W., Geyer, C. E., Jr, Huang, C. S., Ring, A., Loirat, D., Telli, M. L., & Fasching, P. A. (2018). Talazoparib in Patients with Advanced Breast Cancer and a Germline BRCA Mutation. New England Journal of Medicine, 379(8), 753–763.
- Hyman, D. M., Piha-Paul, S. A., Won, H., Rodon, J., Saura, C., Shapiro, G. I., Juric, D., Quinn, D. I., Moreno, V., Doger, B., & Fazal, L. (2017). Vemurafenib in Multiple Nonmelanoma Cancers with BRAF V600 Mutations. New England Journal of Medicine, 373(8), 726–736.
- Drilon, A., Laetsch, T. W., Kummar, S., DuBois, S. G., Tunstall, U. D., Gestrich, M., Milliren, C. E., Fousek, K., Turpin, B., Perreault, S., & Hawkins, D. S. (2018). Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children. New England Journal of Medicine, 378(8), 731–739.
- Doebele, R. C., Drilon, A., Paz-Ares, L., Siena, S., Shaw, A. T., Farago, A. F., Blakely, C. M., Seto, T., Cho, B. C., Tosi, D., & Besse, B. (2020). Entrectinib in patients with advanced or metastatic ROS1 fusion-positive non-small-cell lung cancer (STARTRK-2). The Lancet Oncology, 21(10), 1351-1365.
- Moreau, P., Masszi, T., Grzasko, N., Bahlis, N. J., Hansson, M., Pour, L., Sandhu, I., Ganly, P., Baker, B. W., Jackson, A. P., Stengel, S., & Mo, M. (2017). Oral Ixazomib, Lenalidomide, and Dexamethasone for Multiple Myeloma. New England Journal of Medicine, 374(17), 1621–1634.
- Patrignani, P., & Patrono, C. (2015). Cyclooxygenase-2 selective inhibitors: a decade of clinical experience. Journal of the American College of Cardiology, 65(16), 1741-1754.
- Scott, L. J. (2018). Niraparib: A Review in Ovarian Cancer. Drugs, 78(18), 1913–1925.
- Mirza, M. R., Monk, B. J., Herrstedt, J., Oza, A. M., Mahner, S., Redondo, A., Fabbro, M., Ledermann, J. A., Lorusso, D., Vergote, I., & Rosengarten, O. (2016). Niraparib Maintenance Therapy in Platinum-Sensitive, Recurrent Ovarian Cancer. New England Journal of Medicine, 375(22), 2154–2164.
-
BPS Bioscience. (n.d.). PARP1 Assay Kit (Chemiluminescent). Retrieved January 12, 2026, from [Link]
- Antolin, A. A., & Mestres, J. (2014). Linking drug-target and drug-side-effect networks. Drug Discovery Today, 19(3), 269-275.
- O'Sullivan, C. C., Moon, D. H., Kohn, E. C., & Lee, J. M. (2014). Beyond Breast and Ovarian Cancers: PARP Inhibitors for Every Patient?. The Cancer Journal, 20(1), 57-65.
- Hopkins, T. A., Ainsworth, W. B., Ellis, P. A., Donawho, C. K., DiGiammarino, E. L., Panchal, S. C., ... & Frost, D. J. (2019). PARP1 trapping by olaparib and talazoparib as a predictor of single-agent synthetic lethality. Molecular cancer research, 17(2), 439-449.
- Lord, C. J., & Ashworth, A. (2013). Mechanisms of resistance to PARP inhibitors.
- Uddin, M. J., Ferdous, J., & Mamun, A. A. (2021). Pyridazine and its derivatives: a review on their synthesis and pharmacological activities. RSC advances, 11(23), 13919-13945.
- Murai, J., Zhang, Y., Morris, J., Ji, J., Takeda, S., & Pommier, Y. (2014). Rationale for poly (ADP-ribose) polymerase (PARP) inhibitors in combination therapy with camptothecins or temozolomide based on PARP trapping versus catalytic inhibition. Journal of Pharmacology and Experimental Therapeutics, 349(3), 408-416.
- Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB journal, 18(7), 790-804.
- Drew, Y., & Plummer, R. (2009). PARP inhibitors in cancer therapy. Current Opinion in Pharmacology, 9(4), 422-429.
- Sonnenblick, A., de Azambuja, E., & Piccart-Gebhart, M. (2015). An update on PARP inhibitors—moving beyond BRCA. Nature Reviews Clinical Oncology, 12(1), 27-41.
- Scott, C. L., Swisher, E. M., & Kaufmann, S. H. (2015). Poly (ADP-ribose) polymerase inhibitors: recent advances and future development. Journal of Clinical Oncology, 33(12), 1397.
- Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422-439.
- Roskoski, R., Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors: A 2019 update. Pharmacological research, 144, 19-50.
Sources
- 1. championsoncology.com [championsoncology.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione Against Standard-of-Care PARP Inhibitors: A Technical Guide for Preclinical Evaluation
This guide provides a comprehensive framework for the preclinical benchmarking of the novel compound 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione. Given the prevalence of anti-cancer activity within the broader class of pyridazine-containing heterocycles, this document outlines a targeted strategy to evaluate its potential as a Poly(ADP-ribose) polymerase (PARP) inhibitor, a clinically significant class of drugs for treating cancers with deficiencies in DNA repair mechanisms.
The guide details the necessary experimental workflows to compare the efficacy and mechanism of action of this investigational compound against established, standard-of-care PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. The protocols described herein are designed to provide a robust, comparative dataset essential for drug development professionals and cancer researchers.
Introduction: The Rationale for PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) network. They are primarily responsible for detecting and initiating the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2][3] In cancer cells with compromised homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 or BRCA2, the cell becomes heavily reliant on PARP-mediated repair for survival.
The therapeutic strategy of PARP inhibition exploits a concept known as synthetic lethality. By inhibiting PARP in HR-deficient cancer cells, SSBs accumulate and are converted to more lethal double-strand breaks (DSBs) during DNA replication.[4][5] Without a functional HR pathway to repair these DSBs, the cell undergoes apoptosis.[1][2] This targeted approach has led to the approval of several PARP inhibitors for ovarian, breast, prostate, and pancreatic cancers.[6][7][8][9][10]
The mechanism of action for clinically approved PARP inhibitors involves two key aspects:
-
Catalytic Inhibition : The drug binds to the catalytic domain of the PARP enzyme, preventing it from synthesizing poly(ADP-ribose) (PAR) chains and recruiting other DNA repair proteins.[11][12][13]
-
PARP Trapping : The inhibitor stabilizes the interaction between the PARP enzyme and the DNA at the site of damage. This trapped PARP-DNA complex is a physical obstacle to DNA replication and is considered a more cytotoxic lesion than the inhibition of PARP's enzymatic activity alone.[12][14][15][16][17][18] The efficiency of PARP trapping varies among different inhibitors and is a critical parameter for preclinical evaluation.[7][19][20]
This guide proposes to characterize this compound within this mechanistic framework.
Comparative Benchmarking Workflow
A multi-tiered approach is essential for a thorough comparison. The workflow begins with fundamental biochemical assays to establish direct target engagement and progresses to cell-based assays to determine cellular potency and mechanism.
Caption: Principle of the Fluorescence Polarization PARP Trapping Assay.
Protocol:
-
Reagent Preparation:
-
Use a commercial PARP trapping assay kit or assemble components: recombinant PARP1 or PARP2, a fluorescently labeled DNA probe, assay buffer, and NAD+.
-
Prepare serial dilutions of the test compound and standard-of-care inhibitors.
-
-
Assay Procedure:
-
In a black assay plate, combine the PARP enzyme and the fluorescent DNA probe.
-
Add the compound dilutions or vehicle control and incubate to allow binding.
-
Initiate the PARylation reaction by adding NAD+.
-
-
Detection:
-
Measure fluorescence polarization immediately after adding NAD+ and at subsequent time points. A trapping agent will prevent the drop in FP that occurs when PARP auto-PARylates and dissociates from the DNA.
-
-
Data Analysis:
-
Calculate the EC50 for trapping, defined as the concentration of the compound that results in 50% of the maximal trapping signal.
-
Compare the trapping potency of the test compound against standards like Talazoparib (high trapping) and Veliparib (low trapping).
-
Tier 2: Cell-Based Assays
4.3. Cell Viability in Matched-Pair Cell Lines
-
Objective: To determine the selective cytotoxicity of the compound in cancer cells with deficient HR repair (BRCA-mutant) compared to those with proficient HR (BRCA-wild-type).
-
Causality: This experiment validates the principle of synthetic lethality. A potent PARP inhibitor should exhibit significantly greater cytotoxicity in cell lines that rely on PARP for survival.
Cell Lines:
| Cell Line | Description | BRCA Status | Purpose |
| MDA-MB-436 | Triple-Negative Breast Cancer | BRCA1 mutant [5][21][22] | PARPi Sensitive Model |
| CAPAN-1 | Pancreatic Adenocarcinoma | BRCA2 mutant [23] | PARPi Sensitive Model |
| MDA-MB-231 | Triple-Negative Breast Cancer | BRCA wild-type [5] | PARPi Resistant Control |
| SUM149PT | Inflammatory Breast Cancer | BRCA1 mutant [23] | PARPi Sensitive Model |
Protocol:
-
Cell Culture: Culture cells in recommended media and conditions.
-
Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat with a range of concentrations of the test compound and standard-of-care inhibitors for 72-120 hours.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or resazurin, which quantifies ATP levels or metabolic activity, respectively.
-
Data Analysis: Normalize viability data to vehicle-treated controls. Calculate GI50 (concentration for 50% growth inhibition) values for each cell line and compare the differential sensitivity between BRCA-mutant and BRCA-wild-type lines.
4.4. Cellular Target Engagement and DNA Damage Assays
-
Objective: To confirm that the compound inhibits PARP activity within the cell and induces the expected downstream DNA damage signal.
-
Causality: These assays provide mechanistic proof that the observed cytotoxicity is due to on-target PARP inhibition.
Protocol (using MDA-MB-436 cells):
-
Treatment: Treat cells with the test compound and controls at concentrations around their GI50 values for 4-24 hours. To robustly stimulate PARP activity, co-treat with a DNA damaging agent like methyl methanesulfonate (MMS) for the final 30 minutes.
-
Cell Lysis and Western Blot:
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe membranes with primary antibodies against:
-
Poly(ADP-ribose) (PAR): To measure PARP activity. A potent inhibitor will block the formation of PAR polymers. [24] * Phospho-Histone H2A.X (γH2AX): A marker for DNA double-strand breaks. An effective PARP inhibitor will increase γH2AX levels.
-
Loading Control (e.g., β-Actin or GAPDH): To ensure equal protein loading.
-
-
Incubate with appropriate secondary antibodies and visualize using chemiluminescence.
-
-
Immunofluorescence for γH2AX Foci:
-
Grow and treat cells on coverslips.
-
Fix, permeabilize, and block the cells.
-
Incubate with an anti-γH2AX primary antibody, followed by a fluorescently-labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Image using fluorescence microscopy and quantify the number of γH2AX foci per nucleus. An increase in foci indicates an accumulation of DNA damage.
-
Tier 3: Selectivity Profiling
4.5. Cytotoxicity in Non-Malignant Control Cells
-
Objective: To assess the general cytotoxicity of the compound and establish a preliminary therapeutic window.
-
Causality: An ideal targeted agent should have minimal impact on healthy, non-cancerous cells. hTERT-immortalized cell lines provide a valuable model as they have an extended lifespan for experimentation but retain many characteristics of primary cells, including a stable karyotype and intact cell cycle checkpoints. [25][26][27][28] Cell Line:
-
hTERT-immortalized Retinal Pigment Epithelial cells (RPE-1): A well-characterized, non-transformed human cell line with a stable, diploid karyotype. [26] Protocol:
-
Perform the same cell viability assay as described in section 4.3 with RPE-1 cells.
-
Calculate the GI50 and compare it to the values obtained for the BRCA-mutant cancer cell lines to determine the selectivity index.
Data Summary and Interpretation
All quantitative data should be compiled into clear, comparative tables.
Table 1: Biochemical Potency and PARP Trapping
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP1 Trapping EC50 (nM) | PARP1/2 Selectivity |
| 6,7-Dihydropyrazino... | Experimental Value | Experimental Value | Experimental Value | IC50(P2)/IC50(P1) |
| Olaparib | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Rucaparib | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Niraparib | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Talazoparib | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Table 2: Cellular Activity and Selectivity
| Compound | MDA-MB-436 GI50 (nM) | MDA-MB-231 GI50 (nM) | RPE-1 GI50 (nM) | Selectivity Index (MDA-MB-231 / MDA-MB-436) |
| 6,7-Dihydropyrazino... | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Olaparib | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Rucaparib | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Niraparib | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Talazoparib | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
A promising candidate would ideally exhibit potent enzymatic inhibition of PARP1, significant PARP trapping activity, high cytotoxicity in BRCA-mutant cells with a large selectivity window over BRCA-wild-type and non-malignant cells, and clear evidence of on-target activity in cellular assays.
References
-
Olaparib - Wikipedia. Available at: [Link]
-
Talazoparib | Pfizer Oncology Development Website. Available at: [Link]
-
Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer - LYNPARZA® (olaparib). Available at: [Link]
-
Rucaparib - Wikipedia. Available at: [Link]
-
Talazoparib - Wikipedia. Available at: [Link]
-
What is the mechanism of Talazoparib Tosylate? - Patsnap Synapse. Available at: [Link]
-
Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. Available at: [Link]
-
Niraparib: Mechanism of Action, Adverse Effects, and Contraindications - Urology Textbook. Available at: [Link]
-
Talazoparib: Mechanism of Action, Adverse Effects, and Contraindications. Available at: [Link]
-
Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. Available at: [Link]
-
Olaparib - PMC - NIH. Available at: [Link]
-
Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. Available at: [Link]
-
An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed. Available at: [Link]
-
What is the mechanism of Niraparib Tosylate? - Patsnap Synapse. Available at: [Link]
-
Veliparib - Wikipedia. Available at: [Link]
-
Olaparib - NCI - National Cancer Institute. Available at: [Link]
-
The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed. Available at: [Link]
-
Rucaparib | C19H18FN3O | CID 9931954 - PubChem - NIH. Available at: [Link]
-
Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC - PubMed Central. Available at: [Link]
-
Review of hTERT-Immortalized Cells: How to Assess Immortality and Confirm Identity - NIH. Available at: [Link]
-
How hTERT-Immortalized Cell Lines Work - Lab Manager. Available at: [Link]
-
Establishment and Characterization of hTERT Immortalized Hutchinson–Gilford Progeria Fibroblast Cell Lines - PMC - NIH. Available at: [Link]
-
Effectiveness of PARP Inhibitor Maintenance Therapy in Ovarian Cancer by BRCA1/2 and a Scar-Based HRD Signature in Real-World Practice - AACR Journals. Available at: [Link]
-
The Landscape of PARP Inhibitors in Solid Cancers - PMC - PubMed Central. Available at: [Link]
-
PARP Inhibitors in the Management of Ovarian Cancer: ASCO Guideline - PMC. Available at: [Link]
-
Rucaparib and its Usage Areas | 2020, Volume 1 - Issue 2. Available at: [Link]
-
Standard of care updates in ovarian cancer: PARP inhibitors - YouTube. Available at: [Link]
-
Profile of veliparib and its potential in the treatment of solid tumors - PMC - NIH. Available at: [Link]
-
Paradigm Shift: PARP Inhibitors Should Be Offered to All Patients with Ovarian Cancer. Available at: [Link]
-
The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC. Available at: [Link]
-
Modeling Therapy Resistance in BRCA1/2-Mutant Cancers - AACR Journals. Available at: [Link]
-
Using MDA-MB Models to Assess Novel PARP Inhibitors - Cytion. Available at: [Link]
-
Definition of veliparib - NCI Dictionary of Cancer Terms. Available at: [Link]
-
Using MDA-MB Models to Assess Novel PARP Inhibitors - Cytion. Available at: [Link]
-
Targeted cancer therapy: choosing the right assay to assess PARP inhibitors - YouTube. Available at: [Link]
-
Setting a Trap for PARP1 and PARP2 - BPS Bioscience. Available at: [Link]
-
Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition | ACS Medicinal Chemistry Letters. Available at: [Link]
-
Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - MDPI. Available at: [Link]
-
Abstract 6111: Design of a small molecule screening assay to detect DNA trapping of PARP1/2 - AACR Journals. Available at: [Link]
-
PARP Assays - BPS Bioscience. Available at: [Link]
-
Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors - AACR Journals. Available at: [Link]
-
Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer - PubMed Central. Available at: [Link]
-
Novel Mechanisms of PARP inhibitor resistance in BRCA1-deficient Breast Cancers PRIN - DTIC. Available at: [Link]
-
PARP1 Olaparib Competitive Inhibitor Assay Kit - BPS Bioscience. Available at: [Link]
-
Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed Central. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jebms.org [jebms.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Olaparib - Wikipedia [en.wikipedia.org]
- 7. Talazoparib - Wikipedia [en.wikipedia.org]
- 8. Olaparib - NCI [cancer.gov]
- 9. The Landscape of PARP Inhibitors in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP Inhibitors in the Management of Ovarian Cancer: ASCO Guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer - LYNPARZA® (olaparib) [lynparzahcp.com]
- 12. What is the mechanism of Talazoparib Tosylate? [synapse.patsnap.com]
- 13. urology-textbook.com [urology-textbook.com]
- 14. Rucaparib - Wikipedia [en.wikipedia.org]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 17. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 18. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Using MDA-MB Models to Assess Novel PARP Inhibitors [cytion.com]
- 22. Using MDA-MB Models to Assess Novel PARP Inhibitors [cytion.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. atcc.org [atcc.org]
- 26. Review of hTERT-Immortalized Cells: How to Assess Immortality and Confirm Identity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. atcc.org [atcc.org]
- 28. How hTERT-Immortalized Cell Lines Work | Lab Manager [labmanager.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a detailed protocol for the proper disposal of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione, a heterocyclic compound with potential applications in medicinal chemistry. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from the safety profiles of structurally related pyridazine derivatives and general best practices for chemical waste management.
Hazard Assessment and Triage
Given the limited specific toxicological data for this compound, a cautious approach is warranted. The available information for this compound (CAS No. 13480-40-5) includes a GHS07 "Warning" pictogram, suggesting potential hazards such as skin and eye irritation.[1] Structurally similar compounds, such as pyridazine, are classified as combustible liquids, and their decomposition can produce hazardous gases including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2] Therefore, it is prudent to treat this compound as a potentially hazardous substance.
Key Assumed Hazards:
-
Skin and Eye Irritant: Based on the GHS07 classification.
-
Combustible: A common characteristic of pyridazine derivatives.
-
Harmful if Inhaled or Ingested: A precautionary assumption in the absence of specific data.
-
Environmental Hazard: As with many synthetic organic compounds, release into the environment should be avoided.
A crucial first step in the disposal process is to determine if the waste is considered hazardous. This characterization must be performed by the waste generator in accordance with applicable regulations (e.g., US EPA 40 CFR Part 261). When in doubt, it is always safest to manage the waste as hazardous.
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling this compound for disposal, appropriate personal protective equipment and engineering controls must be in place to minimize exposure.
| Control | Specification | Rationale |
| Ventilation | Chemical Fume Hood | To prevent inhalation of any dusts or vapors. |
| Eye Protection | Chemical Safety Goggles | To protect against splashes and airborne particles. |
| Hand Protection | Nitrile Gloves | To prevent skin contact. Contaminated gloves should be disposed of properly after use.[3] |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill site.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust.[4] For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial absorbent pad.
-
Collection: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water, followed by a rinse), collecting all cleaning materials for disposal as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Disposal Workflow
The following workflow provides a systematic approach to the disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
Adherence to a standardized procedure is essential for the safe disposal of this compound.
I. Unused or Waste Product:
-
Containerization: Carefully transfer any unused or waste this compound into a designated hazardous waste container. This container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed professional waste disposal service.[5] Never dispose of this chemical down the drain or in regular trash.
II. Contaminated Materials:
-
Segregation: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and weighing papers, should be considered contaminated.
-
Containerization: Place all contaminated materials into a separate, clearly labeled hazardous waste container.
-
Disposal: Dispose of this container through a licensed professional waste disposal service, following the same procedure as for the unused product.
III. Empty Containers:
-
Decontamination: Whenever possible, triple-rinse the empty container with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.
-
Disposal of Rinsed Containers: Once decontaminated, the container may be disposed of according to institutional and local regulations for non-hazardous waste, or recycled if appropriate. If decontamination is not feasible, the empty container should be managed as hazardous waste.[6]
Conclusion: A Commitment to Safety
The responsible management of chemical waste is a cornerstone of safe and ethical scientific practice. For novel compounds like this compound, where comprehensive safety data may be limited, a conservative and informed approach to disposal is essential. By adhering to the principles of hazard assessment, proper use of personal protective equipment, and compliant disposal procedures, researchers can ensure the safety of themselves, their colleagues, and the environment.
References
-
SDS US. (2023, February 19). Safety Data Sheet. [Link]
-
Southern Biological. Safety Data Sheet (SDS) - Luminol. [Link]
-
Breckland Scientific. (2015, April 8). Luminol Safety Data Sheet. [Link]
-
Edvotek. Luminol Stock Solution - Safety Data Sheet. [Link]
-
Angene Chemical. (2026, January 5). Safety Data Sheet. [Link]
Sources
A Researcher's Guide to Safe Handling: Personal Protective Equipment for 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of discovery. The compound 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione (CAS No. 13480-40-5) is a heterocyclic molecule with potential applications in various research fields.[1][2] While comprehensive, peer-reviewed safety data for this specific compound is not widely available, its structure as a pyridazine derivative necessitates a cautious and well-informed approach to handling.[3][4]
This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural choice. By adopting these field-proven insights, we can ensure a secure laboratory environment and maintain the integrity of our work.
Hazard Analysis & The Precautionary Principle
Given the absence of a detailed toxicological profile for this compound, we must operate under the precautionary principle. This principle dictates that we treat the compound as potentially hazardous based on its chemical class. Structurally similar compounds, such as other pyridazine derivatives, can cause skin and eye irritation and may be harmful if inhaled or ingested.[4][5]
| Property | Identifier / Value | Source |
| Chemical Name | This compound | ChemScene[1] |
| CAS Number | 13480-40-5 | ChemScene[1] |
| Molecular Formula | C₆H₄N₄O₂ | ChemScene[1] |
| Molecular Weight | 164.12 g/mol | ChemScene[1] |
| Inferred Hazards | Potential for skin/eye irritation, respiratory irritation (if dust is generated), and unknown systemic toxicity upon ingestion or absorption. | Based on analogous compounds[4][5] |
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard.[6] Its effectiveness depends on the successful implementation of preceding control measures. Before any handling of this compound, ensure that engineering and administrative controls are in place.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Core PPE Requirements: A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable. The following recommendations are based on best practices for handling potentially hazardous chemical powders and their solutions.[6][7]
Hand Protection: Nitrile Gloves
Nitrile gloves are recommended for their chemical resistance to a wide range of substances, including pyridine-like compounds.
-
Selection: Use powder-free nitrile gloves to prevent aerosolization and contamination of your experiment.[6]
-
Practice: Always inspect gloves for tears or punctures before use.[3] For tasks with a higher risk of splashing, such as transferring solutions, consider wearing two pairs of gloves (double-gloving).
-
Frequency of Change: Gloves should be changed every 30 to 60 minutes, or immediately if you know or suspect contamination has occurred.[6]
Eye and Face Protection: Beyond Standard Safety Glasses
Standard eyeglasses or safety glasses with side shields offer inadequate protection from splashes.[6]
-
Minimum Requirement: Chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[3]
-
Best Practice: When handling larger quantities or performing operations with a significant splash risk (e.g., filtering, concentrating), a full-face shield should be worn over chemical splash goggles. This provides a full barrier for the face and eyes.[6][8]
Body Protection: The Laboratory Coat
A clean, buttoned lab coat serves as a removable barrier to protect your skin and personal clothing.
-
Material: Ensure the lab coat is made of a suitable material, such as cotton or a flame-resistant blend.
-
Fit: The coat should have long sleeves with tight-fitting cuffs. Gloves should be pulled over the cuffs of the lab coat to create a seal.[6]
Respiratory Protection: An Operation-Specific Necessity
Respiratory protection is crucial when engineering controls cannot guarantee the absence of airborne particles or aerosols.
-
Weighing Powders: When weighing the solid compound, especially outside of a containment hood, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of fine dust.
-
High-Risk Operations: If there is a risk of generating vapors or aerosols and a fume hood is not available, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is necessary.[3]
Procedural PPE Protocols
The level of PPE required is dictated by the specific task and the associated risk.
| Laboratory Task | Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Fume Hood or Ventilated Balance Enclosure | Single pair of nitrile gloves | Chemical splash goggles | Lab coat | Not required if in hood |
| Preparing Solutions | Chemical Fume Hood | Double pair of nitrile gloves | Face shield over goggles | Lab coat | Not required |
| Reaction Setup/Transfer | Chemical Fume Hood | Double pair of nitrile gloves | Face shield over goggles | Lab coat | Not required |
| Small-Scale Spill Cleanup | N/A | Double pair of nitrile gloves | Face shield over goggles | Lab coat | N95 or APR with organic vapor cartridges |
Operational Plan: Weighing the Solid Compound
-
Preparation: Designate a specific area within the chemical fume hood for weighing.
-
Don PPE: Before approaching the chemical, don a lab coat, chemical splash goggles, and a single pair of nitrile gloves.
-
Handling: Use a spatula to carefully transfer the desired amount of this compound from the stock container to a tared weigh boat or vial.
-
Cleanup: After weighing, securely close the primary container. Wipe down the spatula and the balance area with a damp cloth, which should then be disposed of as contaminated waste.
-
Doffing: Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[3]
Disposal and Decontamination Plan
All disposable PPE used while handling this compound must be considered chemically contaminated.
PPE Removal (Doffing) Sequence
The order of PPE removal is critical to prevent cross-contamination.
-
Gloves (Outer Pair): If double-gloved, remove the outer pair first.
-
Gown/Lab Coat: Remove the lab coat by rolling it inside-out, ensuring the contaminated exterior does not touch your skin.
-
Face Shield/Goggles: Remove eye and face protection from the back to the front.
-
Gloves (Inner Pair): Remove the final pair of gloves, peeling them off so they end up inside-out.
-
Hand Hygiene: Immediately wash hands and forearms thoroughly with soap and water.
Caption: The correct sequence for removing PPE to prevent self-contamination.
Waste Disposal
-
Solid Waste: All contaminated solid waste, including gloves, wipes, and disposable lab coats, must be placed in a clearly labeled, sealed hazardous waste container.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
-
Follow all local and institutional regulations for hazardous chemical waste disposal.
By integrating these safety protocols into your daily workflow, you build a foundation of trust and scientific integrity, protecting both yourself and the valuable research you conduct.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
Connor, T. H., & Smith, J. P. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. [Link]
-
Angene Chemical. (2026, January 5). Safety Data Sheet - 4-AMINO-2,3-DIHYDROPYRIDAZINE-3-THIONE. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound | 13480-40-5 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. pppmag.com [pppmag.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. angenechemical.com [angenechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
